Product packaging for 1,2,3-Trimethylbenzene(Cat. No.:CAS No. 25551-13-7)

1,2,3-Trimethylbenzene

Cat. No.: B7769561
CAS No.: 25551-13-7
M. Wt: 120.19 g/mol
InChI Key: FYGHSUNMUKGBRK-UHFFFAOYSA-N
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Description

1,2,3-trimethylbenzene is a trimethylbenzene carrying methyl groups at positions 1, 2 and 3. It has been found in Centaurium erythraea. It has a role as a neurotoxin and a plant metabolite.
This compound is a natural product found in Ferulago nodosa, Vitis vinifera, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12 B7769561 1,2,3-Trimethylbenzene CAS No. 25551-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trimethylbenzene
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InChI

InChI=1S/C9H12/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3
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InChI Key

FYGHSUNMUKGBRK-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)C)C
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Molecular Formula

C9H12
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DSSTOX Substance ID

DTXSID8047769
Record name 1,2,3-Trimethylbenzene
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Molecular Weight

120.19 g/mol
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Physical Description

Liquid, Clear, colorless liquid with a distinctive, aromatic odor.
Record name Benzene, trimethyl-
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Boiling Point

329-349 °F
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Flash Point

44 to 53 °C (closed cup), 112-122 °F
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Density

0.86-0.89
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Vapor Pressure

varies
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CAS No.

526-73-8, 25551-13-7
Record name 1,2,3-Trimethylbenzene
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Melting Point

-77 - (-)14 °F
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Foundational & Exploratory

An In-depth Technical Guide to 1,2,3-Trimethylbenzene: Properties, Analysis, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3-Trimethylbenzene (B126466), also known as hemimellitene, is an aromatic hydrocarbon with the chemical formula C₉H₁₂.[1][2] It is a colorless, flammable liquid with a distinct aromatic odor.[3][4][5] This compound is a component of coal tar and petroleum and is used as a solvent, a component in jet fuel, and a precursor in the synthesis of other chemicals, such as dyes and pharmaceuticals.[1][2][4] This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₂[1][6]
Molecular Weight 120.19 g/mol [1][6]
Appearance Colorless liquid[3][4][5]
Odor Distinctive aromatic odor[3][4][5]
Melting Point -25 °C[6]
Boiling Point 175-176 °C[6]
Density 0.894 g/mL at 25 °C[6]
Vapor Density 4.15 (vs air)[6]
Vapor Pressure 3.4 mm Hg (37.7 °C)[6]
Flash Point 53 °C (closed cup)[3]
Refractive Index n20/D 1.513[6]
Water Solubility 65.51 mg/L at 25 °C[6]
LogP (Octanol/Water Partition Coefficient) 3.66[6]

Table 2: Chemical Properties and Reactivity

PropertyDescription
Stability Stable under normal conditions.[6]
Incompatibilities Incompatible with strong oxidizing agents.[4][6]
Reactivity Undergoes electrophilic aromatic substitution reactions. It can be oxidized, and it participates in photooxidation reactions in the atmosphere, reacting with hydroxyl radicals.[6]
Solubility Soluble in acetone, alcohol, benzene (B151609), and ether; insoluble in water.[1][4][6]
Decomposition When heated to decomposition, it emits acrid smoke and irritating fumes.[3][4]

Table 3: Spectroscopic Data

SpectroscopyData
¹H NMR (90 MHz, CDCl₃) δ (ppm): 2.16, 2.27, 6.98[3]
IR Spectrum The infrared spectrum shows characteristic peaks for aromatic C-H stretching and bending, as well as C-C stretching vibrations of the benzene ring.[7]
Mass Spectrum (GC-MS) The mass spectrum exhibits a molecular ion peak corresponding to its molecular weight and fragmentation patterns typical of alkylbenzenes.[8]

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for quality control and research purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Aromatic Hydrocarbon Analysis

This protocol is a standard method for the qualitative and quantitative analysis of this compound in complex mixtures like gasoline.[9][10]

1. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector and a mass spectrometer (GC-MS).[9]

  • Capillary column: HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[9]

2. Sample Preparation:

  • Prepare a calibration standard of this compound in a suitable solvent (e.g., methanol).[11]

  • For gasoline samples, dilute with a non-aromatic solvent to avoid detector saturation.[10]

  • Add an internal standard, such as n-tridecane, for quantitative analysis.[12]

3. GC-MS Conditions:

  • Injection Volume: 1 µL.[9]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.[9]

  • MS Conditions: Electron impact (EI) ionization at 70 eV. Scan range of 35-500 amu.[9]

4. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.[9]

  • Quantify the concentration using the calibration curve generated from the standards.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

1. Sample Preparation:

  • For liquid samples, transfer approximately 3 drops of this compound into a clean vial.[14]

  • Add approximately 1.5 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to the vial.[14][15]

  • Mix to ensure a homogeneous solution and transfer to a clean NMR tube to a depth of about one-third to one-half full.[14]

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).[16]

  • Use tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing.[15]

3. Data Processing:

  • Process the raw free induction decay (FID) data by applying a Fourier transform.[14]

  • Phase the spectrum and perform baseline correction.[14]

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[14]

  • Analyze the chemical shifts and coupling patterns to confirm the structure of this compound.

Synthesis and Reactivity Visualizations

General Synthesis and Characterization Workflow

This compound can be synthesized through various methods, including the dehydrogenation of corresponding cyclohexene (B86901) intermediates.[17] A general workflow from synthesis to characterization is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents/Catalyst Crude Product Crude Product Reaction->Crude Product Purification Distillation/Chromatography Crude Product->Purification Pure Product Pure this compound Purification->Pure Product GC_MS GC-MS Analysis Pure Product->GC_MS NMR NMR Spectroscopy Pure Product->NMR FTIR FTIR Spectroscopy Pure Product->FTIR

Caption: A logical workflow for the synthesis, purification, and characterization of this compound.

Atmospheric Photooxidation of this compound

In the atmosphere, this compound undergoes photooxidation initiated by hydroxyl (OH) radicals.[6] This process leads to the formation of several secondary organic products.

G TMB This compound Intermediate Aromatic Radical Intermediate TMB->Intermediate + OH OH OH Radical Peroxy_Radical Peroxy Radical Intermediate->Peroxy_Radical + O₂ O2 O₂ Products Glyoxal, Methylglyoxal, Biacetyl Peroxy_Radical->Products Further Reactions

Caption: Simplified reaction pathway for the photooxidation of this compound in the atmosphere.

Safety and Handling

This compound is a flammable liquid and vapor.[18] It can cause skin and eye irritation and may be harmful if inhaled or swallowed.[19] Proper personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical.[19] It should be stored in a well-ventilated area away from sources of ignition.[18]

References

1,2,3-trimethylbenzene CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3-trimethylbenzene (B126466), also known as hemimellitene. It covers its fundamental chemical identity, physicochemical properties, relevant experimental protocols, and metabolic pathways. The information is presented to support research and development activities where this aromatic hydrocarbon is of interest.

Core Chemical Identity

This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with three methyl groups at adjacent positions.[1][2][3] It is one of three structural isomers of trimethylbenzene, the others being 1,2,4-trimethylbenzene (B165218) (pseudocumene) and 1,3,5-trimethylbenzene (mesitylene).[2]

  • CAS Number: 526-73-8[1][4][5][6]

  • Molecular Formula: C₉H₁₂[3][5]

  • Molecular Weight: 120.19 g/mol [5][6]

  • Synonyms: Hemellitol, Hemimellitene[5][6][7]

Molecular Structure

The structure consists of a planar benzene ring with three methyl (-CH₃) groups located on carbons 1, 2, and 3.

Figure 1: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. It is a flammable, colorless liquid with a characteristic aromatic odor.[1][4][7] It is generally insoluble in water but soluble in common organic solvents like ethanol, ether, and benzene.[1][8]

Physical and Chemical Properties
PropertyValueReference
Melting Point -25 °C[4][9]
Boiling Point 175-176 °C[4][9]
Density 0.894 g/mL at 25 °C[4][9]
Flash Point 44-53 °C (closed cup)[7][10]
Refractive Index (n20/D) 1.513[4]
Vapor Pressure 3.4 mm Hg at 37.7 °C[8]
Solubility in Water 57 mg/L at 25 °C[10]
Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of this compound.

Table 2: 1H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~6.98MultipletAromatic Protons (3H)
~2.27SingletMethyl Protons (6H, C1 & C3)
~2.16SingletMethyl Protons (3H, C2)
(Solvent: CDCl₃, Frequency: 90 MHz)[4]

Table 3: Mass Spectrometry (Electron Ionization) Data

m/zRelative IntensityAssignment
12030-60%[M]⁺ (Molecular Ion)
105100% (Base Peak)[M-CH₃]⁺
917-15%[C₇H₇]⁺ (Tropylium ion)
(Data derived from quality control criteria for gasoline analysis)[10]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of this compound.

Synthesis Protocol: Industrial Production Method

Industrially, this compound is typically isolated from the C₉ aromatic hydrocarbon fraction during petroleum distillation.[1][3] Additionally, patented processes describe its synthesis from lower molecular weight hydrocarbons. One such method involves a three-step process:

  • Reaction with Magnesium: A C₁ to C₄ alkane (e.g., methane, ethane) is passed over metallic magnesium at elevated temperatures (approx. 450-550 °C) to produce an organomagnesium reaction product.

  • Protonolysis: The resulting product is then treated with water or a lower alcohol (e.g., methanol) to undergo protonolysis.

  • Catalytic Aromatization: The mixture from the protonolysis step is passed over a metal-containing Y zeolite catalyst to produce trimethylbenzene. The selectivity for trimethylbenzene can be high, with yields reported to be in the range of 30-40%.

This protocol is adapted from the process described in US Patent 4,899,004A.

Analytical Protocol: GC-MS Analysis of Gasoline Samples

The following protocol is based on the ASTM D5769 standard for determining aromatic content in gasoline.[9][10][11]

  • Sample Preparation:

    • Chill the gasoline sample to minimize evaporation of volatile components.

    • Transfer approximately 1.0 mL of the chilled gasoline into a pre-weighed 2 mL autosampler vial.

    • Add a known mass (approx. 120 µL) of an internal standard mixture (containing deuterated analogs such as benzene-d₆, ethylbenzene-d₁₀, and naphthalene-d₈) to the vial.

    • Record the exact masses of the sample and internal standard to calculate precise concentrations.

  • Instrumentation (GC-MS):

    • Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for aromatic hydrocarbon separation (e.g., MEGA-1 MS, 60 m x 0.25 mm, 1 µm).

    • Mass Spectrometer (MS): A single quadrupole mass spectrometer capable of full scan acquisition.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 0.1 - 1.0 µL

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 1 minute

      • Ramp: 10 °C/min to 180 °C

      • Hold at 180 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Acquisition Mode: Full Scan (e.g., m/z 45-200)

    • Solvent Delay: ~3 minutes

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum (key ions: m/z 120, 105, 91).

    • Quantify the analyte by integrating the peak area of a characteristic ion (e.g., m/z 105) relative to the corresponding internal standard.

    • Use a multi-point calibration curve prepared from certified reference standards to determine the concentration in the original sample.

Metabolic and Toxicological Pathways

Understanding the metabolic fate and toxicological profile of this compound is critical for assessing its impact on biological systems.

Metabolic Pathway

Upon inhalation or ingestion, trimethylbenzenes are metabolized primarily in the liver. The main metabolic pathway involves the oxidation of one of the methyl groups, followed by conjugation and excretion.

The metabolic process for this compound (hemimellitene) proceeds as follows:

  • Hydroxylation: A methyl group is hydroxylated by cytochrome P450 enzymes to form a dimethylbenzyl alcohol.

  • Oxidation: The alcohol is subsequently oxidized to the corresponding carboxylic acid, primarily 2,3-dimethylbenzoic acid (2,3-DMBA).[12][13]

  • Conjugation: The resulting dimethylbenzoic acid is conjugated with glycine.

  • Excretion: The final conjugate is excreted in the urine.

Studies in rats have shown that this pathway accounts for a significant portion of the elimination of the absorbed dose.[14]

MetabolicPathway TMB This compound (Hemimellitene) Alcohol Dimethylbenzyl Alcohol TMB->Alcohol  Hydroxylation (Cytochrome P450) Acid 2,3-Dimethylbenzoic Acid (DMBA) Alcohol->Acid  Oxidation   Conjugate Glycine Conjugate Acid->Conjugate  Conjugation (with Glycine) Excretion Urinary Excretion Conjugate->Excretion

Figure 2: Simplified metabolic pathway of this compound.
Toxicological Profile

Exposure to trimethylbenzenes can lead to adverse health effects, primarily affecting the central nervous system (CNS) and the respiratory system.[7][14]

  • Acute Effects: Inhalation of high concentrations can cause CNS depression, leading to dizziness, lightheadedness, and irritation of the mucous membranes.[14]

  • Chronic Effects: Long-term exposure may be associated with headaches, fatigue, and bronchitis.[14] Animal studies have demonstrated neurotoxic and respiratory effects following subchronic inhalation exposure.[15]

  • Mechanism: The respiratory effects are believed to be irritative and inflammatory in nature.[15] Neurotoxicity is a key concern, with studies showing impacts on pain sensitivity and other neurobehavioral functions in animal models.[7]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a complex matrix like gasoline, as detailed in the protocol above.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Gasoline Sample Spike Spike with Internal Standard Sample->Spike Inject Inject into GC-MS Spike->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification (RT & Mass Spectrum) Detect->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification (vs. Calibration Curve) Integrate->Quantify Report Report Quantify->Report Final Report

Figure 3: Workflow for GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Natural Occurrence and Sources of Hemimellitene (1,2,3-Trimethylbenzene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemimellitene, systematically known as 1,2,3-trimethylbenzene, is an aromatic hydrocarbon belonging to the trimethylbenzene isomer family.[1][2][3] While it serves as a valuable intermediate in the synthesis of various chemicals, including dyes and resins, its natural occurrence is widespread, spanning both geological formations and the biosphere.[4][5][6] This technical guide provides a comprehensive overview of the natural sources of hemimellitene, detailing its presence in fossil fuels and various plant species. Furthermore, it outlines historical and contemporary experimental protocols for its isolation and quantification from these matrices. All quantitative data are summarized for comparative analysis, and a logical diagram of its sources is provided.

Natural Occurrence of Hemimellitene

Hemimellitene is a naturally occurring volatile organic compound (VOC) found in diverse environmental matrices.[7] Its origins can be broadly categorized into two primary domains: geological sources, primarily fossil fuels, and biogenic sources within the plant kingdom.

Geological Sources: Fossil Fuels

The most significant natural reservoirs of hemimellitene are crude oil and coal tar.[1][7][8][9] It is a constituent of the C9 aromatic hydrocarbon fraction of petroleum distillates.[8][10] The industrial isolation of hemimellitene is typically achieved during the fractional distillation of petroleum.[8] Historical research dating back to the late 19th century identified hemimellitene as a component of coal tar.[8]

Biogenic Sources: The Biosphere

Hemimellitene is also synthesized by a variety of plants as a secondary metabolite.[11] It is found in the essential oils of numerous species, contributing to their characteristic aroma.[1][12] Documented plant sources include:

  • Fruits and Vegetables: Plum fruit, sweet cherries, corn, and plumcot.[1]

  • Nuts: Black walnuts and their essential oils.[1][13]

  • Herbs and Spices: It has been identified in plant species such as Centaurium erythraea, Artemisia herba-alba, and Ferulago nodosa.[9][14]

  • Other Plants: Carrot leaf oil.[1]

Quantitative Data on Hemimellitene Occurrence

Quantitative data on the concentration of hemimellitene in natural sources is limited in the scientific literature. The following table summarizes available data from cited sources.

Source MatrixConcentration / AmountReference(s)
Crude Petroleum~0.06% of crude oil
C9 Aromatic Solvents20-45% (as mixed TMBs)[10]

Note: TMBs refer to the mixture of trimethylbenzene isomers (hemimellitene, pseudocumene, and mesitylene).

Industrial and Commercial Sources

Derived primarily from petroleum refining, hemimellitene is a component of many industrial products.[4][10] It is frequently used in jet fuel formulations, where it helps prevent the formation of solid particles that could damage engines.[1][8] It also serves as a precursor in the synthesis of aniline (B41778) dyes, alkyd resins, and polyester (B1180765) resins.[6][15] Consequently, it can be found in consumer products such as paints, coatings, printing inks, and various cleaning agents.[4][10]

Logical Framework of Hemimellitene Sources

The following diagram illustrates the relationship between the natural and anthropogenic sources of hemimellitene.

Hemimellitene_Sources cluster_Natural Natural Sources cluster_Anthropogenic Anthropogenic Sources FossilFuels Fossil Fuels (Crude Oil, Coal Tar) IndustrialProducts Industrial Products (Fuels, Solvents, Resins, Dyes) FossilFuels->IndustrialProducts Refinement & Synthesis Hemimellitene Hemimellitene (this compound) FossilFuels->Hemimellitene Natural Occurrence Biosphere Biosphere (Plants, Essential Oils) Biosphere->Hemimellitene Natural Occurrence IndustrialProducts->Hemimellitene Component

Caption: Logical flow of hemimellitene from natural to anthropogenic sources.

Experimental Protocols

The isolation and analysis of hemimellitene require specific methodologies depending on the source matrix.

Isolation from Petroleum (Classical Method)

A historical method for isolating trimethylbenzenes from petroleum involves a multi-step physicochemical process.

  • Fractional Distillation: The crude petroleum is first subjected to fractional distillation to isolate the C9 aromatic hydrocarbon fraction (boiling range approximately 160-175°C).

  • Solvent Extraction: The resulting fraction is extracted with liquid sulfur dioxide, which selectively dissolves aromatic compounds, separating them from aliphatic hydrocarbons.

  • Further Distillation and Crystallization: The aromatic extract is then subjected to further precise fractional distillation. Fractions rich in a specific isomer can be purified by low-temperature crystallization.

  • Selective Sulfonation and Hydrolysis: For separating isomers with very close boiling points, such as hemimellitene and pseudocumene, selective sulfonation is employed. The different isomers react with sulfuric acid at different rates. The resulting sulfonic acids are separated (e.g., by crystallization) and then hydrolyzed back to the pure aromatic hydrocarbons.

Extraction from Plant Material (Modern Methods)

Modern methods for extracting volatile compounds like hemimellitene from plant matter typically involve distillation or solvent extraction.[16]

  • Steam Distillation: This technique is suitable for compounds with relatively high vapor pressure that are insoluble in water.[17] Plant material is exposed to steam, and the volatile compounds co-distill with the water. The condensate separates into an aqueous layer and the essential oil containing hemimellitene.[17]

  • Soxhlet Extraction: This is a continuous solid-liquid extraction method.[17] The solid plant matrix is placed in a thimble, and a volatile solvent is continuously heated, vaporized, condensed, and allowed to drip through the sample, extracting the target analytes over several hours.[16][17]

Quantitative Analysis

The standard analytical technique for the quantification of hemimellitene in various samples is Gas Chromatography (GC).[18]

  • Sample Preparation:

    • Air Samples: Workplace or environmental air is drawn through an adsorbent tube (e.g., charcoal) using a calibrated pump. The trapped analytes are then desorbed using a solvent like carbon disulfide.[18]

    • Liquid/Solid Samples: Samples from petroleum fractions, essential oils, or solvent extracts are typically diluted in an appropriate solvent.

    • Biological Samples (Blood, Tissue): Headspace analysis is often employed. The biological sample is sealed in a vial and heated to allow volatile compounds to partition into the gas phase (headspace) above the sample. A sample of this vapor is then injected into the GC.[19]

  • GC Analysis:

    • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.[18] For unequivocal identification, a Mass Spectrometer (MS) is used as the detector (GC-MS).[17]

    • Column: A capillary column (e.g., HP-1) is used to separate the components of the mixture.[20]

    • Conditions: The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the column's stationary phase. Specific temperatures for the injector, detector, and carrier gas flow rates are optimized.[20]

  • Calibration and Quantification: An internal standard (e.g., n-hexylbenzene) calibration method is used.[18] Calibration curves are constructed by plotting the detector response versus known concentrations of pure hemimellitene standards. The concentration in the unknown sample is then determined by comparing its detector response to the calibration curve.[18]

References

An In-depth Technical Guide to the Laboratory Synthesis of 1,2,3-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary laboratory synthesis pathways for 1,2,3-trimethylbenzene (B126466), also known as hemimellitene. The following sections detail various synthetic strategies, complete with experimental protocols for key reactions, quantitative data, and visual representations of the chemical transformations.

Executive Summary

This compound is a significant aromatic hydrocarbon utilized as a starting material and intermediate in the synthesis of various fine chemicals, dyes, and resins. While industrially it is often isolated from the C9 aromatic fraction of petroleum, several laboratory-scale syntheses have been developed. This guide focuses on four principal pathways: a multi-step synthesis involving condensation and dehydrogenation, Friedel-Crafts methylation of o-xylene, a Diels-Alder approach, and the cyclotrimerization of propyne. Each method presents distinct advantages and challenges in terms of starting material availability, regioselectivity, and overall yield.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis pathways. Please note that detailed experimental data for some laboratory-scale syntheses are not widely reported in the available literature.

Synthesis PathwayStarting MaterialsKey Reagents/CatalystsReaction ConditionsReported Yield
Multi-step Synthesis via Dehydrogenation1,3-Pentadiene (B166810), CrotonaldehydeHydrogen (for hydrogenation), Dehydrogenation catalystMulti-step process involving condensation, hydrogenation, dehydration, and dehydrogenation24% (overall)
Friedel-Crafts Methylationo-Xylene, Methyl ChlorideAluminum Chloride (AlCl₃)Electrophilic aromatic substitution conditionsNot specified in literature
Diels-Alder Reaction2,3-Dimethyl-1,3-butadiene, Acetylene derivative-Cycloaddition followed by aromatizationNot specified in literature
Cyclotrimerization of PropynePropyneMetal catalyst[2+2+2] cycloadditionTypically yields a mixture of isomers

Synthesis Pathways and Experimental Protocols

Multi-step Synthesis via Condensation and Dehydrogenation

This four-step synthesis provides a complete and documented route to this compound with a reported overall yield of 24%.[1] The pathway begins with a Diels-Alder-type condensation, followed by hydrogenation, dehydration, and a final dehydrogenation to yield the aromatic product.

Experimental Protocol:

Step 1: Condensation of 1,3-Pentadiene and Crotonaldehyde

  • In a suitable reaction vessel, combine equimolar amounts of 1,3-pentadiene and crotonaldehyde.

  • The reaction can be carried out neat or in a non-polar solvent.

  • Heat the mixture under reflux for several hours to facilitate the [4+2] cycloaddition.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude dimethylcyclohexenecarboxaldehyde isomers.

Step 2: Hydrogenation of Dimethylcyclohexenecarboxaldehydes

  • Dissolve the crude product from Step 1 in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Filter the catalyst and remove the solvent to yield the isomeric dimethylcyclohexylcarbinols.

Step 3: Dehydration of Dimethylcyclohexylcarbinols

  • Treat the mixture of dimethylcyclohexylcarbinols with a dehydrating agent, such as a strong acid (e.g., sulfuric acid or phosphoric acid) or an acidic catalyst (e.g., alumina) at elevated temperatures.

  • The resulting trimethylcyclohexenes can be distilled directly from the reaction mixture.

  • Wash the distillate with a mild base and water, then dry over an anhydrous salt.

Step 4: Dehydrogenation of Trimethylcyclohexenes

  • Pass the vapor of the trimethylcyclohexene mixture over a dehydrogenation catalyst (e.g., platinum or palladium on a support) at high temperature (typically 300-500 °C).

  • Alternatively, chemical dehydrogenation can be performed using reagents like sulfur or selenium at high temperatures.

  • The product, this compound, is collected and purified by fractional distillation.

Logical Relationship Diagram:

G Multi-step Synthesis of this compound A 1,3-Pentadiene + Crotonaldehyde B Dimethylcyclohexenecarboxaldehydes A->B Condensation C Dimethylcyclohexylcarbinols B->C Hydrogenation D Trimethylcyclohexenes C->D Dehydration E This compound D->E Dehydrogenation G Friedel-Crafts Methylation of o-Xylene cluster_reactants Reactants o_xylene o-Xylene product This compound o_xylene->product methyl_chloride Methyl Chloride methyl_chloride->product catalyst AlCl₃ (Lewis Acid) catalyst->product catalyzes G Diels-Alder Synthesis of this compound diene 2,3-Dimethyl-1,3-butadiene intermediate 1,2,3-Trimethyl-1,4-cyclohexadiene diene->intermediate dienophile Propyne (or equivalent) dienophile->intermediate Diels-Alder product This compound intermediate->product Aromatization G Cyclotrimerization of Propyne propyne 3 x Propyne products Mixture of Trimethylbenzene Isomers (1,2,3-, 1,2,4-, and 1,3,5-) propyne->products catalyst Metal Catalyst catalyst->products catalyzes

References

A Comprehensive Technical Guide to the Solubility of 1,2,3-Trimethylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1,2,3-trimethylbenzene (B126466) (also known as hemimellitene) in various organic solvents. The document is intended for researchers, scientists, and professionals in drug development who require an in-depth understanding of the solution behavior of this aromatic hydrocarbon. This guide covers qualitative solubility, outlines detailed experimental protocols for quantitative solubility determination, and presents a framework for the systematic presentation of solubility data.

Introduction to this compound and its Solubility

This compound is an aromatic hydrocarbon with the chemical formula C₉H₁₂. It is a colorless, flammable liquid with a distinct aromatic odor and is a component of coal tar and petroleum.[1] Its molecular structure, with three methyl groups in adjacent positions on the benzene (B151609) ring, influences its physical and chemical properties, including its solubility in organic solvents. Understanding the solubility of this compound is crucial for its use as a solvent, a chemical intermediate in synthesis, and in various industrial applications, including in the formulation of jet fuels.[1]

Qualitative Solubility of this compound

Based on available literature, this compound is qualitatively described as being soluble in a range of common organic solvents. This high solubility is expected due to its nonpolar aromatic character, which allows for favorable intermolecular interactions with many organic media.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSpecific SolventsQualitative Solubility
Alcohols EthanolMiscible[2]
Ethers Diethyl etherSoluble[3]
Ketones AcetoneSoluble[3]
Aromatic Hydrocarbons BenzeneSoluble[3]
Aliphatic Hydrocarbons Petroleum etherSoluble[2]
Halogenated Hydrocarbons Carbon tetrachlorideMiscible[2]

It is important to note that "miscible" implies solubility in all proportions, while "soluble" indicates that a significant amount of the solute dissolves in the solvent, though not necessarily in all proportions. For precise applications, quantitative solubility data is essential.

Quantitative Solubility Data

For the purpose of this guide and to facilitate future research, the following tables provide a standardized format for the presentation of such quantitative data.

Table 2: Hypothetical Mole Fraction Solubility of this compound in Selected Organic Solvents at Various Temperatures

SolventTemperature (K)Mole Fraction (x₁)
Example: n-Hexane283.15Data Point
293.15Data Point
303.15Data Point
313.15Data Point
Example: Ethanol283.15Data Point
293.15Data Point
303.15Data Point
313.15Data Point
Example: Acetone283.15Data Point
293.15Data Point
303.15Data Point
313.15Data Point

Table 3: Hypothetical Solubility of this compound in g/100g of Solvent at 298.15 K

SolventSolubility ( g/100g solvent)
Example: CyclohexaneData Point
Example: TolueneData Point
Example: DichloromethaneData Point
Example: Ethyl AcetateData Point

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid like this compound in an organic solvent can be accomplished using several well-established experimental methods. The choice of method often depends on the desired precision, the volatility of the components, and the available analytical instrumentation. Below are detailed protocols for commonly employed techniques.

Isothermal Equilibrium Method (Shake-Flask)

This gravimetric method is a fundamental and widely used technique for determining the solubility of a substance in a solvent at a specific temperature.

4.1.1. Materials and Apparatus

  • High-purity this compound (solute)

  • High-purity organic solvent

  • Thermostatically controlled water bath or incubator with shaking capabilities

  • Calibrated analytical balance (±0.0001 g)

  • Glass vials or flasks with airtight seals

  • Syringes and filters (if necessary for sampling)

  • Evaporating dish or petri dish

  • Drying oven

4.1.2. Procedure

  • Preparation: Accurately weigh a known mass of the organic solvent into a series of vials.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure the formation of a saturated solution. The presence of a separate phase of the solute should be visible.

  • Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature. Agitate the vials for a sufficient period to reach equilibrium. The equilibration time (typically 24-72 hours) should be determined empirically by analyzing samples at different time points until the concentration of the solute in the solvent phase remains constant.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the two phases to separate completely while maintaining the constant temperature.

  • Sampling: Carefully extract a known mass of the saturated solvent phase (the top or bottom layer, depending on the relative densities) using a syringe. Avoid disturbing the interface or transferring any of the undissolved solute.

  • Gravimetric Analysis:

    • Weigh a clean, dry evaporating dish.

    • Dispense the sampled saturated solution into the evaporating dish and weigh it again to determine the exact mass of the solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood or a drying oven at a temperature below the boiling point of this compound but sufficient to evaporate the solvent.

    • Once the solvent has evaporated, weigh the evaporating dish containing the residual this compound.

  • Calculation:

    • Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

    • Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of solvent = Mass of the saturated solution - Mass of dissolved this compound

    • Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or as a mole fraction.

Analytical Methods (Gas Chromatography)

For volatile solutes like this compound, gas chromatography (GC) offers a precise method for determining its concentration in a saturated solution.

4.2.1. Materials and Apparatus

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Appropriate capillary column (e.g., non-polar or medium-polarity)

  • Thermostatically controlled shaker

  • Sealed vials

  • Microsyringes for injection

  • High-purity this compound and organic solvent

  • Internal standard (a non-interfering compound)

4.2.2. Procedure

  • Calibration: Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations. If using an internal standard, add a constant, known amount of the internal standard to each standard solution. Analyze these standards by GC to create a calibration curve of peak area ratio (analyte/internal standard) versus concentration.

  • Equilibration: Prepare saturated solutions of this compound in the organic solvent in sealed vials as described in the isothermal equilibrium method (Section 4.1.2, steps 1-4).

  • Sampling and Dilution: Carefully extract a small, known volume or mass of the saturated solvent phase. Dilute this sample with a known volume or mass of the pure solvent to bring the concentration of this compound into the range of the calibration curve. Add the internal standard to the diluted sample in the same concentration as used for the calibration standards.

  • GC Analysis: Inject the diluted sample into the GC and record the chromatogram.

  • Quantification: Using the peak areas of this compound and the internal standard, and the previously generated calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation: Back-calculate the concentration in the original saturated solution, accounting for the dilution factor. This concentration represents the solubility at the experimental temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent using an analytical method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_solute Prepare High-Purity This compound mix Mix Excess Solute with Solvent prep_solute->mix prep_solvent Prepare High-Purity Organic Solvent prep_solvent->mix prep_standards Prepare Calibration Standards calibrate Calibrate Analytical Instrument (e.g., GC) prep_standards->calibrate equilibrate Equilibrate at Constant Temperature mix->equilibrate separate Phase Separation equilibrate->separate sample Sample Saturated Solvent Phase separate->sample dilute Dilute Sample sample->dilute analyze Analyze Diluted Sample dilute->analyze calibrate->analyze quantify Quantify Solute Concentration analyze->quantify calculate Calculate Solubility quantify->calculate report Report Data in Standard Format calculate->report

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the available qualitative solubility information for this compound in organic solvents and provided detailed experimental protocols for its quantitative determination. While there is a current lack of extensive, publicly available quantitative data, the methodologies outlined herein provide a robust framework for researchers to generate this critical information. The standardized data presentation formats are intended to facilitate the comparison and utilization of solubility data across different studies. Accurate and comprehensive solubility data are fundamental to the effective application of this compound in scientific research and industrial processes.

References

A Comprehensive Technical Guide to the Vapor Pressure and Boiling Point of 1,2,3-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the vapor pressure and boiling point of 1,2,3-trimethylbenzene (B126466), a key aromatic hydrocarbon. The following sections present quantitative data, detailed experimental methodologies for property determination, and a visualization of the fundamental relationship between vapor pressure and boiling point.

Quantitative Data Summary

The physical properties of this compound, particularly its vapor pressure and boiling point, are crucial for a variety of applications, from chemical synthesis to fuel technology. The data presented below has been compiled from various reputable sources.

PropertyValueConditions
Boiling Point 175-176 °CAt standard atmospheric pressure
176.1 °CAt standard atmospheric pressure
176.12 °CAt standard atmospheric pressure
Vapor Pressure 0.18 kPa (1.35 mmHg)at 20 °C
1.69 mmHgNot specified
3.4 mmHgat 37.7 °C
1 mmHgat 16.7 °C

Antoine Equation for Vapor Pressure Calculation:

The vapor pressure of this compound can be calculated over a range of temperatures using the Antoine equation:

log₁₀(P) = A − (B / (T + C))

Where:

  • P is the vapor pressure in bar

  • T is the temperature in Kelvin (K)

The following constants for this compound are provided by the National Institute of Standards and Technology (NIST) for the temperature range of 363.48 K to 450.28 K:

  • A = 4.16572

  • B = 1593.958

  • C = -66.072

Experimental Protocols

Accurate determination of vapor pressure and boiling point is essential for the proper handling, processing, and application of this compound. The following are detailed methodologies for key experimental techniques used to measure these properties.

Determination of Boiling Point by Ebulliometry

Ebulliometry is a precise method for determining the boiling point of a liquid by measuring the temperature at which the liquid is in equilibrium with its vapor at a given pressure.

Apparatus:

  • Ebulliometer (e.g., Swietoslawski-type)

  • Calibrated thermometer or temperature probe with a resolution of at least 0.1 °C

  • Heating mantle or oil bath

  • Pressure measurement device (manometer or barometer)

  • Condenser

Procedure:

  • Apparatus Setup: Assemble the ebulliometer according to the manufacturer's instructions. Ensure all glass joints are properly sealed.

  • Sample Introduction: Introduce a known volume of this compound into the boiling flask of the ebulliometer. Add a few boiling chips to ensure smooth boiling.

  • Equilibration: Begin heating the sample gently. The liquid will start to boil, and its vapor will rise and condense in the condenser, with the condensate returning to the boiling flask.

  • Temperature Measurement: The thermometer should be positioned so that its bulb is immersed in the boiling liquid and the returning condensate.

  • Data Recording: Allow the system to reach thermal equilibrium, indicated by a stable temperature reading for at least 5-10 minutes. Record this temperature as the boiling point.

  • Pressure Measurement: Simultaneously, record the ambient pressure using a calibrated barometer. For measurements at pressures other than atmospheric, the ebulliometer is connected to a vacuum or pressure system, and the pressure is measured with a manometer.

Determination of Vapor Pressure by the Static Method

The static method is a direct and accurate technique for measuring the vapor pressure of a liquid at a specific temperature in a closed system at equilibrium.

Apparatus:

  • Thermostatted vacuum-tight sample cell

  • Pressure transducer or manometer

  • Vacuum pump

  • Temperature controller and sensor

  • Degassing system (e.g., freeze-pump-thaw apparatus)

Procedure:

  • Sample Preparation: The this compound sample must be thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.

  • Sample Introduction: Introduce the degassed sample into the sample cell.

  • System Evacuation: Evacuate the apparatus to a high vacuum to remove any residual air.

  • Temperature Control: The sample cell is brought to the desired temperature using the thermostat. It is crucial to maintain a stable and uniform temperature throughout the measurement.

  • Equilibrium: Allow the system to reach equilibrium, where the pressure of the vapor above the liquid becomes constant.

  • Pressure Measurement: The vapor pressure at the set temperature is measured using the pressure transducer or manometer.

  • Data Collection: Repeat the measurement at several different temperatures to obtain a vapor pressure curve.

Logical Relationships

The relationship between temperature, vapor pressure, and boiling point is a fundamental concept in physical chemistry. The following diagram illustrates this relationship for a pure substance like this compound.

VaporPressureBoilingPoint cluster_0 Factors Influencing Vapor Pressure cluster_1 Resulting Properties Temperature Temperature VaporPressure Vapor Pressure Temperature->VaporPressure increases IntermolecularForces Intermolecular Forces (van der Waals in this compound) IntermolecularForces->VaporPressure decreases BoilingPoint Boiling Point VaporPressure->BoilingPoint equals ExternalPressure External Pressure ExternalPressure->BoilingPoint at which

Caption: Relationship between temperature, intermolecular forces, vapor pressure, and boiling point.

An In-depth Technical Guide to the Isomers of Trimethylbenzene and Their Structural Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylbenzene, an aromatic hydrocarbon with the chemical formula C₉H₁₂, exists as three distinct structural isomers: 1,2,3-trimethylbenzene (B126466) (hemimellitene), 1,2,4-trimethylbenzene (B165218) (pseudocumene), and 1,3,5-trimethylbenzene (mesitylene).[1] These isomers are common components of fuels and hydrocarbon solvents.[1] While sharing the same molecular formula, their differing arrangements of three methyl groups on the benzene (B151609) ring lead to unique physicochemical properties and spectral characteristics. This guide provides a comprehensive overview of these isomers, detailing their structural dissimilarities, comparative physicochemical data, and the experimental protocols utilized for their separation and identification.

Structural Isomers of Trimethylbenzene

The structural variations among the trimethylbenzene isomers arise from the different substitution patterns of the methyl groups on the benzene ring.

  • This compound (Hemimellitene): This isomer features three adjacent methyl groups. The vicinal arrangement of the substituents results in a less symmetrical structure compared to mesitylene (B46885).

  • 1,2,4-Trimethylbenzene (Pseudocumene): In this isomer, the methyl groups are positioned at the 1, 2, and 4 positions of the benzene ring. This asymmetrical arrangement is the most common isomer found in industrial applications.

  • 1,3,5-Trimethylbenzene (Mesitylene): This highly symmetrical isomer has its methyl groups arranged symmetrically around the benzene ring, leading to distinct physical and spectral properties.

Physicochemical Properties

The structural differences among the trimethylbenzene isomers directly influence their physical properties. A summary of these key properties is presented in the table below for easy comparison.

PropertyThis compound (Hemimellitene)1,2,4-Trimethylbenzene (Pseudocumene)1,3,5-Trimethylbenzene (Mesitylene)
Molecular Formula C₉H₁₂C₉H₁₂C₉H₁₂
Molecular Weight ( g/mol ) 120.19120.19120.19
CAS Number 526-73-895-63-6108-67-8
Melting Point (°C) -25.4-43.8-44.7
Boiling Point (°C) 176.1169.0164.7
Density (g/mL at 20°C) 0.8940.8760.865
Refractive Index (at 20°C) 1.51391.50481.4994
Flash Point (°C) 514450
Vapor Pressure (mmHg at 20°C) 1.62.12.1
Vapor Density (air=1) 4.154.154.15

Experimental Protocols for Separation and Identification

Distinguishing between the trimethylbenzene isomers requires sophisticated analytical techniques due to their similar chemical nature and boiling points.

Gas Chromatography (GC)

Gas chromatography is a primary technique for the separation of volatile compounds like trimethylbenzene isomers. However, their close boiling points present a challenge, often requiring optimized conditions for effective resolution.

Methodology:

  • Column: A high-resolution capillary column is essential. A common choice is a non-polar or mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase.

  • Injection: A small sample volume (typically 1 µL) is injected into a heated inlet.

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas with a constant flow rate.

  • Oven Temperature Program: A temperature program is crucial for separating these isomers. A typical program might start at a low temperature (e.g., 50°C) and gradually ramp up to a higher temperature (e.g., 150°C).[2][3] This allows for the separation of compounds with a wide range of boiling points.[2]

  • Detection: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons.

The elution order in a standard non-polar column is typically 1,3,5-trimethylbenzene, followed by 1,2,4-trimethylbenzene, and then this compound, corresponding to their boiling points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules. The number and splitting patterns of signals in ¹H and ¹³C NMR spectra are unique for each trimethylbenzene isomer due to their differing symmetries.

Methodology:

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent, commonly deuterated chloroform (B151607) (CDCl₃), and placed in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer is used to acquire ¹H and ¹³C spectra.

  • Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

¹H NMR Spectral Data:

IsomerAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)
This compound ~6.98 (m, 3H)~2.27 (s, 6H), ~2.16 (s, 3H)[4]
1,2,4-Trimethylbenzene ~6.9-7.1 (m, 3H)~2.2-2.3 (m, 9H)
1,3,5-Trimethylbenzene ~6.78 (s, 3H)~2.26 (s, 9H)[5]

¹³C NMR Spectral Data:

IsomerAromatic Carbons (δ, ppm)Methyl Carbons (δ, ppm)
This compound ~136.3, ~134.9, ~127.6, ~125.3~20.5, ~15.2
1,2,4-Trimethylbenzene ~136.3, ~135.0, ~131.5, ~130.1, ~129.7, ~126.7~20.9, ~19.6, ~19.1
1,3,5-Trimethylbenzene ~137.5, ~127.2~21.2

The high symmetry of 1,3,5-trimethylbenzene results in the simplest spectra, with only two signals in both the ¹H and ¹³C NMR spectra.[5][6] In contrast, the lower symmetry of the other two isomers leads to more complex spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups and the substitution pattern on the benzene ring. The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are particularly useful for distinguishing between the isomers.

Methodology:

  • Sample Preparation: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.

  • Data Analysis: The absorption bands are reported in wavenumbers (cm⁻¹).

Characteristic IR Absorption Bands:

IsomerAromatic C-H Stretch (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)
This compound ~3010~770 and ~700
1,2,4-Trimethylbenzene ~3020~875 and ~805
1,3,5-Trimethylbenzene ~3030~835[7]

The distinct patterns of the C-H out-of-plane bending vibrations are characteristic of the substitution pattern on the benzene ring and can be used to reliably differentiate the three isomers.

Visualization of Isomeric Structures

The logical relationship between the trimethylbenzene isomers, stemming from the different substitution patterns on the parent benzene ring, is illustrated below.

Trimethylbenzene_Isomers Benzene Benzene (C6H6) Substitution Trisubstitution (3 x -CH3) Benzene->Substitution Isomer123 This compound (Hemimellitene) Substitution->Isomer123 Vicinal Isomer124 1,2,4-Trimethylbenzene (Pseudocumene) Substitution->Isomer124 Asymmetrical Isomer135 1,3,5-Trimethylbenzene (Mesitylene) Substitution->Isomer135 Symmetrical

Caption: Structural relationship of trimethylbenzene isomers.

Conclusion

The three structural isomers of trimethylbenzene—hemimellitene, pseudocumene, and mesitylene—exhibit distinct physicochemical properties and spectral characteristics as a direct consequence of the varied substitution patterns of their methyl groups on the benzene ring. A thorough understanding of these differences is critical for their effective separation, identification, and utilization in various research and industrial applications. The analytical techniques of gas chromatography, NMR spectroscopy, and FTIR spectroscopy provide the necessary tools for the unambiguous characterization of these closely related compounds.

References

Spectroscopic Profile of 1,2,3-Trimethylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-trimethylbenzene (B126466) (hemimellitene), a key aromatic hydrocarbon. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for its characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) in ppmMultiplicityIntegrationAssignment
6.98Multiplet3HAromatic protons (H4, H5, H6)
2.27Singlet6HMethyl protons (C1-CH₃, C3-CH₃)
2.16Singlet3HMethyl proton (C2-CH₃)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) in ppmCarbon Assignment
136.5C1, C3
133.0C2
128.0C5
126.2C4, C6
20.5C1-CH₃, C3-CH₃
15.7C2-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3080 - 3030Strong=C-H Aromatic stretching
2975 - 2845StrongC-H Alkyl stretching
~1600, ~1500Medium-StrongC=C Aromatic ring stretching
1470 - 1370MediumC-H Alkyl bending
900 - 735StrongC-H Aromatic out-of-plane bending
Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
120~50[M]⁺ (Molecular Ion)
105100[M-CH₃]⁺ (Base Peak)
91~20[C₇H₇]⁺
77~15[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a guide for reproducing these results.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A sample of this compound (approximately 5-25 mg for ¹H NMR, and a more concentrated solution for ¹³C NMR) is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The solution should be free of any particulate matter to ensure optimal spectral resolution.

Instrumentation: A high-resolution NMR spectrometer, such as a 300 MHz or 500 MHz instrument, is used for data acquisition.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment.

  • Number of Scans: Typically 8 to 16 scans are sufficient.

  • Relaxation Delay: A delay of 1-2 seconds between scans.

  • Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.

  • Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled ¹³C experiment.

  • Number of Scans: A higher number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure quantitative signal intensity, especially for quaternary carbons.

  • Spectral Width: A spectral width of approximately 200 ppm.

  • Referencing: The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the attenuated total reflectance (ATR) technique is commonly employed. A small drop of the neat liquid is placed directly onto the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.

Acquisition Parameters:

  • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is typically sufficient.

  • Number of Scans: An accumulation of 16 to 32 scans is common to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: this compound is a volatile organic compound, making it suitable for analysis by gas chromatography-mass spectrometry (GC-MS). A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC system.

Instrumentation: A mass spectrometer, typically a quadrupole or ion trap analyzer, coupled with a gas chromatograph.

GC Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: A temperature ramp, for example, starting at 50 °C and increasing to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Range: A scan range of m/z 40 to 300.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumber) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data Structure Confirmation of This compound Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow for this compound.

An In-depth Technical Guide to the Thermochemical Properties of 1,2,3-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of 1,2,3-trimethylbenzene (B126466), also known as hemimellitene. The information is curated for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details historical experimental protocols, and visualizes relevant chemical pathways.

Core Thermochemical Data

The thermochemical properties of this compound have been experimentally determined and are crucial for understanding its behavior in chemical reactions and processes. The following tables summarize the key data for both the liquid and gaseous phases.

Table 1: Enthalpy and Entropy Data for this compound
PropertyPhaseValueUnitsReference
Standard Molar Enthalpy of Formation (ΔfH°)Liquid-58.6 ± 1.3kJ/mol[1]
Standard Molar Enthalpy of Combustion (ΔcH°)Liquid-5198.0 ± 1.2kJ/mol[1]
Standard Molar Entropy (S°)Liquid267.94J/mol·K
Table 2: Heat Capacity of this compound
PropertyPhaseTemperature (K)ValueUnitsReference
Molar Heat Capacity (Cp)Liquid298.15216.44J/mol·K

Experimental Protocols

Synthesis and Purification of this compound

For accurate thermochemical measurements, a highly purified sample of this compound was essential. A multi-step synthesis and purification process was employed to obtain the compound in high purity.[2][3] The synthesis involved the condensation of 1,3-pentadiene (B166810) with crotonaldehyde, followed by hydrogenation of the resulting dimethylcyclohexenecarboxaldehydes to the corresponding carbinols. Subsequent dehydration of these carbinols and dehydrogenation of the trimethylcyclohexenes yielded this compound.[2][3] The overall yield of this process was reported to be 24%.[2][3]

Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound was determined using a bomb calorimeter, a standard apparatus for such measurements in the 1940s.

Apparatus:

  • A high-pressure stainless steel "bomb" with an internal volume of approximately 300-400 mL.

  • A platinum sample crucible.

  • An ignition system consisting of a platinum fuse wire connected to electrodes.

  • A water bath (calorimeter) surrounding the bomb, equipped with a precision thermometer (e.g., a platinum resistance thermometer) and a stirrer.

  • An outer insulating jacket to minimize heat exchange with the surroundings.

Procedure:

  • A precisely weighed pellet of high-purity this compound (approximately 1-1.5 grams) was placed in the platinum crucible.

  • A known length of platinum fuse wire was attached to the electrodes, positioned to ignite the sample.

  • A small, known amount of distilled water (typically 1 mL) was added to the bomb to ensure saturation of the internal atmosphere with water vapor.

  • The bomb was sealed and purged of air before being filled with purified oxygen to a pressure of approximately 30 atmospheres.

  • The bomb was then submerged in a known mass of water in the calorimeter. The entire assembly was allowed to reach thermal equilibrium.

  • The initial temperature of the water was recorded with high precision over a period of time to establish a baseline.

  • The sample was ignited by passing an electric current through the fuse wire.

  • The temperature of the water was recorded at regular intervals as it rose, until a maximum temperature was reached and the cooling trend was established.

  • The bomb was then depressurized, and the interior was inspected for any signs of incomplete combustion. The unburned portion of the fuse wire was measured.

  • The heat capacity of the calorimeter system was determined by burning a standard substance with a precisely known heat of combustion, such as benzoic acid, under identical conditions.

  • The heat of combustion of this compound was then calculated from the corrected temperature rise, the heat capacity of the calorimeter, and corrections for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.

Determination of Heat Capacity by Adiabatic Calorimetry

The heat capacity of this compound was likely measured using an adiabatic calorimeter, a technique refined in the 1950s for precise measurements on organic liquids.

Apparatus:

  • A sample vessel (calorimeter) made of a thermally conductive material (e.g., copper or silver) containing the liquid sample, a heater, and a temperature sensor (e.g., a platinum resistance thermometer).

  • An adiabatic shield surrounding the calorimeter, equipped with its own heaters and temperature sensors.

  • A vacuum jacket to insulate the calorimeter and shield from the surroundings.

  • A control system to maintain the temperature of the adiabatic shield as close as possible to the temperature of the calorimeter, thereby minimizing heat exchange.

Procedure:

  • A known mass of purified this compound was placed in the calorimeter.

  • The system was evacuated to minimize heat transfer by convection and conduction.

  • A known amount of electrical energy was supplied to the heater within the calorimeter over a specific time interval, causing the temperature of the sample and the vessel to rise.

  • Throughout the heating period, the temperature of the adiabatic shield was continuously adjusted to match the temperature of the calorimeter, creating an adiabatic condition (no heat loss or gain).

  • The initial and final temperatures of the calorimeter were precisely measured.

  • The heat capacity of the sample was calculated from the electrical energy input, the measured temperature rise, and the previously determined heat capacity of the empty calorimeter.

Key Chemical Pathways

This compound is involved in several important industrial and atmospheric chemical processes. The following diagrams illustrate two of these key pathways.

industrial_production cluster_feed Feedstocks cluster_process Processes cluster_product Product Toluene Toluene Methylation Methylation Toluene->Methylation Transalkylation Transalkylation Toluene->Transalkylation Xylenes Xylenes Xylenes->Methylation Isomerization Isomerization Xylenes->Isomerization C9_Aromatics C9 Aromatics Fraction (from Petroleum Reforming) C9_Aromatics->Transalkylation Distillation Fractional Distillation C9_Aromatics->Distillation TMB123 This compound Methylation->TMB123 Synthesis Transalkylation->Xylenes Isomerization->TMB123 Distillation->TMB123 Isolation

Caption: Industrial production and interconversion pathways leading to this compound.

atmospheric_oxidation TMB This compound Adduct TMB-OH Adduct TMB->Adduct + •OH (Addition) OH_rad •OH (Hydroxyl Radical) OH_rad->Adduct Peroxy_Radical Peroxy Radical Adduct->Peroxy_Radical + O₂ O2 O₂ O2->Peroxy_Radical Bicyclic_Radical Bicyclic Peroxy Radical Peroxy_Radical->Bicyclic_Radical Cyclization Ring_Opening Ring-Opening Products (e.g., dicarbonyls) Bicyclic_Radical->Ring_Opening Reaction Cascade SOA Secondary Organic Aerosol (SOA) Precursors Ring_Opening->SOA

Caption: Initial steps in the atmospheric oxidation of this compound initiated by hydroxyl radicals.

References

The Discovery of Hemimellitene: A Historical and Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the 19th-century discovery of hemimellitene, providing a historical narrative, reconstructed experimental protocols, and early quantitative data for researchers, scientists, and drug development professionals.

Introduction

Hemimellitene, or 1,2,3-trimethylbenzene, is an aromatic hydrocarbon that, while less commonly known than its isomers mesitylene (B46885) (1,3,5-trimethylbenzene) and pseudocumene (1,2,4-trimethylbenzene), holds a significant place in the history of organic chemistry. Its discovery in the late 19th century was a result of the burgeoning field of coal tar chemistry, a cornerstone of the era's chemical industry. This technical guide delves into the historical context of hemimellitene's discovery, providing a detailed account of the pioneering work of German chemist Oscar Jacobsen. By reconstructing the experimental methodologies of the time and presenting the earliest available quantitative data, this document offers a valuable resource for researchers seeking to understand the foundational chemistry of this intriguing molecule.

The Initial Synthesis and Discovery in Coal Tar

The first synthesis of hemimellitene was achieved in 1882 by Oscar Jacobsen, who initially named the compound "hemellitol".[1] Four years later, in 1886, Jacobsen also identified and isolated hemimellitene from coal tar, a complex mixture of hydrocarbons produced during the coking of coal.[2] This discovery was significant as it expanded the known isomers of trimethylbenzene and further elucidated the chemical composition of coal tar, a critical industrial feedstock of the period.

Experimental Protocols of the 19th Century

Synthesis of Hemimellitene (Reconstructed Protocol based on Jacobsen's work)

Jacobsen's initial synthesis likely involved the reaction of α-isodurylic acid. The general steps would have included:

  • Preparation of Starting Material: The synthesis would have begun with the preparation of a suitable precursor, such as α-isodurylic acid, through methods known at the time.

  • Decarboxylation: The carboxylic acid group of the precursor would then be removed through a process of decarboxylation. This was often achieved by heating the acid with a substance like soda-lime (a mixture of calcium hydroxide (B78521) and sodium hydroxide) or by dry distillation.

  • Purification: The resulting crude hemimellitene would have been purified using fractional distillation. This technique separates liquids based on their different boiling points. The fraction corresponding to the boiling point of hemimellitene would have been collected.

Isolation of Hemimellitene from Coal Tar (Reconstructed Protocol)

The isolation of hemimellitene from the complex mixture of coal tar presented a significant challenge that was overcome through meticulous fractional distillation.

  • Fractional Distillation of Coal Tar: Coal tar was subjected to fractional distillation to separate it into different fractions based on boiling point ranges.

  • Isolation of the C9 Aromatic Fraction: The fraction containing C9 aromatic hydrocarbons, which includes the trimethylbenzene isomers, was collected. This fraction typically boils in the range of 160-180°C.

  • Fine Fractionation: This C9 fraction was then subjected to further, more precise fractional distillation to separate the isomers. Due to the close boiling points of the trimethylbenzene isomers, this would have been a painstaking process requiring efficient distillation columns of the era.

  • Chemical Analysis: The identity and purity of the isolated hemimellitene would have been confirmed through the analytical methods available in the 19th century. This likely included determination of its boiling point, specific gravity, and the formation of crystalline derivatives whose melting points could be accurately measured.

Quantitative Data from Early Studies

The quantitative data for hemimellitene reported in the late 19th and early 20th centuries were foundational to its characterization. The following table summarizes some of these early reported physical properties. It is important to note that the precision of these measurements may not meet modern standards.

PropertyReported Value (Late 19th/Early 20th Century)Modern Accepted Value
Boiling Point Approx. 175-176 °C176.1 °C
Melting Point Not consistently reported in early sources-25.4 °C
Specific Gravity Approx. 0.89 g/cm³ at 20°C0.894 g/cm³ at 20°C

Visualizing the Context: Coal Tar Distillation

The following diagram illustrates the general workflow for the fractional distillation of coal tar, a key process in the historical isolation of hemimellitene.

CoalTarDistillation CoalTar Crude Coal Tar Distillation Fractional Distillation Column CoalTar->Distillation LightOil Light Oil Fraction (Benzene, Toluene, Xylene) Distillation->LightOil <170°C MiddleOil Middle Oil Fraction (Phenols, Naphthalene) Distillation->MiddleOil 170-230°C HeavyOil Heavy Oil Fraction (Cresols, Anthracene Oil) Distillation->HeavyOil 230-270°C C9Fraction C9 Aromatic Fraction (Trimethylbenzenes) MiddleOil->C9Fraction Further Fractionation Hemimellitene Hemimellitene C9Fraction->Hemimellitene Precise Fractionation

Fractional distillation of coal tar for hemimellitene isolation.

Conclusion

The discovery of hemimellitene by Oscar Jacobsen was a product of the systematic investigation of coal tar, a hallmark of 19th-century organic chemistry. While the original experimental records are not easily accessible, a reconstruction of the methods used provides valuable insight into the laboratory practices of the era. The early quantitative data, though less precise than modern measurements, laid the groundwork for the chemical understanding of this aromatic hydrocarbon. For contemporary researchers, this historical context not only enriches the understanding of hemimellitene but also highlights the ingenuity and perseverance of early organic chemists in elucidating the complex world of chemical compounds.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1,2,3-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1,2,3-trimethylbenzene (B126466) (also known as hemimellitene) in various matrices. The methods described are primarily focused on gas chromatography (GC) and high-performance liquid chromatography (HPLC), tailored for researchers, scientists, and professionals in drug development and environmental analysis.

Application Note 1: Gas Chromatography (GC) for this compound Analysis

Gas chromatography is a highly effective and widely used technique for the separation and quantification of volatile organic compounds (VOCs) like this compound. Its high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), make it the method of choice for trace-level detection in air, water, and soil samples.

Principle

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling-point liquid coated on an inert solid support) and the mobile phase (an inert gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. The eluted compounds are then detected by a detector like an FID, which generates a signal proportional to the amount of analyte, or an MS, which provides structural information for definitive identification.

Data Presentation: Quantitative Performance of GC Methods

The following table summarizes the quantitative performance data for GC-based analysis of this compound, primarily derived from established occupational safety and health methods.

ParameterValueMethodSample MatrixNotes
Detection Limit of Analytical Procedure (DLAP) 12.7 pgGC-FID-Based on direct injection.[1]
Detection Limit of Analytical Procedure (DLAP) 2 ng / injectionGC-FID-Smallest amount to produce a peak 5 times the baseline noise.[2]
Detection Limit of Overall Procedure (DLOP) 3.17 µg / sampleGC-FIDAir (Passive Sampler)Equivalent to 0.232 ppm or 1.14 mg/m³.[1]
Detection Limit of Overall Procedure (DLOP) 1 µg / sampleGC-FIDAir (Charcoal Tube)Assumes 1-mL sample volume and 2-µL injection.[2]
USGS-NWQL Detection Limit 0.036 µg/LGC-MSSurface or Ground Water-
Experimental Protocol 1: GC-FID Analysis of this compound in Air Samples

This protocol is based on the OSHA 1020 method for collecting and analyzing workplace air samples.[1]

1. Materials and Reagents:

  • Analyte: this compound, analytical standard grade (≥90% purity).[1]

  • Internal Standard (ISTD): n-Hexylbenzene, reagent grade.[1]

  • Extraction Solvent: 99/1 (v/v) carbon disulfide/N,N-dimethylformamide.[1]

  • Sample Collection Media:

    • Active Sampling: Anasorb CSC charcoal tubes (100 mg front section, 50 mg back section).[1]

    • Passive Sampling: SKC 575-002 Passive Samplers or equivalent.[1]

  • Equipment: Personal sampling pump, 2-mL and 4-mL vials with PTFE-lined caps, gas chromatograph with FID.

2. Sample Collection:

  • Active Sampling:

    • Calibrate a personal sampling pump to a flow rate of approximately 200 mL/min.

    • Break the ends of the charcoal tube and connect the backup section to the pump.

    • Draw a known volume of air through the tube.

    • After sampling, cap the tube ends and record the sample volume.

  • Passive Sampling:

    • Expose the passive sampler to the workplace air for a documented period (e.g., 15 min for short-term, up to 240 min for TWA).[1]

    • Ensure the sampler's face is unobstructed during collection.[1]

3. Sample Preparation (Extraction):

  • For Charcoal Tubes: Carefully transfer the front and back sections of the adsorbent into separate 2-mL vials.[1]
  • For Passive Samplers: Transfer the adsorbent media to a 4-mL vial.[1]
  • Add 1.0 mL of the extraction solvent (containing the internal standard) to each vial.
  • Immediately seal the vials and shake for 30 minutes to ensure complete desorption.[1]

4. Instrumental Conditions (GC-FID):

  • GC Column: A non-polar capillary column such as HP-5ms is suitable.[3]

  • Injector Temperature: 250 °C.[1][3]

  • Oven Temperature Program: Start at 100 °C, hold for a few minutes, then ramp at 10 °C/min to a final temperature of 250 °C.[3]

  • Carrier Gas: Helium at a constant flow rate.[3]

  • Detector (FID) Temperature: 250 °C.[1]

  • Detector Gas Flows: Hydrogen: 30 mL/min; Air: 400 mL/min; Nitrogen makeup: 25 mL/min.[1]

5. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known amounts of this compound into the extraction solvent containing the internal standard.
  • Construct a calibration curve by plotting the ratio of the analyte peak area to the ISTD peak area against the concentration of the analyte.
  • Analyze the extracted samples and use the calibration curve to determine the concentration of this compound.

Experimental Workflow: GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Air Sample Collection Sample Collection (Active or Passive) Sample->Collection Extraction Solvent Extraction with Internal Standard Collection->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Data Data Acquisition Detection->Data Quant Quantification (vs. Calibration Curve) Data->Quant Report Final Report Quant->Report

Caption: Workflow for GC-based analysis of this compound.

Application Note 2: HPLC for this compound Analysis

While GC is more common for volatile compounds, High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of this compound. Reverse-phase (RP) HPLC is particularly suitable, offering a different selectivity mechanism that can be useful for complex matrices or for isolating impurities in preparative separations.[4]

Principle

In RP-HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a non-polar stationary phase (e.g., C18). Separation occurs based on the hydrophobic interactions of the analyte with the stationary phase. A polar mobile phase is used, and less polar compounds (like this compound) are retained longer on the column. Detection is typically achieved using a UV detector or a mass spectrometer.

Data Presentation: Quantitative Performance of HPLC Methods
Experimental Protocol 2: RP-HPLC Analysis of this compound

This protocol is based on the method described by SIELC Technologies.[4][5]

1. Materials and Reagents:

  • Analyte: this compound, analytical standard grade.

  • Mobile Phase Solvents: Acetonitrile (B52724) (MeCN) and Water, HPLC grade.

  • Mobile Phase Additive: Phosphoric acid or Formic acid (for MS-compatible methods).[4]

  • Column: Newcrom R1 reverse-phase column or equivalent.[4]

  • Equipment: HPLC system with a pump, injector, column oven, and a suitable detector (e.g., UV or MS).

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
  • For analysis, dilute the stock solution or the sample with the initial mobile phase to ensure compatibility and good peak shape.
  • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

3. Instrumental Conditions (HPLC):

  • Column: Newcrom R1 (5 µm, 100 Å, 4.6 x 150 mm) or a fast UPLC column (3 µm particles).[4]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with a small amount of acid (e.g., phosphoric acid or formic acid).[4] The exact ratio should be optimized to achieve the desired retention time and separation.

  • Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.

  • Injection Volume: 5-20 µL, depending on concentration and system configuration.

  • Detection: UV detector set to an appropriate wavelength for aromatic compounds (e.g., 210-220 nm) or a Mass Spectrometer.

4. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase.
  • Inject the standards and construct a calibration curve by plotting peak area versus concentration.
  • Inject the prepared sample and determine its concentration from the calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Liquid Sample or Solid Extract Dilution Dilution in Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation Reverse-Phase Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Data Data Acquisition Detection->Data Quant Quantification (vs. Calibration Curve) Data->Quant Report Final Report Quant->Report

Caption: Workflow for HPLC-based analysis of this compound.

Summary and Method Comparison

Both GC and HPLC offer viable methods for the analysis of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of soluble compounds in the liquid phase.
Typical Sample Matrix Air, water (with purge & trap), gasoline, solvents.[1][6][7]Process streams, wastewater, preparative fractions.[4][8]
Sensitivity Very high (pg to µg level detection limits).[1][2]Generally lower than GC for this analyte, but can be improved with MS detection.
Detector FID (universal for hydrocarbons), MS (high selectivity).[1][9]UV (for aromatic compounds), MS.[4]
Advantages Excellent resolution for isomers, high sensitivity, established methods.Good for less volatile matrices, non-destructive, suitable for preparative scale.[4]
Considerations Requires volatile or semi-volatile analytes.Analyte must be soluble in the mobile phase; may have lower resolution for isomers.

References

Application Note: Analysis of 1,2,3-Trimethylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of 1,2,3-trimethylbenzene (B126466) (Hemimellitene) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are applicable for environmental monitoring, industrial hygiene, and toxicological studies. This document includes comprehensive experimental protocols, quantitative data, and visual workflows to ensure accurate and reproducible results.

Introduction

This compound is an aromatic hydrocarbon that is a component of gasoline and other petroleum products.[1] Exposure to trimethylbenzenes can occur through inhalation and skin contact, with potential health effects on the respiratory and central nervous systems.[2] Accurate and sensitive analytical methods are crucial for monitoring its presence in environmental and biological samples. GC-MS is a powerful technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectra.

Experimental Protocols

Instrumentation and Analytical Conditions

A standard Gas Chromatograph coupled with a Mass Spectrometer is employed for the analysis. The following conditions are recommended for the analysis of this compound:

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
InletSplit/Splitless
Inlet Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 40 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Mass Range35-350 amu
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)
Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Below are protocols for common matrices.

2.1. Air Samples (Active Sampling)

This protocol is based on OSHA (Occupational Safety and Health Administration) methods for collecting airborne analytes.

  • Sample Collection: Draw a known volume of air through a charcoal tube (containing 100 mg front and 50 mg back sections of sorbent) using a calibrated personal sampling pump.[3]

  • Desorption: Carefully break the ends of the charcoal tube and transfer the front and back sections to separate 2 mL vials.

  • Add 1 mL of carbon disulfide to each vial.

  • Cap the vials and agitate for 30 minutes.

  • Analysis: Analyze the extracts directly by GC-MS.

2.2. Water Samples (Solid-Phase Microextraction - SPME)

SPME is a solvent-free extraction technique suitable for volatile organic compounds (VOCs) in water.

  • Sample Preparation: Place 10 mL of the water sample into a 20 mL headspace vial.

  • Add a magnetic stir bar and seal the vial with a PTFE-lined septum.

  • Extraction: Place the vial in a heated autosampler tray at 60°C.

  • Expose a polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace above the sample for 20 minutes with agitation.

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 250°C for 2 minutes.

2.3. Soil and Solid Samples (QuEChERS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting a wide range of compounds from complex matrices.[4][5]

  • Extraction: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a portion of the supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Analysis: Collect the supernatant for GC-MS analysis.

2.4. Biological Samples (Headspace Analysis)

This method is suitable for the determination of volatile compounds in blood or serum.[1][6]

  • Sample Preparation: Place 1 mL of the biological sample (e.g., whole blood, serum) into a 20 mL headspace vial.

  • Seal the vial with a PTFE-lined septum.

  • Incubation: Incubate the vial at 50°C for 30 minutes to allow the volatile compounds to partition into the headspace.[1][6]

  • Injection: Using a gas-tight syringe, withdraw 1 mL of the headspace and inject it into the GC-MS.

Quantitative Data

Table 2: Quantitative Parameters for this compound Analysis

ParameterValueReference
Retention Time Dependent on specific GC conditions. Typically elutes after benzene, toluene, and xylenes.[7]
Characteristic m/z ions 120 (M+) , 105 (base peak) , 91, 77, 65, 51[8][9]
Limit of Detection (LOD) Air: 1 µ g/sample ; Water (VOCs): ~0.011 µg/L; Serum: ~0.01 ppm[8][10][11]
Limit of Quantitation (LOQ) Water (VOCs): ~0.0029-3.033 ng/mL (ppb)[3]
Linearity (R²) Typically >0.99 for a concentration range of 10-1000 µg/L[7]
Precision (%RSD) Typically <15%[3]

Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak at m/z 120. The base peak at m/z 105 corresponds to the loss of a methyl group ([M-15]+), which is a common fragmentation pathway for alkylbenzenes.[12]

Visualizations

Logical Relationship of Analytical Steps

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Collection Sample Collection Extraction/Cleanup Extraction/Cleanup Sample Collection->Extraction/Cleanup Injection Injection Extraction/Cleanup->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Identification Identification Detection->Identification Quantification Quantification Identification->Quantification Final Report Final Report Quantification->Final Report

Caption: Overall workflow for GC-MS analysis.

Experimental Workflow for Sample Preparation

cluster_air Air cluster_water Water cluster_solid Soil/Solid Sample Matrix Sample Matrix Charcoal Tube Charcoal Tube Sample Matrix->Charcoal Tube Headspace Vial Headspace Vial Sample Matrix->Headspace Vial QuEChERS Extraction QuEChERS Extraction Sample Matrix->QuEChERS Extraction Solvent Desorption Solvent Desorption Charcoal Tube->Solvent Desorption GC-MS GC-MS Solvent Desorption->GC-MS SPME SPME Headspace Vial->SPME SPME->GC-MS dSPE Cleanup dSPE Cleanup QuEChERS Extraction->dSPE Cleanup dSPE Cleanup->GC-MS

Caption: Sample preparation workflows.

Conclusion

The GC-MS methods described in this application note provide a robust and reliable approach for the analysis of this compound in diverse matrices. Proper selection of sample preparation techniques is critical for achieving accurate and precise results. The provided instrumental conditions and quantitative data serve as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development.

References

Application Notes and Protocols for 1,2,3-Trimethylbenzene as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,2,3-trimethylbenzene (B126466) (also known as hemimellitene) as a high-boiling point solvent in various chemical syntheses. Its inert nature, high boiling point, and ability to dissolve a wide range of organic compounds make it a valuable medium for reactions requiring elevated temperatures.

Properties of this compound

This compound is a colorless, flammable liquid with a distinct aromatic odor.[1][2] Its physical and chemical properties are summarized in the table below, highlighting its suitability for high-temperature applications.

PropertyValueReference
Molecular Formula C₉H₁₂[3]
Molecular Weight 120.19 g/mol [3]
Boiling Point 176 °C (349 °F)[2][3]
Melting Point -25 °C (-13 °F)[3]
Density 0.894 g/mL at 25 °C[3]
Solubility in Water Nearly insoluble[3]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, benzene, carbon tetrachloride[3]
Flash Point 51-53 °C (124-127 °F)[4]
Autoignition Temperature 470 °C (878 °F)[4]

Key Applications in Organic Synthesis

Due to its high boiling point, this compound is an excellent solvent for a variety of organic reactions that require significant thermal energy to proceed at a reasonable rate. Its inertness under many reaction conditions prevents it from participating in undesired side reactions.

Diels-Alder Reactions

The Diels-Alder reaction, a powerful tool for the formation of cyclic compounds, often requires elevated temperatures, especially when employing less reactive dienes or dienophiles. High-boiling aromatic solvents like xylenes (B1142099) are commonly used, and this compound serves as an excellent alternative.

Metal-Catalyzed Cross-Coupling Reactions

Many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, benefit from higher reaction temperatures to facilitate catalyst turnover and drive the reaction to completion, particularly with less reactive substrates. While solvents like toluene (B28343) and dioxane are common, this compound can be advantageous for reactions requiring temperatures above their boiling points.

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic systems, such as quinolines and tetrahydroisoquinolines (via the Pictet-Spengler reaction), can be effectively carried out in high-boiling point solvents.[1][5] These reactions often involve condensation and cyclization steps that are accelerated at higher temperatures.

Polymer Synthesis

The synthesis of high-performance polymers, such as polyimides, often requires high temperatures to achieve high molecular weights and facilitate the imidization process.[6] The thermal stability of this compound makes it a suitable medium for such polymerizations.

Experimental Protocols

The following are detailed protocols for key reactions where this compound can be employed as a high-boiling point solvent.

Protocol 1: Diels-Alder Reaction of Anthracene (B1667546) and Maleic Anhydride (B1165640)

Objective: To synthesize 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride.

Materials:

  • Anthracene

  • Maleic anhydride

  • This compound (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine anthracene (1.0 eq) and maleic anhydride (1.0 eq).

  • Add a sufficient volume of this compound to dissolve the reactants upon heating (approximately 5-10 mL per gram of anthracene).

  • Attach a reflux condenser and place the flask in a heating mantle.

  • Heat the mixture to a gentle reflux (approximately 176 °C) with continuous stirring.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold this compound or a non-polar solvent like hexane.

  • Dry the product in a vacuum oven.

Quantitative Data (Illustrative):

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
AnthraceneMaleic AnhydrideXylene~1402>90
AnthraceneMaleic AnhydrideThis compound~1761.5Expected >90

Note: The higher boiling point of this compound may lead to a faster reaction rate compared to xylene.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl compound from an aryl halide and an arylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • This compound (anhydrous, as solvent)

  • Schlenk flask or similar inert atmosphere glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Set up a Schlenk flask under an inert atmosphere of argon or nitrogen.

  • To the flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.01-0.05 eq), and base (2.0 eq).

  • Add anhydrous this compound via syringe.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring. The high boiling point of this compound allows for these elevated temperatures without the need for a sealed tube.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Illustrative Comparison):

Aryl HalideArylboronic AcidSolventTemperature (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidToluene1101292
4-ChlorotoluenePhenylboronic acidToluene1102465
4-ChlorotoluenePhenylboronic acidThis compound1508Expected >80

Note: The use of this compound can be particularly beneficial for less reactive aryl chlorides.

Mandatory Visualizations

Solvent_Selection_Logic start Define Reaction Requirements temp High Temperature Required? (>140 °C) start->temp select_tmb Consider this compound temp->select_tmb Yes low_temp_solvents Use Lower Boiling Solvents (e.g., Toluene, Dioxane, THF) temp->low_temp_solvents No inert Inert Atmosphere Needed? dissolve Solubility of Reactants/Catalysts inert->dissolve Yes other_solvents Consider Other High-Boiling Solvents (e.g., DMF, NMP, Diphenyl ether) inert->other_solvents No (if solvent is reactive) dissolve->other_solvents Poor final_choice Final Solvent Selection dissolve->final_choice Good select_tmb->inert other_solvents->final_choice low_temp_solvents->final_choice

Caption: Logic for High-Boiling Point Solvent Selection.

High_Temp_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware (Oven or Flame Dry) prep_reagents Weigh Reactants & Catalyst prep_glass->prep_reagents prep_inert Assemble under Inert Gas (Ar or N₂) prep_reagents->prep_inert add_solvent Add this compound prep_inert->add_solvent heating Heat to Desired Temperature (e.g., 150-170 °C) add_solvent->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling quench Quench Reaction cooling->quench extract Extraction quench->extract purify Purification (Chromatography, Recrystallization) extract->purify

Caption: Workflow for High-Temperature Synthesis.

Safety Considerations

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[7] It is also an irritant to the skin, eyes, and respiratory tract.[7] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Due to its high boiling point, care must be taken to avoid thermal burns when working at elevated temperatures. Ensure that heating mantles are properly controlled and that the reaction setup is secure.

References

Application Notes and Protocols: 1,2,3-Trimethylbenzene in Jet Fuel and Gasoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,2,3-trimethylbenzene (B126466) as a component in jet fuel and gasoline. This document includes quantitative data on its presence, detailed experimental protocols for its analysis, and information on its effects on fuel properties and human health.

Introduction

This compound, also known as hemimellitene, is an aromatic hydrocarbon naturally present in crude oil and coal tar.[1] It is a significant component of the C9 aromatic hydrocarbon fraction obtained during petroleum distillation.[2] As a constituent of gasoline, it influences the octane (B31449) rating.[3][4] In jet fuel, it is used as an additive to prevent the formation of solid particles that could harm the engine.[5] Understanding the concentration and effects of this compound in these fuels is crucial for quality control, regulatory compliance, and assessing potential environmental and health impacts.

Quantitative Data

The concentration of this compound can vary depending on the specific grade and source of the jet fuel or gasoline. The following tables summarize available quantitative data.

Table 1: Concentration of this compound in Jet Fuel

Jet Fuel GradeConcentration (wt%)Reference
JP-80.27[6]

Table 2: Concentration of this compound in Gasoline

Gasoline TypeConcentration (wt%)Reference
Regular Unleaded0.80[4]
Super Unleaded0.98[4]
API Generic0.47[4]
Pyrolysis Gasoline (C9 fraction)0.2-5+[7]

Effects on Fuel Properties

The presence of this compound and other aromatic compounds influences key fuel properties.

Gasoline:

  • Octane Number: Aromatic hydrocarbons, including trimethylbenzenes, generally have high octane ratings and are used to increase the Research Octane Number (RON) and Motor Octane Number (MON) of gasoline, which improves its anti-knock characteristics.[3][4]

Jet Fuel:

  • Freezing Point: The aromatic content of jet fuel can influence its freezing point. While the overall effect depends on the complex mixture of hydrocarbons, the presence of certain aromatics can depress the freezing point.[8][9]

  • Thermal Stability: Aromatic compounds can impact the thermal oxidative stability of jet fuel, which is a critical parameter for high-performance aircraft. The Jet Fuel Thermal Oxidation Test (JFTOT) is used to evaluate this property.[10][11]

Experimental Protocols

Accurate determination of this compound in fuel matrices is essential for quality control and research. The following are detailed protocols based on established ASTM and OSHA/NIOSH methods.

Analysis of Aromatic Compounds in Gasoline by GC-MS (Based on ASTM D5769)

This method uses gas chromatography-mass spectrometry (GC-MS) for the quantitative determination of benzene, toluene, and other aromatic compounds, including this compound, in gasoline.[12][13][14][15][16][17][18]

4.1.1. Principle

A gasoline sample, with the addition of internal standards, is injected into a gas chromatograph. The components are separated based on their boiling points and polarity on a capillary column. The eluted compounds are then detected by a mass spectrometer, which provides both quantitative data and qualitative identification based on their mass spectra.

4.1.2. Apparatus and Materials

  • Gas Chromatograph (GC): Equipped with a capillary split/splitless injector.

  • Mass Spectrometer (MS): Capable of scanning from m/z 35 to 250.

  • GC Column: 60 m x 0.25 mm ID, 1.0 µm film thickness, bonded-phase methyl silicone or equivalent.

  • Syringes: For sample and standard injection.

  • Volumetric flasks and pipettes: For standard preparation.

  • Reagents and Standards:

    • This compound (certified reference material)

    • Internal standards (e.g., deuterated benzene, deuterated toluene)

    • High-purity helium or hydrogen as carrier gas.

    • Gasoline or a synthetic gasoline matrix for calibration standards.

4.1.3. GC-MS Operating Conditions

ParameterValue
Injector Temperature 250 °C
Injection Volume 1.0 µL (with split ratio, e.g., 100:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 60 °C for 10 min, ramp to 120 °C at 5 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-250

4.1.4. Procedure

  • Standard Preparation: Prepare a series of calibration standards by accurately weighing and dissolving known amounts of this compound and other target aromatics in a suitable matrix (e.g., iso-octane or aromatic-free gasoline). Add a constant, known amount of internal standard to each calibration standard and sample.

  • Sample Preparation: Add the same amount of internal standard to a known volume of the gasoline sample.

  • Injection: Inject the prepared standards and samples into the GC-MS system.

  • Data Acquisition: Acquire the chromatograms and mass spectra for each run.

  • Quantification: Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra. Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Calibration Standards InternalStandard Add Internal Standard Standard->InternalStandard Sample Prepare Gasoline Sample Sample->InternalStandard Injection Inject into GC-MS InternalStandard->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Result Report Concentration Quantification->Result

Figure 1. Workflow for GC-MS analysis of this compound in gasoline.
Determination of Hydrocarbon Types by Fluorescent Indicator Adsorption (Based on ASTM D1319)

This method provides a separation of hydrocarbon types (saturates, olefins, and aromatics) in petroleum fractions.[19][20][21][22][23][24]

4.2.1. Principle

A sample of fuel is introduced into a glass adsorption column packed with silica (B1680970) gel containing a fluorescent dye mixture. As the fuel moves down the column, the hydrocarbon types are separated based on their affinity for the silica gel. The boundaries of the separated zones are made visible under ultraviolet light by the fluorescent dyes, allowing for the determination of the volume percentage of each hydrocarbon type.

4.2.2. Apparatus and Materials

  • Adsorption Column: Standard FIA column.

  • Ultraviolet Light Source: To visualize the separation zones.

  • Vibrator: For packing the silica gel.

  • Silica Gel: 100-200 mesh, activated.

  • Fluorescent Indicator Dyed Gel

  • Isopropyl Alcohol

  • Pressurizing Gas: Air or nitrogen.

4.2.3. Procedure

  • Column Packing: Pack the adsorption column with activated silica gel using a vibrator to ensure uniform packing. Add a small layer of the fluorescent indicator dyed gel to the top of the silica gel.

  • Sample Introduction: Introduce a measured volume of the fuel sample onto the top of the gel.

  • Elution: Apply pressure with the gas to move the sample down the column. Once the sample is adsorbed onto the gel, add isopropyl alcohol to the top of the column to elute the sample.

  • Zone Measurement: Under UV light, observe the distinct colored zones corresponding to aromatics (blue), olefins (yellow), and saturates (colorless). Measure the length of each zone.

  • Calculation: Calculate the volume percentage of each hydrocarbon type based on the length of the zones.

Toxicology and Metabolic Pathway

Exposure to trimethylbenzenes can occur through inhalation and skin contact. The primary health effects are on the central nervous system, respiratory system, and blood.[2][25][26]

The metabolism of this compound primarily occurs in the liver. The main pathway involves the oxidation of one of the methyl groups to a carboxylic acid, which is then conjugated and excreted in the urine.[5][18][20][27][28][29]

Metabolic_Pathway TMB This compound Oxidation Oxidation (Cytochrome P450) TMB->Oxidation DMBA 2,3-Dimethylbenzoic Acid Oxidation->DMBA Conjugation Conjugation (e.g., with glycine) DMBA->Conjugation DMHA 2,3-Dimethylhippuric Acid Conjugation->DMHA Excretion Urinary Excretion DMHA->Excretion

Figure 2. Simplified metabolic pathway of this compound.

Occupational Health and Safety

For personnel handling fuels containing this compound, it is crucial to follow safety guidelines to minimize exposure. The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) provide analytical methods for monitoring workplace air.[1][6][26][30][31][32][33][34][35][36][37]

OSHA/NIOSH Method for Trimethylbenzenes (Mixed Isomers): [32]

  • Sampling: Workplace air is drawn through a charcoal sorbent tube using a personal sampling pump.

  • Analysis: The collected sample is desorbed with a solvent (e.g., carbon disulfide) and analyzed by gas chromatography with a flame ionization detector (GC-FID).

Conclusion

This compound is an important component of both jet fuel and gasoline, influencing their properties and performance. The analytical methods detailed in these notes provide robust procedures for its quantification, which is essential for quality assurance, regulatory adherence, and health and safety monitoring. Further research into its specific effects on advanced fuel formulations and its long-term health effects is warranted.

References

Application Notes and Protocols for Safe Handling and Storage of 1,2,3-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety information for the handling and storage of 1,2,3-trimethylbenzene (B126466) (CAS No. 526-73-8), also known as hemimellitene. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing exposure risks.

Chemical and Physical Properties

This compound is a colorless liquid with a distinct aromatic odor.[1] It is a flammable substance and its vapors can form explosive mixtures with air above its flash point.[2][3] Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₂[4]
Molecular Weight 120.2 g/mol [3][5]
Appearance Colorless liquid[1][3]
Odor Distinctive, aromatic odor[1]
Boiling Point 176°C (349°F)[1][3]
Melting Point -25°C (-14°F)[1][3]
Flash Point 44°C (111.2°F)[2][3][5]
Auto-ignition Temperature 470°C (878°F)[3][5]
Vapor Pressure 1 mmHg at 20°C (68°F)[1]
Vapor Density 4.1 (Air = 1)[3]
Density 0.89 g/cm³[3][5]
Solubility in Water 0.005 g/100ml [3]
Hazard Identification and Exposure Limits

This compound is classified as a flammable liquid and poses several health hazards.[5][6] Inhalation, ingestion, and skin/eye contact are the primary routes of exposure.[1]

Table 2: Hazard Classification and Exposure Limits

HazardDescription
GHS Classification Flammable liquids - Category 3[5]
Skin irritation - Category 2[7]
Eye irritation - Category 2A[7]
Specific target organ toxicity (single exposure) - Category 3 (Respiratory system)[7]
Aspiration hazard - Category 1[7]
Hazardous to the aquatic environment, long-term hazard - Category 2[7]
ACGIH TLV-TWA 25 ppm (8-hour workshift)[8]
NIOSH REL-TWA 25 ppm (10-hour workshift)[8]
EU-OEL 20 ppm, 100 mg/m³ (as TWA)[2][3]
Explosive Limits in Air 0.8% - 6.6% by volume[1][3]
Experimental Protocols for Safe Handling

Strict adherence to the following protocols is mandatory when working with this compound.

A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][3][9]

  • Skin Protection:

    • Wear chemically resistant gloves (e.g., Viton®, Barrier®).[2][3] Due to the lack of specific test data, it is recommended to consult with the glove manufacturer for the most appropriate material.

    • A lab coat or chemical-resistant apron should be worn to prevent skin contact.[4] Contaminated clothing should be removed immediately and washed before reuse.[2]

  • Respiratory Protection:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2][6]

    • If exposure limits are likely to be exceeded, a NIOSH/MSHA approved respirator with an organic vapor cartridge is required.[9]

  • Ventilation: Use of a certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[2] Local exhaust ventilation should be used if a fume hood is not available.[3]

  • Explosion-Proof Equipment: Above 44°C, use a closed system, ventilation, and explosion-proof electrical equipment.[2][3] All equipment should be properly grounded and bonded to prevent static discharge.[2][10]

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[8][9]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or mists.[6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][3] "NO open flames, NO sparks and NO smoking" should be strictly enforced in the handling area.[2][3]

  • Use only non-sparking tools.[2][6]

  • Transfer liquids in a well-ventilated area, preferably within a fume hood.

  • Containers should be kept tightly closed when not in use.[2][6]

Storage Protocols

Proper storage is critical to prevent fire, explosion, and accidental release.

  • Storage Location: Store in a fireproof, cool, dry, and well-ventilated area.[2][3]

  • Container Type: Store in tightly closed, properly labeled containers.[2][8]

  • Incompatible Materials: Store separately from oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates) and nitric acid, as violent reactions can occur.[2][8]

  • Ignition Sources: Prohibit smoking and open flames in storage areas.[8]

Spill and Emergency Procedures

In the event of a spill or leak, follow these procedures immediately.

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE as described in section 3.1.

  • Eliminate all ignition sources.[2]

  • Absorb the spill with an inert, non-combustible material such as sand, earth, vermiculite, or diatomaceous earth.[2][4][11]

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]

  • Ventilate the area and wash the spill site after material pickup is complete.[8]

  • Evacuate the area immediately.

  • Contact the institution's emergency response team.

  • If safe to do so, stop the leak.

  • Contain the spill to prevent it from entering drains or waterways.[2][12]

  • Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide, or water spray.[2][3][12]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

  • Container Cooling: Use water spray to keep fire-exposed containers cool to prevent them from exploding.[2][8]

Waste Disposal
  • Dispose of this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4][8] Do not dispose of it down the sewer.[2][12]

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures cluster_disposal Disposal risk_assessment Conduct Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection engineering_controls Verify Engineering Controls risk_assessment->engineering_controls handling_procedure Follow Handling Procedures (in Fume Hood) ppe_selection->handling_procedure engineering_controls->handling_procedure avoid_ignition Eliminate Ignition Sources handling_procedure->avoid_ignition storage_location Store in Cool, Dry, Well-Ventilated Area handling_procedure->storage_location waste_collection Collect Waste in Sealed Containers handling_procedure->waste_collection container_check Keep Container Tightly Closed storage_location->container_check incompatible_check Separate from Incompatibles storage_location->incompatible_check spill Spill Occurs spill_response spill_response spill->spill_response Follow Spill Protocol fire Fire Occurs fire_response fire_response fire->fire_response Follow Fire Protocol spill_response->waste_collection waste_disposal Dispose as Hazardous Waste waste_collection->waste_disposal

Caption: Workflow for the safe handling and storage of this compound.

References

Application Notes and Protocols for Environmental Sampling of 1,2,3-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the environmental monitoring of 1,2,3-trimethylbenzene (B126466) in air and water matrices.

Environmental Sampling of this compound in Air

This compound, a volatile organic compound (VOC), can be effectively sampled from the air using both active and passive collection methods. The choice of method often depends on the specific requirements of the study, such as the need for time-weighted average (TWA) or short-term exposure level (STEL) measurements.

Active Sampling using Sorbent Tubes

Active sampling involves drawing a known volume of air through a sorbent tube using a calibrated personal sampling pump. This method allows for precise volume measurement and is suitable for a wide range of concentrations.

Application Note: OSHA Method 1020 provides a fully validated procedure for the active sampling of trimethylbenzene isomers, including this compound.[1][2] This method utilizes Anasorb CSC (coconut shell charcoal) as the sorbent material, which effectively traps the target analyte. Subsequent analysis is typically performed by gas chromatography with a flame ionization detector (GC-FID).[1]

  • Preparation of Sorbent Tube:

    • Immediately before sampling, break the ends of an Anasorb CSC sorbent tube (containing 100 mg front and 50 mg back sections of sorbent). The opening should be approximately half the internal diameter of the tube.

    • Insert the sorbent tube into a protective tube holder.

  • Pump Calibration:

    • Calibrate a personal sampling pump to a flow rate of 50 mL/min using a representative sorbent tube in the calibration train.

  • Sample Collection:

    • Attach the sorbent tube holder to the sampling pump. The back section of the tube should be positioned nearest to the pump.

    • Position the sampling apparatus in the breathing zone of the worker or the desired sampling area, with the tube inlet pointing downwards.

    • Draw air through the tube at a flow rate of 50 mL/min.

    • For TWA measurements, a recommended sampling time is up to 240 minutes, for a total air volume of 12 liters.[1]

  • Sample Storage and Transport:

    • After sampling, remove the sorbent tube and securely cap both ends with the provided plastic caps.

    • Label the tube clearly with sample identification.

    • Submit at least one blank tube that has been handled in the same manner as the samples but with no air drawn through it.

    • Store samples in a cool, dark place and transport them to the laboratory for analysis.

  • Sample Preparation for Analysis:

    • Carefully break the sorbent tube and transfer the front and back sections of the Anasorb CSC into separate 2-mL vials.

    • Add 1.0 mL of extraction solvent (99:1 carbon disulfide/N,N-dimethylformamide) to each vial.

    • Seal the vials and agitate them for 30 minutes to ensure complete extraction.

  • Analysis:

    • Analyze the extracts by GC-FID.

    • If the amount of this compound on the back section of the sorbent tube is greater than 20% of the amount on the front section, it may indicate breakthrough, and the sample result should be reported as greater than the combined amount.[3]

Quantitative Data for Active Air Sampling

ParameterValueReference
Sorbent MaterialAnasorb CSC (Coconut Shell Charcoal)[1]
Recommended Flow Rate50 mL/min[1]
Recommended Air Volume (TWA)12 L[1]
Recommended Sampling Time (TWA)240 min[1]
Extraction Solvent99:1 Carbon Disulfide/N,N-dimethylformamide[1]
Analytical MethodGas Chromatography-Flame Ionization Detector (GC-FID)[1]
Passive Sampling using Diffusive Samplers

Passive sampling relies on the principle of diffusion, where analyte molecules move from an area of higher concentration (the ambient air) to an area of lower concentration (the sorbent within the sampler) at a controlled rate. This method is simple, unobtrusive, and does not require a sampling pump.

Application Note: The SKC 575-002 Passive Sampler, containing Anasorb 747, is a validated option for the diffusive sampling of this compound as per OSHA Method 1020.[1] The sampling rate is specific to the compound and is used to calculate the airborne concentration based on the mass of analyte collected over a known time period.

  • Sampler Preparation:

    • Remove the passive sampler from its packaging.

    • Record the start time of sampling.

  • Sample Collection:

    • Remove the sampler cover to begin sampling.

    • Position the sampler in the desired sampling area, ensuring the diffusion barrier is unobstructed.

    • For TWA sampling, expose the sampler for up to 240 minutes. For STEL, a 15-minute sampling time is appropriate.[1]

  • Sample Termination and Storage:

    • At the end of the sampling period, replace the cover to stop sampling.

    • Record the end time.

    • Place the sampler in its original container for transport to the laboratory.

  • Sample Preparation for Analysis:

    • Carefully open the sampler and transfer the sorbent to a 4-mL vial.

    • Add 1.0 mL of extraction solvent (99:1 carbon disulfide/N,N-dimethylformamide).

    • Seal the vial and allow it to stand for 30 minutes with occasional agitation.

  • Analysis:

    • Analyze the extract by GC-FID.

Quantitative Data for Passive Air Sampling

ParameterValueReference
Sampler TypeSKC 575-002 Passive Sampler[1]
Sorbent MaterialAnasorb 747[1]
Sampling Rate for this compound11.6 mL/min (at 760 mmHg and 25 °C)[1]
Recommended Sampling Time (TWA)up to 240 min[1]
Recommended Sampling Time (STEL)15 min[1]
Extraction Solvent99:1 Carbon Disulfide/N,N-dimethylformamide[1]
Analytical MethodGas Chromatography-Flame Ionization Detector (GC-FID)[1]

Experimental Workflow for Air Sampling

AirSamplingWorkflow cluster_active Active Sampling cluster_passive Passive Sampling A1 Calibrate Pump (50 mL/min) A2 Collect Sample (Anasorb CSC Tube) A1->A2 A3 Cap and Transport A2->A3 A4 Solvent Extraction (CS2/DMF) A3->A4 Analysis GC-FID Analysis A4->Analysis P1 Deploy Sampler (SKC 575-002) P2 Record Time P1->P2 P3 Cap and Transport P2->P3 P4 Solvent Extraction (CS2/DMF) P3->P4 P4->Analysis Result Calculate Concentration Analysis->Result WaterSamplingWorkflow cluster_collection Sample Collection & Preservation cluster_analysis Purge and Trap GC-MS Analysis C1 Collect Water Sample (40-mL VOA vial) C2 Add Preservatives (HCl, Ascorbic Acid) C1->C2 C3 Store at 4°C C2->C3 A1 Introduce Sample to Purging Chamber C3->A1 A2 Purge with Inert Gas A1->A2 A3 Trap Analytes on Sorbent A2->A3 A4 Thermal Desorption A3->A4 A5 GC Separation A4->A5 A6 MS Detection A5->A6 Result Identify and Quantify This compound A6->Result

References

Application Notes and Protocols for Toxicological Studies of 1,2,3-Trimethylbenzene Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trimethylbenzene (B126466) (TMB), also known as hemimellitene, is an aromatic hydrocarbon that is a component of petroleum and is used in various industrial applications, including as a solvent and in the synthesis of other chemicals.[1][2] Exposure to 1,2,3-TMB can occur in occupational settings and through environmental contact.[3][4] Understanding its toxicological profile is crucial for risk assessment and the development of safety guidelines. These application notes provide a summary of the key toxicological findings and detailed protocols for assessing the effects of 1,2,3-TMB exposure.

Toxicological Profile of this compound

Exposure to 1,2,3-TMB has been associated with a range of adverse health effects, primarily targeting the nervous and respiratory systems.[3][4] The toxicological effects are generally similar to other trimethylbenzene isomers.[1][4]

Toxicokinetics and Metabolism

This compound can be absorbed into the body through inhalation.[5] Following absorption, it is metabolized primarily in the liver. The main metabolic pathway involves the oxidation of one of the methyl groups to form dimethylbenzoic acid, which is then conjugated with glycine (B1666218) and excreted in the urine as dimethylhippuric acid.[6] A minor metabolic pathway includes the formation of mercapturic acid derivatives.[7] The major metabolite formed from 1,2,3-TMB is 2,3-dimethylbenzoic acid (2,3-DMBA).[8]

Acute and Subchronic Toxicity

Acute exposure to high concentrations of 1,2,3-TMB can cause central nervous system (CNS) effects such as dizziness, headache, and drowsiness.[7] It is also an irritant to the eyes, skin, and respiratory tract.[7]

Subchronic inhalation studies in rats have shown that 1,2,3-TMB has low systemic toxicity.[9] Effects observed at higher concentrations include increased relative liver weight in males, and disturbances in hematological parameters.[9] Pulmonary lesions, including an increased number of goblet cells and interstitial lung parenchyma infiltration, have also been noted at high exposure levels.[9]

Neurotoxicity

Neurotoxicity is a key concern with 1,2,3-TMB exposure.[1][4] Studies in rats have demonstrated that both acute and subchronic inhalation exposure can lead to concentration-dependent disturbances in rotarod performance and a decrease in pain sensitivity.[10] The neurotoxic effects of 1,2,3-TMB (hemimellitene) were found to be more pronounced than those of its isomers, pseudocumene and mesitylene.[10]

Genotoxicity

Genotoxicity studies have provided some evidence for the genotoxic potential of 1,2,3-TMB. It has been found to be mutagenic in the Ames test with Salmonella typhimurium strains, particularly in the absence of metabolic activation. However, it did not induce micronuclei in the bone marrow cells of mice. 1,2,3-TMB was observed to increase the level of sister chromatid exchange (SCE) in mouse bone marrow cells at tested doses.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the quantitative data from key toxicological studies on this compound.

Table 1: Subchronic Inhalation Toxicity of this compound in Rats

Exposure Concentration (mg/m³)DurationSpecies/SexKey FindingsNOAEL (mg/m³)LOAEL (mg/m³)Reference
1233 months (6h/day, 5 days/week)Rat (Male/Female)No significant effects observed.4921230[9]
4923 months (6h/day, 5 days/week)Rat (Male/Female)No significant effects observed.4921230[9]
12303 months (6h/day, 5 days/week)Rat (Male)Increased relative liver weight, slight increase in sorbitol dehydrogenase activity, decreased red blood cells, increased white blood cells, segmented neutrophils, and lymphocytes. Pulmonary lesions.4921230[9]
12303 months (6h/day, 5 days/week)Rat (Female)Increased alkaline phosphatase activity. Pulmonary lesions.4921230[9]

Table 2: Neurotoxicity of this compound in Rats (Subchronic Inhalation)

Exposure Concentration (ppm)DurationSpecies/SexEndpointEffectReference
2590 daysRat (Male)Pain SensitivityDecrease[7]
10090 daysRat (Male)Rotarod PerformanceDisturbance[7]
25090 daysRat (Male)Rotarod PerformanceDisturbance[7]

Table 3: Genotoxicity of this compound

AssayTest SystemMetabolic ActivationResultReference
Ames TestSalmonella typhimurium TA97a, TA98, TA100, TA102With and Without S9Mutagenic (most clearly in TA97a without S9)
Micronucleus TestMouse bone marrow cellsIn vivoNegative
Sister Chromatid Exchange (SCE)Mouse bone marrow cellsIn vivoPositive (at doses of 730, 1470, 2200 mg/kg)

Experimental Protocols

Protocol 1: Ames Test for Mutagenicity

Objective: To assess the mutagenic potential of this compound using Salmonella typhimurium strains.

Materials:

  • Salmonella typhimurium strains (e.g., TA97a, TA98, TA100, TA102)

  • This compound (test substance)

  • Positive controls (e.g., sodium azide (B81097) for TA100 and TA1535, 2-nitrofluorene (B1194847) for TA98)

  • Negative control (solvent used for test substance)

  • S9 fraction from induced rat liver for metabolic activation

  • Cofactor solution (NADP, Glucose-6-phosphate)

  • Minimal glucose agar (B569324) plates

  • Top agar (containing traces of histidine and biotin)

  • Nutrient broth

  • Sterile glassware and plasticware

  • Incubator at 37°C

Procedure:

  • Strain Preparation: Inoculate the S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.[11]

  • Preparation of Test and Control Solutions: Prepare a range of concentrations of this compound in a suitable solvent (e.g., DMSO). Prepare solutions of positive and negative controls.

  • Metabolic Activation: If metabolic activation is required, prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.

  • Plate Incorporation Assay:

    • To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution (or control), and 0.5 mL of the S9 mix (or phosphate (B84403) buffer for tests without metabolic activation).[12]

    • Pre-incubate the mixture at 37°C for 20-30 minutes.[12]

    • Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.[13]

    • Evenly distribute the top agar and allow it to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[12]

  • Colony Counting: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Protocol 2: Sister Chromatid Exchange (SCE) Assay in Mouse Bone Marrow

Objective: To evaluate the potential of this compound to induce sister chromatid exchanges in mouse bone marrow cells.

Materials:

  • Male Balb/c mice

  • This compound (test substance)

  • Positive control (e.g., cyclophosphamide)

  • Negative control (vehicle)

  • 5-Bromo-2'-deoxyuridine (BrdU) tablets

  • Colchicine (B1669291)

  • Hypotonic solution (0.075 M KCl)

  • Fixative (methanol:acetic acid, 3:1)

  • Hoechst 33258 stain

  • Giemsa stain

  • Microscope slides

  • Microscope with oil immersion objective

Procedure:

  • Animal Dosing: Administer this compound (e.g., at doses of 730, 1470, 2200 mg/kg) to mice via an appropriate route (e.g., intraperitoneal injection). Administer the positive and negative controls to separate groups of animals.

  • BrdU Administration: Implant a BrdU tablet subcutaneously for continuous labeling of DNA for two cell cycles.

  • Metaphase Arrest: Two hours before sacrifice, inject the mice with colchicine to arrest cells in metaphase.

  • Bone Marrow Collection: Euthanize the mice and collect bone marrow from the femurs by flushing with media.

  • Cell Preparation:

    • Treat the bone marrow cells with a hypotonic solution to swell the cells.

    • Fix the cells with freshly prepared cold fixative. Repeat the fixation step several times.

  • Slide Preparation: Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

  • Staining:

    • Stain the slides with Hoechst 33258 solution.

    • Expose the slides to UV light.

    • Incubate the slides in a saline-citrate buffer at 60-65°C.

    • Stain the slides with Giemsa solution.

  • Scoring: Under a microscope, score a minimum of 25 well-spread, second-division metaphase cells per animal for the number of SCEs.[14] An increase in the mean number of SCEs per cell in the treated groups compared to the negative control group indicates a positive result.

Protocol 3: Subchronic Inhalation Toxicity Study in Rats

Objective: To assess the systemic and target organ toxicity of this compound following repeated inhalation exposure.

Materials:

  • Wistar rats (equal numbers of males and females)

  • Inhalation chambers

  • Vapor generation and monitoring system for this compound

  • Standard laboratory animal diet and water

  • Equipment for clinical observations, body weight, and food consumption measurements

  • Equipment for hematology and clinical chemistry analysis

  • Necropsy and histopathology equipment

Procedure:

  • Acclimatization: Acclimate the rats to the laboratory conditions for at least 5 days before the start of the study.[15]

  • Group Assignment: Randomly assign animals to control (air) and treatment groups (e.g., 123, 492, and 1230 mg/m³ of this compound).[9]

  • Exposure: Expose the animals to the test substance for 6 hours/day, 5 days/week for 90 days.[9][15]

  • Clinical Observations: Conduct daily observations for signs of toxicity. Record detailed observations weekly.

  • Body Weight and Food Consumption: Measure body weight and food consumption weekly.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for hematology and clinical chemistry analysis. Parameters to be measured include red and white blood cell counts, hemoglobin, hematocrit, platelet count, and levels of liver enzymes (e.g., ALT, AST, ALP) and kidney function markers (e.g., BUN, creatinine).

  • Necropsy and Organ Weights: Perform a full necropsy on all animals. Weigh major organs (e.g., liver, kidneys, lungs, brain, spleen).

  • Histopathology: Collect and preserve major organs and any gross lesions in a suitable fixative (e.g., 10% neutral buffered formalin). Process the tissues for histopathological examination.

  • Data Analysis: Analyze the data for statistically significant differences between the treatment and control groups. Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Visualizations

toxicological_assessment_workflow cluster_exposure Exposure Assessment cluster_toxicokinetics Toxicokinetics cluster_toxicodynamics Toxicodynamics cluster_endpoints Toxicological Endpoints Exposure 1,2,3-TMB Exposure (Inhalation) Absorption Absorption (Lungs) Exposure->Absorption Distribution Distribution (Blood, Tissues) Absorption->Distribution Metabolism Metabolism (Liver) Distribution->Metabolism Neurotoxicity Neurotoxicity Distribution->Neurotoxicity Genotoxicity Genotoxicity Distribution->Genotoxicity Systemic_Toxicity Systemic Toxicity Distribution->Systemic_Toxicity Excretion Excretion (Urine) Metabolism->Excretion CNS_Effects CNS Effects (Rotarod, Pain Sensitivity) Neurotoxicity->CNS_Effects Mutagenicity Mutagenicity (Ames Test) Genotoxicity->Mutagenicity Clastogenicity Clastogenicity (SCE Assay) Genotoxicity->Clastogenicity Organ_Toxicity Organ Toxicity (Liver, Lungs) Systemic_Toxicity->Organ_Toxicity

Caption: Toxicological assessment workflow for this compound.

metabolism_pathway TMB This compound Oxidation Oxidation (CYP450) TMB->Oxidation DMBA 2,3-Dimethylbenzoic Acid Oxidation->DMBA Conjugation Conjugation (Glycine) DMBA->Conjugation DMHA 2,3-Dimethylhippuric Acid (Excreted in Urine) Conjugation->DMHA

Caption: Simplified metabolic pathway of this compound.

genotoxicity_testing_workflow cluster_ames Ames Test (Mutagenicity) cluster_sce SCE Assay (Clastogenicity) Test_Substance This compound Ames_Protocol Plate Incorporation Assay with S. typhimurium Test_Substance->Ames_Protocol SCE_Protocol In vivo exposure of mice and bone marrow cell culture Test_Substance->SCE_Protocol Ames_Result Count Revertant Colonies Ames_Protocol->Ames_Result SCE_Result Score Sister Chromatid Exchanges SCE_Protocol->SCE_Result

Caption: Workflow for genotoxicity testing of this compound.

References

Application Notes and Protocols for the Biodegradation of 1,2,3-Trimethylbenzene in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biodegradation pathways of 1,2,3-trimethylbenzene (B126466) (1,2,3-TMB) in soil, including quantitative data, detailed experimental protocols, and visual diagrams of the degradation processes. This information is crucial for environmental risk assessment, the development of bioremediation strategies, and understanding the fate of xenobiotic compounds in the environment.

Introduction

This compound (also known as hemimellitene) is an aromatic hydrocarbon that can be found in petroleum products and is released into the environment through industrial activities. Its presence in soil and groundwater poses environmental and health concerns. Understanding the microbial degradation of 1,2,3-TMB is essential for predicting its environmental persistence and for designing effective bioremediation technologies. This document outlines both anaerobic and aerobic biodegradation pathways, summarizing key data and providing detailed methodologies for their investigation.

Data Presentation: Quantitative Biodegradation Data

The biodegradation of this compound in soil is influenced by various environmental factors, most notably the availability of oxygen and other electron acceptors. The following tables summarize quantitative data from studies on the degradation rates of 1,2,3-TMB under different redox conditions.

Table 1: Anaerobic Biodegradation Rates of this compound in Soil and Groundwater Microcosms

Electron AcceptorTemperature (°C)Lag PhaseDegradation Rate/ExtentFirst-Order Rate Constant (d⁻¹)Reference
Denitrifying10-20LongNot continuous, dependent on temperature and residence time.[1][2]0.01 - 0.11[1][2][1][2]
DenitrifyingNot Specified>200 days~16% degradation after 204 days.[3]Not Reported[3]
Sulfate-Reducing20Not SpecifiedContinuous and complete.[1][2]0.01 - 0.11[1][2][1][2]
Sulfate-Reducing10Not SpecifiedNo degradation observed.[1][2]Not Reported[1][2]
Iron-ReducingNot SpecifiedNot Specified~24% degradation of initial concentration.[3]0.013[3][3]

Table 2: Comparison of Biodegradation for Trimethylbenzene Isomers under Anaerobic Conditions

IsomerDenitrifying ConditionsSulfate-Reducing Conditions (20°C)Iron-Reducing Conditions
1,2,3-TMBSlow, long lag phase, incomplete.[1][2][3]Degraded.[1][2]Degraded.[3]
1,2,4-TMBContinuous and complete.[1][2]Continuous and complete.[1][2]Degraded.[3]
1,3,5-TMBContinuous and complete.[1][2]Continuous and complete.[1][2]Degraded.[3]

Biodegradation Pathways

The microbial degradation of 1,2,3-TMB proceeds through different pathways depending on the presence or absence of oxygen.

Anaerobic Biodegradation Pathway

Under anaerobic conditions, the degradation of 1,2,3-TMB is initiated by the addition of fumarate (B1241708) to one of the methyl groups, a reaction catalyzed by a glycyl radical enzyme, benzylsuccinate synthase (BSS) or a similar enzyme. This initial activation is a common strategy for the anaerobic degradation of alkylated aromatic compounds. The resulting benzylsuccinate derivative is then further metabolized through β-oxidation of the succinyl moiety, eventually leading to the formation of a central intermediate, benzoyl-CoA, which then undergoes ring reduction and cleavage.

Anaerobic_Biodegradation_Pathway TMB This compound Intermediate1 Dimethylbenzylsuccinate Derivative TMB->Intermediate1 Activation Fumarate Fumarate BSS Benzylsuccinate Synthase Analogue Fumarate->BSS BSS->Intermediate1 Metabolism Further Metabolism (β-oxidation like pathway) Intermediate1->Metabolism Central_Metabolism Central Metabolism Metabolism->Central_Metabolism Aerobic_Biodegradation_Pathway cluster_monooxygenase Monooxygenase Pathway cluster_dioxygenase Dioxygenase Pathway TMB_M This compound Monooxygenase Monooxygenase TMB_M->Monooxygenase Alcohol 2,3-Dimethylbenzyl Alcohol Monooxygenase->Alcohol Aldehyde 2,3-Dimethylbenzaldehyde Alcohol->Aldehyde Alcohol Dehydrogenase Acid 2,3-Dimethylbenzoic Acid Aldehyde->Acid Aldehyde Dehydrogenase Ring_Cleavage Ring Cleavage (ortho or meta) Acid->Ring_Cleavage TMB_D This compound Dioxygenase Dioxygenase TMB_D->Dioxygenase Dihydrodiol cis-Dihydrodiol Dioxygenase->Dihydrodiol Catechol 3,4-Dimethylcatechol Dihydrodiol->Catechol Dehydrogenase Catechol->Ring_Cleavage Central_Metabolism Central Metabolism (TCA Cycle) Ring_Cleavage->Central_Metabolism Microcosm_Workflow Soil_Collection Soil Collection and Sieving Microcosm_Setup Microcosm Setup (Soil + Medium + 1,2,3-TMB) Soil_Collection->Microcosm_Setup Incubation Incubation (Controlled Temperature and Shaking) Microcosm_Setup->Incubation Sampling Periodic Sampling (Liquid and Headspace) Incubation->Sampling Analysis GC-MS Analysis of 1,2,3-TMB and Metabolites Sampling->Analysis Data_Interpretation Data Interpretation (Degradation Rates) Analysis->Data_Interpretation

References

Application of 1,2,3-Trimethylbenzene Derivatives in High-Performance Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3-Trimethylbenzene (B126466), also known as hemimellitene, is an aromatic hydrocarbon that serves as a versatile precursor for the synthesis of specialized monomers used in the production of high-performance polymers. While not typically used as a direct monomer in its unmodified form, functionalized derivatives of this compound are valuable building blocks for creating polymers with enhanced thermal stability, mechanical strength, and specific solubility characteristics. This document outlines the application of a diamine derivative of this compound in the synthesis of aromatic polyamides, providing a detailed experimental protocol and summarizing the expected properties of the resulting polymers.

The incorporation of the trimethylbenzene moiety into the polymer backbone can lead to polymers with a unique combination of properties. The three methyl groups can increase solubility in organic solvents and influence the packing of polymer chains, potentially leading to a lower degree of crystallinity and improved processability. Furthermore, the aromatic nature of the monomer contributes to the high thermal stability of the resulting polymers.

Application: Synthesis of Aromatic Polyamides

Aromatic polyamides, a class of high-performance polymers, can be synthesized through the polycondensation of aromatic diamines and aromatic diacid chlorides. By utilizing a diamine monomer derived from this compound, such as 1,4-bis(4-aminophenoxy)-2,3,5-trimethylbenzene, novel polyamides with tailored properties can be achieved. These polymers are of interest for applications requiring high thermal resistance and good mechanical properties, such as in advanced composites, membranes, and high-temperature adhesives.

Experimental Protocol: Synthesis of an Aromatic Polyamide

This protocol describes the low-temperature solution polycondensation of 1,4-bis(4-aminophenoxy)-2,3,5-trimethylbenzene with terephthaloyl chloride to yield a high molecular weight aromatic polyamide.

Materials:

  • 1,4-bis(4-aminophenoxy)-2,3,5-trimethylbenzene (diamine monomer)

  • Terephthaloyl chloride (diacid chloride)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Methanol (B129727)

  • Argon or Nitrogen gas

Procedure:

  • Diamine Solution Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve a specific amount of 1,4-bis(4-aminophenoxy)-2,3,5-trimethylbenzene and anhydrous lithium chloride in anhydrous N-methyl-2-pyrrolidone (NMP). Stir the mixture under a gentle stream of argon/nitrogen until all solids are completely dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Diacid Chloride: To the cooled and stirred diamine solution, add an equimolar amount of solid terephthaloyl chloride in one portion.

  • Polycondensation Reaction: Allow the reaction mixture to slowly warm to room temperature while continuing to stir under an inert atmosphere for 24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Precipitation: Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.

  • Washing: Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.

Data Presentation

The properties of polyamides synthesized from a trimethylbenzene-derived diamine are summarized in the table below. The data illustrates the influence of the monomer structure on the polymer's thermal and physical characteristics.

Polymer IDDiamine MonomerDiacid ChlorideInherent Viscosity (dL/g)¹Glass Transition Temperature (Tg, °C)²5% Weight Loss Temperature (°C)³Solubility⁴
PA-TMB-11,4-bis(4-aminophenoxy)-2,3,5-trimethylbenzeneTerephthaloyl chloride0.65285480Soluble in NMP, DMAc, DMF, and H₂SO₄
PA-TMB-21,4-bis(4-aminophenoxy)-2,3,5-trimethylbenzeneIsophthaloyl chloride0.58260475Soluble in NMP, DMAc, DMF, and H₂SO₄

¹Measured in NMP at 30°C. ²Determined by DSC. ³Determined by TGA in a nitrogen atmosphere. ⁴NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide; DMF: N,N-dimethylformamide.

Visualization

Diagram of the Polyamide Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of aromatic polyamides from a this compound derivative.

G cluster_synthesis Polyamide Synthesis Workflow Monomer_Prep Diamine Monomer Preparation (1,4-bis(4-aminophenoxy)-2,3,5-trimethylbenzene in NMP/LiCl) Reaction Low-Temperature Polycondensation (Addition of Terephthaloyl Chloride at 0°C) Monomer_Prep->Reaction Polymerization Polymerization (Stirring at Room Temperature for 24h) Reaction->Polymerization Precipitation Polymer Precipitation (in Methanol) Polymerization->Precipitation Washing Washing (with Methanol and Water) Precipitation->Washing Drying Drying (Vacuum Oven at 80°C) Washing->Drying Final_Polymer Aromatic Polyamide Drying->Final_Polymer G Diamine Diamine (1,4-bis(4-aminophenoxy)- 2,3,5-trimethylbenzene) Polymer Aromatic Polyamide Diamine->Polymer + Diacid Diacid Chloride (Terephthaloyl chloride) Diacid->Polymer

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3-Trimethylbenzene (Hemimellitene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2,3-trimethylbenzene (B126466) synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Friedel-Crafts alkylation of xylene or toluene (B28343) is resulting in a low yield of this compound. What are the common causes?

A1: Low yields in Friedel-Crafts alkylations for producing this compound are often due to several factors:

  • Isomer Formation: The primary challenge is the concurrent formation of more stable isomers, 1,2,4-trimethylbenzene (B165218) (pseudocumene) and 1,3,5-trimethylbenzene (mesitylene).[1][2] Friedel-Crafts reactions are governed by thermodynamic and kinetic controls, which often favor the formation of these other isomers.

  • Polyalkylation: The initial product, a trimethylbenzene, is more reactive than the starting material (toluene or xylene). This can lead to the formation of tetramethylbenzenes and other more highly substituted byproducts, consuming your target compound.

  • Carbocation Rearrangement: The alkylating agent can form a carbocation that may rearrange to a more stable form before it reacts with the aromatic ring, leading to undesired isomers.[3]

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture or other impurities in the reagents or solvent. It can also form stable complexes with the product ketone in acylation reactions, requiring stoichiometric amounts.[4][5]

Q2: How can I minimize the formation of 1,2,4- and 1,3,5-trimethylbenzene isomers?

A2: Minimizing isomeric impurities is critical for improving the yield of the desired 1,2,3-isomer. Consider the following strategies:

  • Choice of Starting Material: Starting with m-xylene (B151644) (1,3-dimethylbenzene) can direct the third methyl group to the 2, 4, or 5 position. While this still produces a mixture, it provides a more direct route to a trimethylated product compared to starting with toluene.[6]

  • Reaction Conditions: Carefully controlling the temperature can influence the product ratio. Lower temperatures often favor kinetic products, which may or may not be the desired isomer depending on the specific reaction.

  • Catalyst Selection: Shape-selective catalysts, such as certain zeolites (e.g., HZSM-5), can be used to selectively form specific isomers by controlling which molecules can form within their porous structures.[7]

  • Alternative Routes: If isomer formation is unavoidable, consider multi-step synthesis routes that build the substitution pattern unambiguously, such as the five-step synthesis from 2,3-dimethylphenol (B72121).[8]

Q3: What are the best methods for purifying this compound from its isomers?

A3: The close boiling points of trimethylbenzene isomers make separation by standard distillation difficult.[9]

  • Fractional Distillation: High-efficiency fractional distillation columns can be used, but may require many theoretical plates to achieve high purity.

  • Preparative Chromatography: Preparative gas chromatography (pGC) or high-performance liquid chromatography (HPLC) are effective for obtaining high-purity samples on a laboratory scale.[9]

  • Crystallization: In some cases, fractional crystallization can be employed, as the isomers have different melting points.

Q4: Are there alternative, higher-yield synthetic routes that avoid the issues of Friedel-Crafts alkylation?

A4: Yes, multi-step syntheses can provide more control over the final product's regiochemistry, often leading to higher purity, though the overall yield may be affected by the number of steps.

  • From 2,3-Dimethylphenol: A five-step synthesis starting from 2,3-dimethylphenol involves hydrogenation to 2,3-dimethylcyclohexanol (B75514), oxidation to the corresponding ketone, a Grignard reaction to add the third methyl group, dehydration to form a trimethylcyclohexene, and finally dehydrogenation to yield this compound. This method avoids the formation of other isomers.[8]

  • Diels-Alder Approach: A four-step synthesis has been reported involving the condensation of 1,3-pentadiene (B166810) with crotonaldehyde, followed by hydrogenation, dehydration, and dehydrogenation. This route achieved a 24% overall yield.[10]

Quantitative Data on Synthesis Strategies

The following table summarizes quantitative data from various synthetic approaches to trimethylbenzenes. Note that high yields of this compound are challenging to achieve directly.

Synthesis MethodStarting Material(s)Catalyst / ReagentsTemperature (°C)Pressure (atm)Yield of 1,2,3-isomerOther Isomers FormedReference
Multi-step Synthesis1,3-Pentadiene, Crotonaldehyde(Multiple steps)N/AN/A24% (Overall)None reported[10]
Multi-step Synthesis2,3-DimethylphenolH₂, Raney Ni; CrO₃; CH₃MgI; Dehydration; Pd/CVariousVariousGood (not specified)None[8]
Catalytic Conversion of AlkanesButaneMg, H₂O, Y ZeoliteN/AN/A<1%1,2,4- (66%), 1,3,5- (33%)[1]
Catalytic Dehydration of AcetoneAcetoneAlumina Hydrate330 - 370150 - 250Not specifiedPrimarily 1,3,5-trimethylbenzene[11]

Experimental Protocols

Protocol 1: Five-Step Synthesis of this compound from 2,3-Dimethylphenol[9]

This method provides a high-purity product by avoiding isomer formation.

Step 1: Hydrogenation of 2,3-Dimethylphenol

  • In a high-pressure autoclave, combine 2,3-dimethylphenol and a Raney nickel catalyst.

  • Pressurize the autoclave with hydrogen gas.

  • Heat the mixture according to established hydrogenation procedures for phenols until hydrogen uptake ceases.

  • Cool the reactor, release the pressure, and filter the catalyst to obtain crude 2,3-dimethylcyclohexanol.

Step 2: Oxidation to 2,3-Dimethylcyclohexanone

  • Dissolve the crude 2,3-dimethylcyclohexanol in a suitable solvent (e.g., acetone).

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent, such as a chromic acid solution (Jones reagent), while maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed until the starting material is consumed (monitor by TLC or GC).

  • Work up the reaction mixture to isolate the crude 2,3-dimethylcyclohexanone.

Step 3: Grignard Reaction with Methylmagnesium Iodide

  • Prepare a solution of methylmagnesium iodide (CH₃MgI) in anhydrous diethyl ether.

  • Slowly add a solution of 2,3-dimethylcyclohexanone in anhydrous ether to the Grignard reagent at 0 °C.

  • After the addition, allow the mixture to stir at room temperature until the reaction is complete.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product, 1,2,3-trimethylcyclohexanol, with ether, dry the organic layer, and remove the solvent.

Step 4: Dehydration of 1,2,3-Trimethylcyclohexanol

  • Dehydrate the tertiary alcohol using a suitable dehydrating agent (e.g., iodine, anhydrous copper(II) sulfate, or a strong acid like H₂SO₄) with heating.

  • Distill the resulting alkene mixture (trimethylcyclohexenes) from the reaction flask.

Step 5: Dehydrogenation to this compound

  • Pass the vapor of the trimethylcyclohexene mixture over a dehydrogenation catalyst, such as palladium on carbon (Pd/C), at an elevated temperature (e.g., 300-350 °C).

  • Collect the liquid product, which is crude this compound.

  • Purify the final product by fractional distillation.

Visualizations

G Troubleshooting Workflow for Low Yield in this compound Synthesis Start Low Yield of this compound CheckIsomers Analyze Product Mixture for Isomers (GC-MS, NMR) Start->CheckIsomers CheckPurity Check Purity of Starting Materials (e.g., for H2O) Start->CheckPurity IsomersPresent High Levels of 1,2,4- and/or 1,3,5-Isomers Detected CheckIsomers->IsomersPresent Yes NoIsomers Isomer Levels are Low CheckIsomers->NoIsomers No IncompleteReaction Significant Starting Material Remains CheckPurity->IncompleteReaction OptimizeTemp Optimize Temperature IsomersPresent->OptimizeTemp IsomersPresent->OptimizeTemp ChangeCatalyst Use Shape-Selective Catalyst (e.g., Zeolite) IsomersPresent->ChangeCatalyst IsomersPresent->ChangeCatalyst AltRoute Consider Alternative Synthesis Route IsomersPresent->AltRoute IsomersPresent->AltRoute Polyalkylation Check for Polyalkylated Byproducts (e.g., Tetramethylbenzenes) PolyalkylationPresent Polyalkylation Confirmed Polyalkylation->PolyalkylationPresent Yes NoPolyalkylation Polyalkylation Not Significant Polyalkylation->NoPolyalkylation No AdjustRatio Adjust Reactant Molar Ratio PolyalkylationPresent->AdjustRatio PolyalkylationPresent->AdjustRatio ReduceTime Reduce Reaction Time PolyalkylationPresent->ReduceTime PolyalkylationPresent->ReduceTime NoIsomers->Polyalkylation NoPolyalkylation->IncompleteReaction IncreaseTime Increase Reaction Time/Temp IncompleteReaction->IncreaseTime IncompleteReaction->IncreaseTime CheckCatalystActivity Check Catalyst Activity/ Increase Loading IncompleteReaction->CheckCatalystActivity IncompleteReaction->CheckCatalystActivity PurifyReagents Purify Reagents/Solvent IncompleteReaction->PurifyReagents IncompleteReaction->PurifyReagents

Caption: Troubleshooting workflow for low yield synthesis.

G Logical Relationships: Problems and Solutions in Synthesis cluster_problems Common Problems cluster_solutions Potential Solutions P1 Isomer Formation (1,2,4- & 1,3,5-) S1 Optimize Temperature & Pressure P1->S1 influences selectivity S2 Use Shape-Selective Catalyst (Zeolite) P1->S2 improves selectivity S7 Consider Alternative Multi-Step Synthesis P1->S7 avoids issue P2 Polyalkylation S3 Change Reactant Molar Ratios P2->S3 limits excess alkylating agent S4 Reduce Reaction Time P2->S4 reduces byproduct formation P3 Incomplete Reaction P3->S1 S5 Increase Reaction Time P3->S5 S6 Use High-Purity, Anhydrous Reagents P3->S6 prevents inhibition S8 Increase Catalyst Loading P3->S8 P4 Catalyst Deactivation P4->S6 removes poisons (e.g. H2O) P4->S8 compensates for deactivation

Caption: Relationship between problems and solutions.

References

Technical Support Center: Resolving Isomer Separation in Trimethylbenzene Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving isomer separation in trimethylbenzene (TMB) mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective separation of 1,2,3-trimethylbenzene (B126466) (hemimellitene), 1,2,4-trimethylbenzene (B165218) (pseudocumene), and 1,3,5-trimethylbenzene (mesitylene).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate trimethylbenzene isomers?

A1: The primary challenge in separating trimethylbenzene isomers lies in their similar molecular structures and physical properties, such as close boiling points and polarities.[1][2][3] This similarity makes conventional separation techniques like fractional distillation less effective, often requiring specialized methods or optimization of existing protocols to achieve high-purity fractions.

Q2: What are the most common methods for separating TMB isomers?

A2: The most prevalent and effective methods for separating TMB isomers are:

  • Gas Chromatography (GC): Widely used for analytical and small-scale preparative separations due to its high resolving power.[4][5]

  • Fractional Distillation: Applicable for larger-scale separations, but often requires highly efficient columns due to the close boiling points of the isomers.[6]

  • Selective Adsorption: Utilizes porous materials like zeolites or molecular sieves that can differentiate isomers based on their molecular shape and size.[7][8][9]

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for TMB isomer separation?

A3: While gas chromatography is more common, reverse-phase HPLC can also be employed for the analysis of trimethylbenzene isomers.[10] Optimization of the mobile phase composition is crucial for achieving adequate separation.[11]

Troubleshooting Guides

Gas Chromatography (GC)

Issue 1: Poor resolution or co-elution of TMB isomer peaks.

Possible Causes & Solutions:

  • Inappropriate GC Column: The choice of the stationary phase is critical. For separating aromatic isomers, a column with moderate to high polarity is often recommended to exploit subtle differences in isomer polarity.[12][13]

    • Recommendation: Consider columns with stationary phases like 5% Phenyl Polysiloxane (e.g., TG-5MS) or a more polar Wax-type column (e.g., TG-WaxMS).[12] For challenging separations, specialized columns like those with calixarene-based ionic liquids or star-poly(ε-caprolactone) have shown high-resolution capabilities for positional isomers.[4]

  • Suboptimal Temperature Program: A slow temperature ramp rate can improve the separation of closely eluting compounds.

    • Recommendation: Start with a temperature program of 40°C (hold for 1 min) and ramp up to 160°C at 10°C/min.[4][5] Adjust the ramp rate downwards if co-elution persists.

  • Incorrect Column Dimensions: Column length, internal diameter (ID), and film thickness all impact resolution.

    • Recommendation: For complex mixtures, a longer column (e.g., 30m) with a smaller internal diameter (e.g., 0.18mm or 0.25mm) will generally provide higher efficiency and better resolution.[13][14][15]

Issue 2: Peak tailing or fronting.

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample can lead to distorted peak shapes.

    • Recommendation: Dilute the sample or use a split injection to reduce the amount of sample entering the column.

  • Active Sites in the Inlet or Column: Active sites can cause undesirable interactions with the analytes.

    • Recommendation: Use a deactivated inlet liner and ensure the column is properly conditioned.

Fractional Distillation

Issue 3: Incomplete separation of isomers.

Possible Causes & Solutions:

  • Insufficient Column Efficiency: The boiling points of TMB isomers are very close. A standard distillation setup may not provide enough theoretical plates for a clean separation.[6]

    • Recommendation: Use a fractionating column with a high number of theoretical plates, such as a Vigreux, packed, or spinning band column.

  • Incorrect Reflux Ratio: A low reflux ratio may not allow for sufficient equilibration between the liquid and vapor phases.

    • Recommendation: Increase the reflux ratio to improve separation, although this will also increase the distillation time.

Selective Adsorption

Issue 4: Low purity of the separated isomers.

Possible Causes & Solutions:

  • Inappropriate Adsorbent: The choice of adsorbent is crucial for selective separation.

    • Recommendation: Molecular sieves like 13X have been shown to be effective in separating 1,2,4-TMB and 1,3,5-TMB.[7][8] Metal-organic frameworks (MOFs) are also emerging as highly selective materials for isomer separations.[7]

  • Suboptimal Operating Conditions: Pressure, temperature, and flow rate significantly affect the separation efficiency.

    • Recommendation: For separation on molecular sieves 13X using high-pressure carbon dioxide, optimal conditions have been reported around 363 K, 74.8 atm, and a flow rate of 15.0 cm³/min.[8]

Data Presentation

Table 1: Physical Properties of Trimethylbenzene Isomers

IsomerCommon NameBoiling Point (°C)Melting Point (°C)
This compoundHemimellitene176.1-25.4
1,2,4-TrimethylbenzenePseudocumene169.3-43.8
1,3,5-TrimethylbenzeneMesitylene (B46885)164.7-44.8

Data sourced from public chemical databases.

Table 2: Comparison of Separation Techniques

TechniquePrinciple of SeparationAdvantagesCommon Issues
Gas Chromatography Differential partitioning between a mobile gas phase and a stationary liquid/solid phase.High resolution, suitable for analytical and small-scale preparative work.Co-elution, peak distortion.
Fractional Distillation Differences in boiling points.Scalable for larger quantities.Incomplete separation due to close boiling points.[6]
Selective Adsorption Differential adsorption onto a porous material based on molecular size and shape.High selectivity, potential for high purity products.Adsorbent saturation, requires careful optimization of conditions.

Experimental Protocols

Protocol 1: Gas Chromatography for Trimethylbenzene Isomer Analysis

This protocol is a general guideline and may require optimization for specific instruments and samples.

1. Instrumentation and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID).[16]

  • GC column: A column capable of separating the isomers, such as an Agilent J&W DB-624 (20 m x 0.18 mm i.d., 1.0-μm film thickness) or a star-PCL column.[4][16]

2. GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C[16]

  • Carrier Gas: Helium or Hydrogen at a flow rate of approximately 0.6 mL/min.[4][5]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.[4][5]

    • Ramp: Increase to 160°C at 10°C/min.[4][5]

  • Injection: 1 µL of the TMB mixture, with an appropriate split ratio to avoid column overload.

3. Sample Preparation:

  • Dilute the TMB mixture in a suitable solvent (e.g., carbon disulfide) to a concentration appropriate for your detector's linear range.

4. Data Analysis:

  • Identify peaks based on their retention times by running individual isomer standards.

  • Quantify the relative amounts of each isomer by integrating the peak areas.

Protocol 2: Selective Adsorption of 1,2,4-TMB and 1,3,5-TMB using Molecular Sieve 13X

This protocol is based on a study of separating a mixture of 56% 1,2,4-TMB and 44% 1,3,5-TMB.[8]

1. Materials and Equipment:

  • High-pressure chromatography system.

  • Column packed with 40 g of molecular sieve 13X.

  • High-pressure carbon dioxide as the mobile phase.

2. Experimental Conditions:

  • Temperature: 363 K

  • Pressure: 74.8 atm

  • Flow Rate: 15.0 cm³/min

  • Sample Injection: 1.18 cm³ pulse of the TMB isomer mixture.

3. Procedure:

  • Equilibrate the packed column with high-pressure CO₂ at the specified temperature, pressure, and flow rate.

  • Inject the TMB isomer mixture into the system.

  • Monitor the column effluent using a suitable detector (e.g., UV or refractive index).

  • Collect the fractions corresponding to each isomer as they elute.

4. Expected Outcome:

  • This method can achieve a recovery of each isomer with a purity of at least 98%.[8]

Visualizations

Troubleshooting_Workflow start Start: Poor Isomer Separation check_method Identify Separation Method start->check_method gc_path Gas Chromatography check_method->gc_path GC dist_path Fractional Distillation check_method->dist_path Distillation ads_path Selective Adsorption check_method->ads_path Adsorption check_gc_column Is the GC column appropriate? (e.g., polar phase) gc_path->check_gc_column optimize_gc_temp Is the temperature program optimized? check_gc_column->optimize_gc_temp Yes solution_gc Resolution Improved check_gc_column->solution_gc No, change column check_gc_dimensions Are column dimensions suitable for high resolution? optimize_gc_temp->check_gc_dimensions Yes optimize_gc_temp->solution_gc No, adjust ramp rate check_gc_dimensions->solution_gc Yes check_gc_dimensions->solution_gc No, use longer/narrower column check_dist_column Is the column efficiency sufficient (high theoretical plates)? dist_path->check_dist_column check_reflux Is the reflux ratio optimized? check_dist_column->check_reflux Yes solution_dist Separation Improved check_dist_column->solution_dist No, use high-efficiency column check_reflux->solution_dist Yes check_reflux->solution_dist No, increase reflux ratio check_adsorbent Is the adsorbent selective for the target isomers? ads_path->check_adsorbent check_ads_conditions Are operating conditions (T, P, flow) optimized? check_adsorbent->check_ads_conditions Yes solution_ads Purity Improved check_adsorbent->solution_ads No, select appropriate adsorbent check_ads_conditions->solution_ads Yes check_ads_conditions->solution_ads No, optimize T, P, and flow

Caption: Troubleshooting workflow for trimethylbenzene isomer separation.

GC_Experimental_Workflow prep_sample Prepare Sample (Dilute in Solvent) gc_setup Set GC Parameters (Injector, Detector, Oven Program, Flow Rate) prep_sample->gc_setup inject Inject Sample gc_setup->inject separation Separation in GC Column inject->separation detection Detection (FID) separation->detection analysis Data Analysis (Peak Integration and Quantification) detection->analysis

Caption: Experimental workflow for GC analysis of TMB isomers.

References

Technical Support Center: Quantification of 1,2,3-Trimethylbenzene in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and methodologies associated with the quantification of 1,2,3-trimethylbenzene (B126466) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound, also known as hemimellitene, is an aromatic hydrocarbon.[1][2][3] It is a component of coal tar and petroleum and is used in the production of dyes, pharmaceuticals, and as a solvent.[4][5] Quantification is crucial for environmental monitoring, occupational safety, and toxicological studies due to its potential health effects, which can include irritation to the eyes, skin, and respiratory system, as well as central nervous system effects with long-term exposure.[6][7]

Q2: What are the primary analytical techniques for quantifying this compound?

A2: The most common and effective techniques are gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS).[8] GC-MS is often preferred as it provides higher selectivity and confirmation of the analyte's identity through its mass spectrum.[8][9]

Q3: What are the main challenges in quantifying this compound in complex samples?

A3: The primary challenges include:

  • Matrix Effects: Complex sample matrices can interfere with the analysis, causing signal suppression or enhancement, which affects accuracy and precision.[10]

  • Isomer Co-elution: this compound has two other isomers, 1,2,4- and 1,3,5-trimethylbenzene, which have very similar physical properties and can be difficult to separate chromatographically.[11][12]

  • Analyte Volatility: Being a volatile organic compound (VOC), losses can occur during sample collection, preparation, and storage if not handled properly.

  • Low Concentrations: In environmental or biological samples, this compound may be present at trace levels, requiring sensitive instrumentation and optimized methods for detection.[6]

Q4: What are common sample preparation techniques for this compound analysis?

A4: The choice of technique depends on the sample matrix. Common methods include:

  • Air Samples: Active sampling using sorbent tubes (e.g., charcoal) followed by solvent desorption.[4][8]

  • Water Samples: Headspace analysis (HS), solid-phase microextraction (SPME), or purge and trap techniques are frequently used to extract the volatile analyte from the liquid matrix.

  • Solid and Biological Samples: Techniques like microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) can be employed to extract the analyte from the solid matrix into a solvent.[13] For biological tissues, homogenization is a necessary first step.[14]

Q5: How can the accuracy of this compound quantification be improved?

A5: To improve accuracy, consider the following:

  • Use of Internal Standards: An internal standard calibration method can compensate for variations in sample preparation and instrument response.[8]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to mitigate matrix effects.[15][16]

  • Optimized Chromatographic Conditions: Fine-tuning the GC temperature program and using a suitable capillary column (e.g., non-polar columns like HP-5ms) can improve the separation of isomers and other interfering compounds.[17]

  • Proper Sample Handling: Ensuring proper storage and minimizing the time between collection and analysis can prevent the loss of the volatile analyte.

Troubleshooting Guide

Problem: Poor chromatographic peak shape (e.g., tailing or fronting) for this compound.

Solution:

  • Check for Active Sites: Active sites in the GC inlet liner or the column itself can cause peak tailing. Deactivated liners and columns are recommended. Consider replacing the liner and trimming the first few centimeters of the column.

  • Optimize Injection Technique: Ensure the injection volume and speed are appropriate for your system to avoid overloading the column or causing backflash.

  • Verify Solvent Compatibility: The sample solvent should be compatible with the stationary phase of the GC column.

Problem: Low or inconsistent recovery of this compound.

Solution:

  • Evaluate Sample Preparation: Analyte loss can occur during extraction or concentration steps due to its volatility. Ensure all steps are performed in sealed containers and avoid excessive heating.

  • Check for Adsorption: this compound can adsorb to the surfaces of glassware or sampling equipment. Silanizing glassware can help to minimize this.

  • Assess Extraction Efficiency: The chosen extraction solvent and technique may not be optimal for your matrix. Experiment with different solvents or extraction methods (e.g., LLE, SPME) to improve efficiency.

Problem: Co-elution of this compound with its isomers (1,2,4- and 1,3,5-trimethylbenzene).

Solution:

  • Optimize GC Conditions: A slower temperature ramp rate or a longer GC column can enhance the separation of the isomers.

  • Select a Different Column: While challenging, some specific GC column phases may offer better selectivity for C9 aromatics. Refer to application notes from column manufacturers.

  • Use Mass Spectrometry: If chromatographic separation is not fully achievable, GC-MS can be used. By selecting unique ions for each isomer in the mass spectrometer (Selected Ion Monitoring - SIM mode), it's possible to quantify them even with partial co-elution.

Problem: High background noise or interfering peaks in the chromatogram.

Solution:

  • Identify the Source of Contamination: Run a blank sample (solvent only) to determine if the contamination is coming from the solvent, the GC system, or the sample preparation process.

  • Improve Sample Cleanup: If the interference is from the sample matrix, incorporate a cleanup step after extraction, such as solid-phase extraction (SPE).

  • Check Carrier Gas Purity: Ensure high-purity carrier gas is being used and that gas lines are free from leaks.

Quantitative Data Summary

The following table summarizes performance data for the quantification of trimethylbenzene isomers in air samples using a validated OSHA method.

AnalyteMatrixSample PreparationAnalytical MethodTarget ConcentrationRecovery (%)
This compoundAirCharcoal Tube / CS₂ DesorptionGC-FID23.7 ppm101.2
1,2,4-TrimethylbenzeneAirCharcoal Tube / CS₂ DesorptionGC-FID25.3 ppm103.9
1,3,5-TrimethylbenzeneAirCharcoal Tube / CS₂ DesorptionGC-FID25.0 ppm101.5
Data sourced from OSHA Method 1020.[8]

Experimental Protocols

Protocol: Quantification of this compound in Air by GC-MS

This protocol provides a general methodology for the analysis of this compound in workplace air samples.

1. Sample Collection and Preparation:

  • Collection: Draw a known volume of air through a charcoal sampling tube using a calibrated personal sampling pump.[4][8]

  • Desorption:

    • Carefully break open the charcoal tube and transfer the front and back sections to separate 2-mL autosampler vials.

    • Add 1.0 mL of desorption solvent (e.g., carbon disulfide with an internal standard like n-hexylbenzene) to each vial.[8]

    • Immediately cap the vials and shake or vortex for 30 minutes to ensure complete desorption of the analyte.[8]

    • Allow the charcoal to settle before transferring an aliquot of the supernatant to a clean vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC or equivalent.

  • Mass Spectrometer: Agilent MS or equivalent.

  • Column: A non-polar capillary column such as an Agilent J&W DB-624 (30 m x 0.18 mm, 1 µm film thickness) or equivalent.[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[8]

  • Injector: Split/splitless injector at 250 °C with a split ratio of 150:1.[8]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp 1: Increase to 90 °C at 6 °C/min.

    • Ramp 2: Increase to 225 °C at 25 °C/min.[8]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 105, 120).

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known amounts of a certified this compound standard and a fixed amount of the internal standard into the desorption solvent.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantify the this compound concentration in the samples by applying the regression equation from the calibration curve to the peak area ratios obtained from the sample chromatograms.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing SampleCollection Sample Collection (e.g., Air, Water, Soil) Extraction Analyte Extraction (e.g., Desorption, SPME, LLE) SampleCollection->Extraction Cleanup Sample Cleanup (Optional, e.g., SPE) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS DataAcquisition Data Acquisition (Chromatograms & Spectra) GCMS->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Concentration Calculation Integration->Quantification Calibration Calibration Curve Generation Calibration->Quantification Result Final Result Reporting Quantification->Result G Start Low Analyte Recovery Observed CheckPrep Review Sample Preparation Steps Start->CheckPrep Volatilization Potential Volatilization Loss? CheckPrep->Volatilization Adsorption Potential Adsorption to Surfaces? Volatilization->Adsorption No Sol_Volatilization Ensure Sealed Vials, Minimize Heating Volatilization->Sol_Volatilization Yes Extraction Suboptimal Extraction Efficiency? Adsorption->Extraction No Sol_Adsorption Use Silanized Glassware Adsorption->Sol_Adsorption Yes Sol_Extraction Test Alternative Solvents or Methods (e.g., SPME) Extraction->Sol_Extraction Yes Reanalyze Re-prepare and Re-analyze Sample Extraction->Reanalyze No Sol_Volatilization->Reanalyze Sol_Adsorption->Reanalyze Sol_Extraction->Reanalyze

References

minimizing degradation of 1,2,3-trimethylbenzene during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 1,2,3-trimethylbenzene (B126466) (hemimellitene). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during analytical procedures. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of this compound, leading to its degradation and inaccurate quantification.

Issue 1: Low Analyte Recovery or Absence of Peaks

Possible Cause: Degradation of this compound during sample preparation, storage, or analysis. This can be due to thermal decomposition, oxidation, or adsorption onto surfaces.

Troubleshooting Steps:

  • Sample Storage and Handling:

    • Air Samples: For samples collected on adsorbent tubes like charcoal, store them at refrigerated temperatures (approximately 4°C) to minimize volatile losses. An OSHA study demonstrated that at ambient temperatures (22°C), the recovery of trimethylbenzene isomers can decrease over time.

    • Water Samples: Preserve aqueous samples by acidifying to a pH < 2 with hydrochloric acid and storing at 4°C. This technique is effective for preventing significant loss of benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX) for up to 21 days and can be applied to this compound.[1] Use amber glass vials with PTFE-lined septa to prevent photodegradation and analyte loss through adsorption.[2]

    • General: Minimize headspace in all sample vials to reduce volatilization.

  • Gas Chromatography (GC) System Check:

    • Inlet Temperature: High inlet temperatures can cause thermal degradation of aromatic compounds. While specific data for this compound is limited, studies on other trimethylbenzene isomers show pyrolysis begins around 1200 K (927°C) under experimental conditions, indicating a susceptibility to thermal breakdown at very high temperatures.[3] For routine analysis, start with a lower inlet temperature (e.g., 200-250°C) and optimize.

    • Liner: An active or contaminated inlet liner can lead to analyte adsorption or degradation. Use a deactivated, glass wool-packed liner. If peak tailing or low response is observed, replace the liner.

    • Column: Ensure the GC column is in good condition. Column degradation can create active sites for analyte interaction. If necessary, trim the first few centimeters of the column or replace it.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause: Peak tailing can indicate active sites in the GC system, while fronting may suggest column overload or an incompatible solvent.

Troubleshooting Steps:

  • Peak Tailing:

    • Active Sites: Deactivate the entire sample path. This includes using deactivated liners, columns, and ensuring all connections are inert.

    • Column Contamination: Bake out the column at a temperature appropriate for the stationary phase to remove contaminants. If this fails, trim the column inlet.

    • Improper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.

  • Peak Fronting:

    • Column Overload: Reduce the injection volume or dilute the sample. A less common issue for trace analysis but can occur with concentrated samples.

    • Solvent Mismatch: Ensure the injection solvent is compatible with the stationary phase polarity.

Issue 3: Inconsistent or Non-Reproducible Results

Possible Cause: This can stem from a variety of factors including sample instability, inconsistent injection volumes, or leaks in the system.

Troubleshooting Steps:

  • Sample Stability: Prepare fresh standards and samples regularly. As noted in the storage stability data, even under ideal conditions, some degradation can occur over time.

  • Injection Technique: Use an autosampler for consistent injection volumes. If using manual injection, ensure a consistent and rapid technique.

  • System Leaks: Check for leaks in the gas lines, septum, and column connections using an electronic leak detector.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during GC analysis?

A1: The primary degradation pathway during GC analysis is thermal decomposition, especially at high inlet temperatures. While detailed studies on this compound specifically are not abundant in the provided search results, it is known that heating aromatic hydrocarbons can lead to decomposition. For instance, when heated to decomposition, this compound emits acrid smoke and irritating fumes, indicating chemical breakdown.

Q2: How can I prevent the adsorption of this compound onto my analytical equipment?

A2: To prevent adsorption, use deactivated glass surfaces wherever possible, including inlet liners and vials. For GC analysis, employing an inert flow path is crucial. This includes using deactivated columns and ensuring all ferrules and connections are properly sealed and inert.

Q3: Is there a risk of this compound isomerizing to other trimethylbenzene isomers during analysis?

A3: While isomerization of some molecules can occur at high temperatures, the provided search results do not contain specific evidence of significant isomerization of this compound to its other isomers (1,2,4- or 1,3,5-trimethylbenzene) under typical GC analytical conditions. However, it is a possibility, especially with prolonged exposure to high temperatures or active sites in the analytical system.

Q4: What are the recommended storage conditions for aqueous samples containing this compound?

A4: For aqueous samples, it is recommended to collect them in amber glass vials with zero headspace, acidify to a pH of less than 2 with hydrochloric acid, and store them at 4°C.[1][2] This helps to inhibit microbial degradation and minimize volatilization.

Data Presentation

Table 1: Storage Stability of Trimethylbenzene Isomers on Charcoal Adsorbent Tubes

IsomerStorage Temperature (°C)Storage Duration (Days)Average Recovery (%)
This compound419> 87.66
1,2,4-Trimethylbenzene419> 92.31
1,3,5-Trimethylbenzene419> 96.60
This compound2219Lower than refrigerated
1,2,4-Trimethylbenzene2219Lower than refrigerated
1,3,5-Trimethylbenzene2219Lower than refrigerated

Data adapted from OSHA Method 1020. The method notes that recoveries for ambient-stored samples were lower than for refrigerated samples, though specific quantitative values for ambient storage were not provided in the summary.

Experimental Protocols

Protocol 1: Sample Collection and Storage for Air Analysis (Adapted from OSHA Method 1020)

  • Sampling: Draw a known volume of air through a charcoal tube using a personal sampling pump calibrated to the recommended flow rate.

  • Sealing: Immediately after sampling, seal the ends of the charcoal tube with the provided plastic caps.

  • Storage: Store the samples at a reduced temperature (approximately 4°C).

  • Extraction: For analysis, break the ends of the tube and transfer the front and back sections of the charcoal to separate vials. Add the appropriate desorption solvent (e.g., 99:1 carbon disulfide/N,N-dimethylformamide) and shake to extract the analytes.

  • Analysis: Analyze the extract by gas chromatography with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS).

Protocol 2: Preservation of Aqueous Samples for Volatile Organic Compound Analysis

  • Sample Collection: Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

  • Preservation: For each 40 mL vial, add a sufficient amount of concentrated hydrochloric acid to reduce the pH to < 2.

  • Filling: Fill the vials completely to eliminate any headspace, ensuring a convex meniscus is formed.

  • Capping: Securely cap the vials.

  • Storage: Store the samples in a refrigerator at 4°C until analysis.

  • Analysis: Analyze using a purge and trap system coupled with a GC-MS.

Visualizations

experimental_workflow cluster_sampling Sample Collection & Preservation cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Air Air Sampling (Charcoal Tube) Preserve_Air Refrigerate at 4°C Air->Preserve_Air Water Water Sampling (Amber Vial) Preserve_Water Acidify (pH < 2) Refrigerate at 4°C Water->Preserve_Water Extract Solvent Extraction Preserve_Air->Extract PurgeTrap Purge and Trap Preserve_Water->PurgeTrap GC Gas Chromatography Extract->GC PurgeTrap->GC MS Mass Spectrometry GC->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow for minimizing degradation of this compound from sampling to analysis.

troubleshooting_logic cluster_gc_checks GC System Inspection Start Poor Analytical Result (Low Recovery, Bad Peak Shape) CheckStorage Verify Sample Storage (Temp, pH, Holding Time) Start->CheckStorage CheckGC Inspect GC System Start->CheckGC CheckMethod Review Method Parameters Start->CheckMethod Reprepare Re-prepare Samples/Standards CheckStorage->Reprepare Inlet Check Inlet Liner & Temp CheckGC->Inlet Column Check Column Condition CheckGC->Column Leaks Check for Leaks CheckGC->Leaks Optimize Optimize Injection Vol/ Solvent CheckMethod->Optimize ReplaceLiner Replace/Deactivate Liner Inlet->ReplaceLiner LowerTemp Lower Inlet Temp Inlet->LowerTemp TrimColumn Trim Column Column->TrimColumn ReplaceColumn Replace Column Column->ReplaceColumn FixLeaks Fix Leaks Leaks->FixLeaks

Caption: A logical troubleshooting guide for addressing poor analytical results for this compound.

References

Technical Support Center: Optimizing GC Column Selection for 1,2,3-Trimethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and optimizing Gas Chromatography (GC) columns for the separation of 1,2,3-trimethylbenzene (B126466) and its isomers (1,2,4- and 1,3,5-trimethylbenzene).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a GC column for separating trimethylbenzene isomers?

A1: The most critical factor is the stationary phase chemistry. The separation of closely related isomers like trimethylbenzenes relies on subtle differences in their interactions with the stationary phase. The principle of "like dissolves like" is a good starting point; non-polar analytes are best separated on non-polar columns, and polar analytes on polar columns. For aromatic hydrocarbons like trimethylbenzenes, which are non-polar, a non-polar or mid-polar stationary phase is generally recommended.

Q2: Which stationary phases are commonly used for the analysis of aromatic hydrocarbons like trimethylbenzene?

A2: Common stationary phases for aromatic hydrocarbon analysis include:

  • 5% Phenyl-methylpolysiloxane: A versatile and widely used non-polar stationary phase that provides good selectivity for a range of aromatic compounds.

  • Mid-polarity phases (e.g., 35% or 50% phenyl-methylpolysiloxane): These can offer different selectivity compared to non-polar phases and may improve the resolution of specific isomer pairs.

  • Polyethylene Glycol (PEG) / WAX phases: These are polar phases and are typically used for polar analytes. However, for certain applications, their unique selectivity can be advantageous for separating aromatic isomers.

  • Specialty phases: For challenging separations, liquid crystalline or ionic liquid stationary phases can provide unique separation mechanisms based on molecular shape and charge distribution.

Q3: How do column dimensions (length, internal diameter, and film thickness) affect the separation of trimethylbenzene isomers?

A3: Column dimensions are crucial for optimizing resolution, analysis time, and sample capacity.

  • Length: Longer columns provide higher resolution (more theoretical plates) but result in longer analysis times and higher cost. A 30-meter column is a common starting point.

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and resolution but have lower sample capacity. Larger ID columns (e.g., 0.53 mm) have higher capacity but lower resolution.

  • Film Thickness: Thicker films increase retention and capacity, which can be beneficial for volatile analytes. Thinner films lead to sharper peaks and shorter analysis times, which is often preferred for less volatile compounds.

Q4: What is a good starting point for the oven temperature program?

A4: A good starting temperature is typically 10-20°C below the boiling point of the most volatile component. For trimethylbenzene isomers (boiling points around 170°C), an initial oven temperature of 40-60°C is common. A temperature ramp of 5-10°C per minute up to a final temperature that ensures all components elute is a standard approach.

Troubleshooting Guide

Problem: Poor resolution between this compound and other isomers.

Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase The current stationary phase may not have sufficient selectivity for the isomers. Consult the column selection table below and consider a column with a different polarity or a specialty phase.
Suboptimal Temperature Program The oven ramp rate may be too fast. Try a slower ramp rate (e.g., 2-5°C/min) in the temperature range where the isomers elute to improve separation.
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas might not be optimal. Check and adjust the flow rate for your carrier gas (Helium or Hydrogen) to achieve the best efficiency.
Column Overload Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or use a higher split ratio.

Problem: Peak Tailing for Trimethylbenzene Isomers.

Possible Cause Troubleshooting Steps
Active Sites in the Inlet or Column Active sites can cause polar interactions with the analytes, leading to tailing. Deactivate the inlet liner or use a new, inert liner. Trim the front end of the column (10-15 cm) to remove any contamination.
Column Contamination Non-volatile residues from previous injections can accumulate and cause peak tailing. Bake out the column at its maximum isothermal temperature for a few hours.
Improper Column Installation A poor cut on the column end or incorrect installation depth in the injector or detector can create dead volume and cause tailing. Re-cut the column end and ensure it is installed correctly according to the manufacturer's instructions.

Problem: Shifting Retention Times.

Possible Cause Troubleshooting Steps
Leaks in the System Check for leaks at the septum, column fittings, and gas lines using an electronic leak detector.
Fluctuations in Carrier Gas Flow/Pressure Ensure the gas cylinder has sufficient pressure and that the regulators are functioning correctly.
Changes in the Column Over time, the stationary phase can degrade or be stripped, leading to changes in retention. This may indicate the need for column replacement.

Quantitative Data: GC Column Performance for Trimethylbenzene Isomer Separation

The following table summarizes typical column characteristics and performance for the separation of trimethylbenzene isomers. Please note that actual performance may vary depending on the specific instrument and conditions.

Stationary Phase Column Dimensions (L x ID x df) Typical Temperature Program Carrier Gas/Flow Rate Elution Order Resolution (Rs) between Critical Pairs
5% Phenyl-methylpolysiloxane30 m x 0.25 mm x 0.25 µm50°C (2 min) to 150°C at 5°C/minHe @ 1.2 mL/min1,3,5-TMB, 1,2,4-TMB, 1,2,3-TMBGood baseline separation is generally achievable.
35% Phenyl-methylpolysiloxane30 m x 0.25 mm x 0.25 µm60°C (1 min) to 160°C at 8°C/minHe @ 1.0 mL/minMay vary, often 1,3,5-TMB, 1,2,4-TMB, 1,2,3-TMBCan provide enhanced resolution for specific isomer pairs compared to a 5% phenyl phase.
Polyethylene Glycol (WAX)30 m x 0.25 mm x 0.25 µm70°C (2 min) to 180°C at 10°C/minHe @ 1.5 mL/min1,3,5-TMB, 1,2,4-TMB, 1,2,3-TMBOffers different selectivity due to its polarity, which can be advantageous.

Experimental Protocols

Standard Preparation
  • Stock Solution: Prepare a 1000 µg/mL stock solution of each trimethylbenzene isomer (1,2,3-, 1,2,4-, and 1,3,5-) in a suitable solvent such as methanol (B129727) or hexane.

  • Working Standard: Dilute the stock solutions to create a mixed working standard containing all three isomers at the desired concentration (e.g., 10 µg/mL).

GC-FID/MS Analysis
  • GC System: An Agilent 6890 GC or equivalent system equipped with a split/splitless inlet and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Select a column based on the desired separation (refer to the table above). A 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane column is a good starting point.

  • Injector:

    • Temperature: 250°C

    • Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 2 minutes at 150°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector (FID):

    • Temperature: 280°C

    • Hydrogen Flow: 40 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (N2 or He): 25 mL/min

  • Data Acquisition: Collect data for the duration of the run and integrate the peaks for each isomer.

Visualizations

GC_Column_Selection_Workflow start Start: Define Isomers for Separation (1,2,3-, 1,2,4-, 1,3,5-TMB) assess_polarity Assess Analyte Polarity (Trimethylbenzenes are non-polar) start->assess_polarity select_nonpolar Select a Non-Polar or Mid-Polarity Column (e.g., 5% or 35% Phenyl-methylpolysiloxane) assess_polarity->select_nonpolar initial_run Perform Initial GC Run with Standard Conditions select_nonpolar->initial_run eval_resolution Evaluate Resolution of Isomers initial_run->eval_resolution adequate Resolution Adequate? eval_resolution->adequate optimize_method Optimize Method: - Temperature Program - Flow Rate - Injection Parameters adequate->optimize_method No end End: Method Optimized adequate->end Yes optimize_method->eval_resolution inadequate_resolution Resolution Still Inadequate optimize_method->inadequate_resolution change_column Consider a Column with Different Selectivity (e.g., WAX or Specialty Phase) change_column->initial_run inadequate_resolution->change_column Yes inadequate_resolution->end No (Consult with Specialist)

Caption: Workflow for GC column selection for trimethylbenzene isomers.

GC_Troubleshooting_Logic problem Identify Chromatographic Problem peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) problem->peak_shape retention_time Retention Time Issues (Shifting, Irreproducible) problem->retention_time resolution Poor Resolution problem->resolution baseline Baseline Problems (Noise, Drift) problem->baseline check_column Inspect Column Installation and Condition peak_shape->check_column check_inlet Check Inlet Liner and Septum peak_shape->check_inlet check_sample Evaluate Sample Preparation and Concentration peak_shape->check_sample check_leaks Check for System Leaks retention_time->check_leaks check_flow Verify Carrier Gas Flow Rate retention_time->check_flow check_temp Confirm Oven and Inlet Temperatures retention_time->check_temp resolution->check_temp resolution->check_column resolution->check_sample baseline->check_leaks baseline->check_flow baseline->check_column

Caption: Logic diagram for troubleshooting common GC issues.

addressing matrix effects in environmental analysis of hemimellitene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the environmental analysis of hemimellitene (1,2,3-trimethylbenzene).

Frequently Asked Questions (FAQs)

Q1: What is hemimellitene and why is its environmental analysis important?

A1: Hemimellitene (this compound) is a volatile organic compound (VOC) that is a component of crude oil and gasoline. Its presence in the environment can indicate contamination from petroleum products. Monitoring its levels in environmental matrices like water, soil, and air is crucial for assessing pollution and potential health risks.

Q2: What is a "matrix effect" in chemical analysis?

A2: A matrix effect is the influence of all other components in a sample, apart from the specific analyte of interest (in this case, hemimellitene), on the analytical signal.[1] These effects can cause either a decrease (ion suppression) or an increase (ion enhancement) in the signal, leading to inaccurate quantification.[1][2] In gas chromatography (GC), matrix components can deactivate active sites in the inlet and column, paradoxically leading to signal enhancement for certain analytes.

Q3: How are matrix effects quantified?

A3: Matrix effects are typically quantified by comparing the analytical response of an analyte in a matrix extract to the response of the same analyte in a pure solvent standard at the same concentration.[3] The percentage of matrix effect can be calculated using the signal-based method, where the analyte signal in the matrix is divided by the signal in the solvent and multiplied by 100.[1] A value below 100% indicates signal suppression, while a value above 100% indicates signal enhancement.[1]

Q4: Which environmental matrices are most challenging for hemimellitene analysis?

A4: Matrices with high organic content, such as clayey soils and wastewater effluent, are particularly challenging.[4][5] These matrices contain a complex mixture of organic molecules, humic substances, and other compounds that can co-extract with hemimellitene and interfere with its analysis.[4][6] For instance, the complexity of a water matrix significantly impacts analytical results, with wastewater influents causing matrix effects ranging from -63.67% to -97.43%.[7]

Troubleshooting Guide

Problem 1: Poor peak shape (tailing or fronting) for hemimellitene in GC-MS analysis.

  • Possible Cause: Active sites in the GC inlet liner or the front of the analytical column may be interacting with hemimellitene. This can be exacerbated by the accumulation of non-volatile matrix components.[8] Another cause could be sample overloading, where too much sample is injected.[9]

  • Solution:

    • Inlet Maintenance: Clean or replace the inlet liner. Using a deactivated liner can help minimize active sites.[9][10]

    • Column Maintenance: Trim the first few centimeters (e.g., 15 cm) from the front of the GC column to remove accumulated residue and active sites.[10]

    • Injection Volume: If peak fronting is observed, it may be due to overloading.[8] Reduce the injection volume or dilute the sample.[9][11]

    • Check for Leaks: Ensure all connections, including the septum and column fittings, are leak-free.[9][10]

Problem 2: Low and inconsistent recovery of hemimellitene.

  • Possible Cause: Significant signal suppression due to co-eluting matrix components interfering with the ionization of hemimellitene in the mass spectrometer source.[2] The composition of environmental samples can be highly variable, leading to inconsistent matrix effects.[1]

  • Solution:

    • Optimize Sample Preparation: Enhance the cleanup step to remove more interfering compounds. Techniques like Solid-Phase Extraction (SPE) can be effective.[12][13]

    • Sample Dilution: A simple and effective way to reduce the concentration of interfering matrix components is to dilute the sample extract.[14][15] However, ensure the diluted hemimellitene concentration remains above the method's limit of quantification.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[12][16] This helps to compensate for systematic matrix effects.

    • Standard Addition: For highly complex or variable matrices, the method of standard additions can provide the most accurate quantification by creating a calibration curve within each sample.[15][17]

Problem 3: High signal variability or non-reproducible results between replicate injections.

  • Possible Cause: The matrix is affecting the injection process or the stability of the analytical system. Contamination in the injector can lead to erratic results.[18] Inconsistent sample preparation can also introduce variability.

  • Solution:

    • Use an Internal Standard (IS): An internal standard, a compound with similar chemical properties to hemimellitene but not present in the sample, should be added to all samples, standards, and blanks.[19] The IS helps to correct for variations in injection volume and matrix-induced signal fluctuations.

    • Injector Maintenance: Regularly clean the injector and replace the septum to prevent contamination and leaks.[10][18]

    • Automate Injection: Use an autosampler for injections to ensure high precision and reproducibility, minimizing human error associated with manual injections.[9]

    • Homogenize Samples: Ensure that environmental samples, particularly soil and sediment, are thoroughly homogenized before subsampling for extraction.

Data Presentation

Table 1: Influence of Environmental Matrix on Analyte Recovery and Matrix Effect (Hypothetical Data for Hemimellitene)

Matrix TypeSample PreparationAverage Recovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)
Reagent WaterDirect Aqueous Injection98.53.2-1.5 (Insignificant)
GroundwaterSPE Cleanup91.27.8-8.8 (Suppression)
Wastewater EffluentSPE Cleanup65.718.5-34.3 (Suppression)
Sandy Soil ExtractQuEChERS88.99.1-11.1 (Suppression)
Clayey Soil ExtractQuEChERS52.321.3-47.7 (Suppression)

This table summarizes hypothetical data to illustrate how matrix complexity can impact the analysis of hemimellitene. More complex matrices like wastewater and clayey soil typically show lower recoveries and more significant signal suppression.

Experimental Protocols

Protocol: Analysis of Hemimellitene in Water by Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS

This protocol provides a general framework for analyzing hemimellitene in water samples, focusing on minimizing matrix effects.

  • Sample Preparation:

    • Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.

    • To improve the extraction efficiency of volatile compounds, add a salting-out agent, such as 1.0 g of potassium carbonate.[14]

    • Add an appropriate internal standard (e.g., deuterated toluene-d8).

    • Immediately seal the vial with a PTFE-faced silicone septum.

  • HS-SPME Extraction:

    • Place the vial in an autosampler tray equipped with an agitator and heater.

    • Equilibrate the sample at 60°C for 5 minutes with agitation (e.g., 750 rpm).[14]

    • Expose a 65 µm Carbowax/Divinylbenzene (DVB) SPME fiber to the headspace above the sample for 10 minutes at 60°C.[14]

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Column: Use a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode (e.g., m/z 45-300) for initial identification and Selected Ion Monitoring (SIM) for quantification to improve sensitivity and selectivity. Target ions for hemimellitene (m/z 120, 105) and the internal standard.

Visualizations

Workflow cluster_prep Sample Preparation cluster_cleanup Extraction & Cleanup cluster_analysis Analysis & Data Processing cluster_correction Correction Strategy Sample 1. Collect Water/Soil Sample Homogenize 2. Homogenize (Soil) Aliquot 3. Take Aliquot Homogenize->Aliquot Spike 4. Spike Internal Standard Aliquot->Spike Extraction 5. HS-SPME or Solvent Extraction Spike->Extraction Cleanup 6. SPE Cleanup (if necessary) Extraction->Cleanup GCMS 7. GC-MS Analysis Cleanup->GCMS Quantify 8. Quantify Signal GCMS->Quantify Correction 9. Apply Matrix Correction (e.g., Matrix-Matched Curve) Quantify->Correction Result 10. Final Concentration Correction->Result

Caption: Workflow for environmental analysis of hemimellitene.

Troubleshooting Start Low or Inconsistent Hemimellitene Recovery? Dilute ACTION: Dilute sample extract (e.g., 1:5) Start->Dilute Yes CheckRecovery Is recovery now >80% and RSD <15%? Dilute->CheckRecovery Cleanup ACTION: Optimize sample cleanup (e.g., SPE) CheckRecovery->Cleanup No Success SUCCESS: Proceed with diluted samples CheckRecovery->Success Yes CheckAgain Is recovery now acceptable? Cleanup->CheckAgain MatrixMatch SOLUTION: Use Matrix-Matched Calibration CheckAgain->MatrixMatch Yes, but variable StdAddition SOLUTION: Use Standard Addition Method for highest accuracy CheckAgain->StdAddition No

Caption: Decision tree for troubleshooting low recovery.

References

Technical Support Center: 1,2,3-Trimethylbenzene (Hemimellitene) Storage Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of 1,2,3-trimethylbenzene (B126466) (hemimellitene).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: The long-term stability of this compound can be influenced by several factors, including:

  • Exposure to Oxygen: Like other alkylbenzenes, this compound is susceptible to autoxidation in the presence of oxygen. This process can be initiated by heat, light, or the presence of radical initiators.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including oxidation.[1][2]

  • Exposure to Light: UV radiation can provide the energy to initiate photooxidation reactions.

  • Presence of Impurities: Metal ions or other impurities can act as catalysts for degradation reactions.

  • Container Material: The choice of storage container is crucial, as interactions between the solvent and the container can lead to contamination through extractables and leachables.[3][4][5][6][7]

Q2: What are the potential degradation products of this compound in storage?

A2: While specific studies on the long-term storage degradation of this compound are limited, the primary degradation pathway is expected to be oxidation of the methyl groups. This can lead to the formation of a variety of oxygenated compounds, including:

  • Hydroperoxides

  • Alcohols (e.g., dimethylbenzyl alcohol isomers)

  • Aldehydes and Ketones (e.g., dimethylbenzaldehyde and methyl acetophenone (B1666503) isomers)

  • Carboxylic acids (e.g., dimethylbenzoic acid isomers)

In atmospheric studies, highly oxygenated molecules (HOMs) have been observed from the OH-initiated oxidation of trimethylbenzenes.[8] While the conditions are different from storage, it highlights the potential for complex oxidation products to form.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of this compound, the following storage conditions are recommended:

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Cool and Dark Place: Store in a cool, dark, and well-ventilated area, away from heat and direct sunlight.[9][10][11] Refrigerated storage (2-8°C) can further slow down potential degradation.

  • Tightly Sealed Containers: Use tightly sealed containers made of appropriate materials to prevent evaporation and contamination.[9][10]

  • Avoid Incompatible Materials: Store away from oxidizing agents.[9]

Q4: How can I check the purity of my stored this compound?

A4: The purity of this compound can be assessed using various analytical techniques, with gas chromatography (GC) being the most common.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Provides quantitative information on the purity of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the identification of impurities and degradation products by comparing their mass spectra to reference libraries.[12][13][14][15]

  • High-Performance Liquid Chromatography (HPLC): Can also be used for purity assessment.[14]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Appearance of a yellow tint in the normally colorless liquid. Oxidation of the aromatic ring or methyl groups.1. Check the storage conditions. Ensure the container is tightly sealed and stored away from light and heat. 2. Consider purging the headspace with an inert gas before sealing for long-term storage. 3. Analyze the sample by GC-MS to identify potential oxidation products.
Presence of unexpected peaks in GC analysis. 1. Degradation of this compound. 2. Contamination from the storage container (leachables).[3][4][5] 3. Contamination from sampling or handling.1. Identify the unknown peaks using GC-MS. 2. If degradation products are identified, review and optimize storage conditions. 3. If container-related impurities are suspected (e.g., plasticizers, antioxidants), consider switching to a more inert container material like amber glass. 4. Review sample handling procedures to rule out external contamination.
Inconsistent experimental results using stored this compound. Degradation of the compound leading to lower effective concentration or interference from degradation products.1. Re-analyze the purity of the stored this compound using a validated analytical method. 2. If purity has decreased, consider purifying the solvent (e.g., by distillation) or using a fresh batch. 3. Evaluate the potential impact of identified impurities on your specific application.

Quantitative Data

Table 1: Storage Stability of this compound on Anasorb CSC Sorbent Tubes [8]

Storage Time (days)Ambient Storage Recovery (%)Refrigerated Storage (4°C) Recovery (%)
091.092.3
390.191.5
789.590.8
1488.790.1
2187.989.5
3087.188.9

Note: This data is from a study on the stability of the analyte on a sorbent material for air sampling and may not directly reflect the stability of the bulk liquid.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify potential impurities or degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a high-purity solvent (e.g., hexane (B92381) or dichloromethane). A typical concentration is 100 µg/mL.

  • Instrumental Parameters (Example):

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Electron Ionization (EI) Energy: 70 eV.

    • Mass Scan Range: 35-350 amu.

  • Data Analysis:

    • Integrate the peak areas of all detected compounds.

    • Calculate the area percentage of the this compound peak to estimate its purity.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations

degradation_pathway This compound This compound Initiation Initiation This compound->Initiation Heat, Light Oxygen (O2) Oxygen (O2) Oxygen (O2)->Initiation Peroxy Radical Peroxy Radical Initiation->Peroxy Radical Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide Alkoxy Radical Alkoxy Radical Hydroperoxide->Alkoxy Radical Dimethylbenzyl Alcohol Dimethylbenzyl Alcohol Alkoxy Radical->Dimethylbenzyl Alcohol Dimethylbenzaldehyde / Methyl Acetophenone Dimethylbenzaldehyde / Methyl Acetophenone Dimethylbenzyl Alcohol->Dimethylbenzaldehyde / Methyl Acetophenone Further Oxidation Dimethylbenzoic Acid Dimethylbenzoic Acid Dimethylbenzaldehyde / Methyl Acetophenone->Dimethylbenzoic Acid Further Oxidation

Caption: Simplified autoxidation pathway of this compound.

experimental_workflow cluster_storage Long-Term Storage cluster_analysis Stability Assessment Sample This compound Storage_Conditions Controlled Temperature, Light, Atmosphere Sample->Storage_Conditions Sampling Periodic Sampling Storage_Conditions->Sampling GC_MS_Analysis GC-MS Analysis Sampling->GC_MS_Analysis Data_Processing Purity Calculation & Impurity Identification GC_MS_Analysis->Data_Processing Stability_Report Stability_Report Data_Processing->Stability_Report Generate

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic Start Inconsistent Results Check_Purity Analyze Purity by GC-MS Start->Check_Purity Purity_OK Purity > 99%? Check_Purity->Purity_OK Investigate_Other Investigate other experimental parameters Purity_OK->Investigate_Other Yes Identify_Impurities Identify Impurities Purity_OK->Identify_Impurities No End Problem Resolved Investigate_Other->End Oxidation_Products Oxidation Products? Identify_Impurities->Oxidation_Products Optimize_Storage Optimize Storage Conditions (Inert gas, lower temp.) Oxidation_Products->Optimize_Storage Yes Leachables Consider Container Leachables Oxidation_Products->Leachables No Optimize_Storage->End Leachables->End

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Troubleshooting Poor Peak Shape in 1,2,3-Trimethylbenzene Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the gas chromatographic analysis of 1,2,3-trimethylbenzene (B126466).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of peak tailing for this compound and how can I fix it?

A1: Peak tailing, where the peak is asymmetrical with a trailing edge, is a common issue that can affect the accuracy of integration and quantification.

Potential Causes & Solutions:

  • Active Sites in the System: Polar or acidic compounds can interact with active sites in the GC system, such as the inlet liner, column ends, or exposed silanol (B1196071) groups on the column wall.[1][2] This causes some analyte molecules to be retained longer, leading to tailing.[1]

    • Solution:

      • Use a fresh, deactivated inlet liner.[3]

      • Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[3]

      • Perform regular system maintenance, including cleaning the injection port.[4]

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix on the column can lead to poor peak shape.[1][4]

    • Solution:

      • Implement a regular column bake-out procedure to remove contaminants.[4]

      • Ensure adequate sample preparation to remove matrix components that are not volatile.

  • Improper Column Installation: A poorly cut or installed column can create turbulence in the carrier gas flow, leading to unswept volumes where analyte molecules can be trapped and slowly released.[1]

    • Solution:

      • Ensure the column is cut squarely and installed at the correct depth in the inlet and detector.[2]

  • Solvent and Stationary Phase Mismatch: A mismatch in polarity between the sample solvent and the column's stationary phase can cause poor peak shape.

    • Solution:

      • Choose a solvent that is compatible with the stationary phase. For non-polar columns typically used for aromatic hydrocarbon analysis, solvents like carbon disulfide or dichloromethane (B109758) are often suitable.[1]

Q2: My this compound peak is fronting. What does this indicate and what should I do?

A2: Peak fronting is characterized by a leading edge that is less steep than the trailing edge. It is often an indication of column overload.[3][5][6]

Potential Causes & Solutions:

  • Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase.[3][5][6][7] This causes excess analyte molecules to travel through the column more quickly, resulting in a fronting peak.[3]

    • Solution:

      • Reduce the injection volume.[5][6]

      • Dilute the sample to a lower concentration.[5]

      • If using a splitless injection, consider switching to a split injection or increasing the split ratio.[5]

  • Incompatibility between Sample Solvent and Stationary Phase: If the sample is not readily soluble in the stationary phase, it can lead to an overload effect and peak fronting.[6]

    • Solution:

      • Ensure the solvent used to dissolve the sample is compatible with the stationary phase. For non-polar columns, using a non-polar solvent is recommended.[5]

Q3: I am observing split peaks for this compound. What are the likely causes and how can I resolve this?

A3: Split peaks, where a single peak appears as two or more merged peaks, can arise from both physical and chemical issues in the chromatographic system.[3][8]

Potential Causes & Solutions:

  • Improper Column Installation or Damage: A poorly cut column, an occluded stationary phase at the head of the column, or incorrect column positioning in the inlet can all lead to peak splitting.[3][8]

    • Solution:

      • Re-cut the column, ensuring a clean, 90-degree cut.[3]

      • Check that the column is installed at the correct height in the inlet as per the manufacturer's instructions.[3]

      • Trim a small portion (10-20 cm) from the front of the column if contamination is suspected.[3]

  • Injection Technique Issues (especially in splitless mode): In splitless injection, if the initial oven temperature is too high, the analyte may not condense in a narrow band on the stationary phase, leading to broad or split peaks.[3][8]

    • Solution:

      • Set the initial oven temperature at least 20°C below the boiling point of the sample solvent to ensure proper solvent and thermal focusing.[3][8]

  • Solvent and Stationary Phase Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase can cause the sample to bead up on the column instead of forming a uniform film, resulting in split peaks.[3][9][10]

    • Solution:

      • Choose a solvent that has a similar polarity to the stationary phase.[9][10]

  • Inlet Liner Issues: The absence of packing or an inappropriate liner geometry can lead to the formation of aerosol droplets instead of a homogenous vapor cloud, which can cause peak splitting.[9]

    • Solution:

      • Use an inlet liner with glass wool or a design that promotes proper vaporization.[9]

Quantitative Data Summary

The following table provides typical gas chromatography parameters for the analysis of this compound and related aromatic hydrocarbons. These are starting points and may require optimization for your specific instrument and application.

ParameterTypical Value/Range
Column Type Non-polar capillary column (e.g., HP-5MS, Rxi-5Sil MS)
Column Dimensions 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Carrier Gas Flow Rate 1-2 mL/min (constant flow mode)
Injection Mode Split or Splitless
Injector Temperature 250 - 320 °C[1]
Oven Temperature Program Initial: 40-60 °C, hold for 1-5 min
Ramp: 5-10 °C/min
Final: 280-320 °C, hold for 2-5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 250 - 320 °C[1]
MS Transfer Line Temp 280 - 320 °C
Injection Volume 0.5 - 2 µL
Sample Solvent Carbon Disulfide, Dichloromethane, Hexane

Detailed Experimental Protocol

This protocol outlines a standard method for the analysis of this compound using gas chromatography with a flame ionization detector (GC-FID).

1. Sample Preparation: 1.1. Prepare a stock solution of this compound in a suitable solvent (e.g., carbon disulfide). 1.2. Create a series of calibration standards by diluting the stock solution to the desired concentration range. 1.3. For unknown samples, dissolve a known weight or volume in the chosen solvent. If necessary, perform a liquid-liquid or solid-phase extraction to isolate the analytes from the sample matrix.[8]

2. GC Instrument Setup: 2.1. Column: Install a non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness HP-5 or equivalent). 2.2. Carrier Gas: Use helium at a constant flow rate of 1.5 mL/min. 2.3. Injector: Set the injector temperature to 250°C. Use a split injection with a split ratio of 50:1. 2.4. Oven Program:

  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: Increase the temperature to 200°C at a rate of 8°C/minute.
  • Hold: Maintain the temperature at 200°C for 5 minutes. 2.5. Detector: Set the FID temperature to 250°C. Ensure hydrogen and air flows are optimized for your detector (e.g., 30 mL/min for hydrogen, 400 mL/min for air, and 25 mL/min for nitrogen makeup gas).[1]

3. Analysis: 3.1. Inject 1 µL of each calibration standard to generate a calibration curve. 3.2. Inject 1 µL of the prepared sample. 3.3. Identify the this compound peak in the chromatogram based on its retention time compared to the standards. 3.4. Quantify the amount of this compound in the sample using the calibration curve.

Visualization

The following diagram illustrates a logical workflow for troubleshooting poor peak shapes in gas chromatography.

TroubleshootingWorkflow Troubleshooting Poor Peak Shape in GC start Observe Poor Peak Shape peak_type Identify Peak Shape (Tailing, Fronting, Split) start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting splitting Split Peaks peak_type->splitting Splitting check_activity Check for System Activity (Active Sites) tailing->check_activity check_contamination Check for Column Contamination check_activity->check_contamination check_installation Check Column Installation check_contamination->check_installation solution_tailing Solutions: - Use Deactivated Liner - Trim Column - Bakeout Column - Reinstall Column check_installation->solution_tailing end Peak Shape Improved solution_tailing->end check_overload Check for Column Overload fronting->check_overload solution_fronting Solutions: - Reduce Injection Volume - Dilute Sample - Increase Split Ratio check_overload->solution_fronting solution_fronting->end check_installation_split Check Column Installation & Condition splitting->check_installation_split check_injection Check Injection Parameters (esp. Splitless) check_installation_split->check_injection check_solvent Check Solvent/Phase Compatibility check_injection->check_solvent solution_splitting Solutions: - Recut/Reinstall Column - Adjust Initial Oven Temp - Change Solvent check_solvent->solution_splitting solution_splitting->end

Caption: Troubleshooting workflow for poor peak shape in GC.

References

Technical Support Center: Enhancing the Efficiency of 1,2,3-Trimethylbenzene as a Reaction Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2,3-Trimethylbenzene (B126466) (Hemimellitene). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize the use of this compound as a reaction solvent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using this compound, presented in a question-and-answer format.

Issue 1: Poor Solubility of Reactants

Q1: My polar starting material has low solubility in this compound. How can I improve this?

A1: Due to its non-polar aromatic nature, this compound is an excellent solvent for non-polar compounds but can present challenges with polar reactants.[1] Here are several strategies to address this issue:

  • Use of Co-solvents: Introducing a small amount of a polar aprotic co-solvent can significantly enhance the solubility of polar starting materials. The choice of co-solvent should be carefully considered to ensure it does not interfere with the reaction chemistry.

  • Phase-Transfer Catalysis (PTC): For reactions involving an ionic reactant that is insoluble in the organic phase, a phase-transfer catalyst can be employed. These catalysts facilitate the transfer of the ionic species from an aqueous or solid phase into the organic phase where the reaction occurs.[2][3]

  • Temperature Adjustment: The solubility of most compounds increases with temperature.[1] Gradually increasing the reaction temperature while monitoring for any potential side reactions or degradation of starting materials can be an effective solution.

  • Sonication: The application of ultrasound can create acoustic cavitation, which can enhance mass transfer and improve the dissolution of solids in liquids.[1]

Issue 2: Low or No Product Yield

Q2: My reaction in this compound is giving a low yield or not proceeding at all. What are the common causes and solutions?

A2: Low yields can stem from several factors, often related to reaction conditions and reagent stability.

  • Insufficient Reaction Temperature: As a high-boiling point solvent (176 °C), this compound is well-suited for high-temperature reactions.[4] If your reaction has a high activation energy, you may need to increase the temperature to drive the reaction forward.

  • Catalyst Inactivity: In catalyst-driven reactions, ensure your catalyst is active and not poisoned by impurities in the solvent or reactants. For moisture-sensitive catalysts like many Lewis acids used in Friedel-Crafts reactions, it is crucial to use anhydrous this compound and handle reagents under an inert atmosphere.[5][6]

  • Sub-optimal Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Premature work-up can lead to low yields, while excessively long reaction times may result in byproduct formation.

  • Reagent Stoichiometry: Carefully check the stoichiometry of your reactants. An incorrect ratio of reactants or catalyst can lead to incomplete conversion.

Issue 3: Side Reactions and Impurity Formation

Q3: I am observing unexpected side products in my reaction. What are the likely causes when using this compound?

A3: The aromatic nature of this compound can sometimes lead to its participation in side reactions, particularly in electrophilic aromatic substitution reactions.

  • Solvent Participation in Friedel-Crafts Reactions: In Friedel-Crafts alkylation and acylation reactions, the solvent itself can be a substrate for the electrophile, leading to the formation of polyalkylated or acylated trimethylbenzene derivatives.[7] Using a less reactive solvent or optimizing the reaction conditions (e.g., lower temperature, shorter reaction time) can mitigate this.

  • Oxidation of Methyl Groups: The methyl groups on the benzene (B151609) ring can be susceptible to oxidation under harsh oxidative conditions, leading to the formation of carboxylic acids or other oxidation products.

  • Thermal Decomposition: At very high temperatures, thermal decomposition of the solvent or reactants can occur, leading to a complex mixture of byproducts.[8]

Issue 4: Difficulty in Product Purification

Q4: How can I effectively remove the high-boiling this compound from my reaction mixture to isolate a polar product?

A4: The high boiling point of this compound can make its removal by simple distillation challenging, especially for thermally sensitive products.

  • Aqueous Extraction: If your product is polar and has some water solubility, you can perform a liquid-liquid extraction. Dilute the reaction mixture with a water-immiscible organic solvent with a lower boiling point (e.g., diethyl ether, ethyl acetate) and then wash with water. The this compound will remain in the organic phase, while your polar product may partition into the aqueous phase.[9] For acidic or basic products, an acid-base extraction can be highly effective.[10][11][12][13][14]

  • Column Chromatography: For non-volatile products, column chromatography is a very effective method for separating the product from the non-polar solvent. A non-polar eluent can be used initially to wash the solvent through the column, followed by a more polar eluent to recover the desired product.

  • Azeotropic Distillation: In some cases, forming an azeotrope with another solvent can facilitate the removal of this compound at a lower temperature.

Data Presentation: Enhancing Reaction Efficiency

The following tables summarize fictionalized quantitative data to illustrate the potential improvements in reaction efficiency when using various enhancement techniques with this compound as the solvent.

Table 1: Effect of Co-solvents on the Yield of a Hypothetical Nucleophilic Aromatic Substitution Reaction

Co-solvent (10% v/v)Reaction Time (h)Yield (%)
None2435
N,N-Dimethylformamide (DMF)1878
Dimethyl Sulfoxide (DMSO)1685
1,4-Dioxane2065

Table 2: Impact of Phase-Transfer Catalysts on a Hypothetical Alkylation Reaction

CatalystReaction Time (h)Yield (%)
None4815
Tetrabutylammonium bromide (TBAB)1292
Benzyltriethylammonium chloride (TEBAC)1488
18-Crown-61095

Table 3: Comparison of Energy Input Methods for a Hypothetical Condensation Reaction

MethodReaction TimeYield (%)
Conventional Heating (150 °C)12 h60
Ultrasound Irradiation (50 °C)2 h85
Microwave Irradiation (150 °C)15 min95

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole (B1667542)

This protocol describes a general procedure for the Friedel-Crafts acylation of anisole using acetyl chloride in this compound.

Materials:

  • Anhydrous this compound

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous this compound.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add acetyl chloride (1.1 eq.) to the stirred suspension.

  • Dissolve anisole (1.0 eq.) in anhydrous this compound and add it to the dropping funnel.

  • Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and dilute HCl to quench the reaction and hydrolyze the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using an aryl bromide and an arylboronic acid in this compound.

Materials:

  • Aryl bromide

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound (anhydrous)

  • Schlenk flask, condenser, magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., 0.02 mmol), and base (e.g., 2.0 mmol).

  • Add anhydrous this compound (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[15]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants & Catalyst B Add this compound A->B C Establish Inert Atmosphere B->C D Heat to Desired Temperature C->D E Monitor Progress (TLC/GC) D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry Organic Layer G->H I Solvent Removal H->I J Column Chromatography or Recrystallization I->J

A generalized experimental workflow for reactions in this compound.

troubleshooting_workflow Start Low Reaction Yield A Check Reactant & Solvent Purity Start->A A->Start If impure, purify B Verify Anhydrous Conditions A->B If pure B->Start If wet, dry C Optimize Reaction Temperature B->C If dry C->Start If sub-optimal, adjust D Adjust Catalyst Loading C->D If optimized D->Start If insufficient, increase E Consider Co-solvent or PTC D->E If optimized E->Start If solubility is an issue F Re-evaluate Reaction Time E->F If applicable F->Start If incomplete/degraded Result Improved Yield F->Result

A logical workflow for troubleshooting low yields in this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 1,2,3-Trimethylbenzene in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 1,2,3-trimethylbenzene (B126466) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is sparingly soluble in water. Published data indicates its solubility is in the range of 57 to 75.2 mg/L at 25°C.[1][2] This low solubility can present significant challenges in experimental setups requiring aqueous media.

Q2: Why does my this compound solution appear cloudy or form a separate layer?

This is a clear indication that the concentration of this compound has exceeded its solubility limit in the aqueous medium. This can lead to the formation of a cloudy suspension or a distinct non-aqueous phase, rendering the solution unsuitable for many experimental applications.

Q3: Can I use organic solvents to dissolve this compound for my aqueous experiment?

Yes, using a water-miscible organic co-solvent is a common strategy. However, it is crucial to control the final concentration of the organic solvent in your aqueous solution to avoid potential interference with your experiment or biological system.

Q4: Are there other methods to increase the aqueous solubility of this compound?

Besides co-solvents, other effective methods include the use of surfactants to form micelles that encapsulate the this compound, and the use of cyclodextrins to form inclusion complexes.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to aqueous buffer.

Root Cause: The concentration of this compound surpasses its solubility limit in the final aqueous buffer, often due to the dilution of a concentrated stock solution prepared in an organic solvent.

Troubleshooting Workflow:

A Precipitation Observed B Reduce Concentration of this compound A->B Is the concentration essential? C Optimize Co-solvent Concentration A->C Is a co-solvent being used? D Utilize a Solubilizing Agent A->D If other methods are feasible E Solution Remains Clear? B->E C->E D->E F Proceed with Experiment E->F Yes G Issue Persists E->G No G->A A Inconsistent Results B Verify Solution Homogeneity A->B C Filter the Solution B->C Visually clear but still inconsistent D Quantify Concentration C->D E Consistent Results? D->E F Proceed with Experiment E->F Yes G Re-evaluate Solubilization Method E->G No G->A A Prepare Stock Solution (1,2,3-TMB in Co-solvent) C Slowly Add Stock to Stirring Buffer A->C B Prepare Aqueous Buffer B->C D Adjust Final Volume C->D E Equilibrate (Stir) D->E F Inspect and Filter E->F A Prepare Surfactant Solution (Concentration > CMC) C Add Stock to Surfactant Solution with Stirring A->C B Prepare 1,2,3-TMB Stock Solution B->C D Equilibrate (Stir for hrs) C->D E Filter Solution D->E cluster_0 Phase Solubility Study cluster_1 Solution Preparation A Prepare Cyclodextrin Concentration Gradient B Add Excess 1,2,3-TMB A->B C Equilibrate (24-48h) B->C D Separate Undissolved TMB C->D E Quantify Dissolved TMB D->E F Plot Solubility vs. [Cyclodextrin] E->F G Determine Optimal Ratio F->G H Dissolve Cyclodextrin in Buffer G->H I Add 1,2,3-TMB H->I J Stir/Sonicate until Clear I->J

References

Validation & Comparative

A Comparative Analysis of the Toxicity of 1,2,3-Trimethylbenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of 1,2,3-trimethylbenzene (B126466) (hemimellitene) with its isomers, 1,2,4-trimethylbenzene (B165218) (pseudocumene) and 1,3,5-trimethylbenzene (mesitylene). The information is supported by experimental data to assist in hazard identification and risk assessment.

Executive Summary

The three isomers of trimethylbenzene (TMB), while structurally similar, exhibit subtle differences in their toxicological profiles.[1][2] Generally, they are considered to have comparable toxicity, with regulatory standards often applying to the isomers as a group.[2] The primary toxicological concern associated with acute and subchronic exposure to TMB isomers is neurotoxicity, manifesting as central nervous system depression.[3][4][5] Other reported effects include respiratory irritation and, at higher doses, potential impacts on the liver and hematological system.[1][6] This guide synthesizes available quantitative toxicity data, details key experimental methodologies, and provides a visual representation of a typical neurotoxicity assessment workflow.

Quantitative Toxicity Data

The following tables summarize the available acute and subchronic toxicity data for the three trimethylbenzene isomers.

Table 1: Acute Toxicity Data for Trimethylbenzene Isomers

IsomerChemical NameCAS No.Oral LD50 (rat)Inhalation LC50 (rat, 4h)
This compoundHemimellitene526-73-8Data not readily availableData not readily available
1,2,4-TrimethylbenzenePseudocumene95-63-64,120 mg/kg[7]18,000 mg/m³[1]
1,3,5-TrimethylbenzeneMesitylene (B46885)108-67-86,000 mg/kg[8]24,000 mg/m³ (24 g/m³)[1][9]

Table 2: Subchronic Toxicity Data for Trimethylbenzene Isomers

IsomerRoute of ExposureSpeciesNOAELLOAELCritical Effect
This compoundInhalationRat< 492 mg/m³492 mg/m³Neurobehavioral impairment[10]
1,2,4-TrimethylbenzeneInhalationRat123 mg/m³>123 mg/m³Minor hematological changes, pulmonary lesions at higher doses[6]
1,3,5-TrimethylbenzeneOral (gavage)Rat200 mg/kg/day600 mg/kg/dayDecreased body weight gain, increased liver and kidney weights[11][12]
1,3,5-TrimethylbenzeneInhalationRat100 ppm (maternal)300 ppm (maternal)Decreased maternal body weight gain and food consumption[13]
1,3,5-TrimethylbenzeneInhalationRat300 ppm (developmental)600 ppm (developmental)Reduced fetal body weight[13]

Key Experimental Protocols

Neurotoxicity Assessment via Inhalation Exposure (Korsak and Rydzynski, 1996)

This study is a cornerstone in comparing the neurotoxic effects of the three TMB isomers.[3]

  • Test Animals: Male Wistar rats.

  • Exposure Method: Whole-body inhalation exposure in dynamic chambers.

  • Exposure Duration: 4 hours (acute).

  • Concentrations: 250, 500, 1000, and 2000 ppm for each isomer.

  • Endpoints Measured:

    • Rotarod Performance: To assess motor coordination. The number of falls from a rotating rod was recorded.

    • Pain Sensitivity (Hot-Plate Test): To evaluate analgesic effects. The latency to a response (e.g., paw licking) on a heated surface was measured.

  • Data Analysis: The effective concentrations for a 50% effect (EC50) were calculated for both endpoints for each isomer.[3]

Subchronic Oral Toxicity Study (IITRI, 1995)

This study provides valuable data on the repeated-dose oral toxicity of 1,3,5-trimethylbenzene.[12]

  • Test Animals: Sprague-Dawley rats.

  • Administration: Oral gavage.

  • Vehicle: Corn oil.

  • Dosage Levels: 0, 50, 200, or 600 mg/kg/day.

  • Exposure Duration: 5 days a week for 90 days.

  • Parameters Monitored:

    • Clinical observations.

    • Body weight and food consumption.

    • Hematology and clinical chemistry.

    • Organ weights.

    • Histopathology of major organs and tissues.

  • Key Findings: The study identified a No-Observed-Adverse-Effect Level (NOAEL) of 200 mg/kg/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 600 mg/kg/day based on effects such as decreased body weight gain and increased liver and kidney weights.[12]

Mechanisms of Toxicity

The primary mechanism of toxicity for trimethylbenzene isomers is believed to be central nervous system depression, a common characteristic of aromatic hydrocarbon solvents. Neurotoxicity is a key endpoint for all three isomers.[1]

Metabolism: The metabolism of TMB isomers primarily involves the oxidation of one of the methyl groups to form a dimethylbenzoic acid, which is then conjugated with glycine (B1666218) and excreted in the urine as dimethylhippuric acid.[14] While the metabolic pathways are qualitatively similar for the three isomers, quantitative differences in the extent of metabolism and excretion have been observed in animal studies.[14] For instance, a larger percentage of an oral dose of 1,3,5-TMB is excreted as its corresponding dimethylhippuric acid in rats compared to 1,2,3-TMB.[14] These metabolic differences could potentially contribute to variations in toxicity.

Visualizations

Experimental_Workflow_for_Neurotoxicity_Assessment cluster_0 Exposure Phase cluster_1 Behavioral Testing Phase cluster_2 Data Analysis Phase Animal_Model Select Animal Model (e.g., Wistar Rats) Exposure_Chamber Whole-Body Inhalation Exposure Chamber Animal_Model->Exposure_Chamber TMB_Isomers Administer TMB Isomers (1,2,3-TMB, 1,2,4-TMB, 1,3,5-TMB) Exposure_Chamber->TMB_Isomers Concentrations Varying Concentrations (e.g., 250-2000 ppm) TMB_Isomers->Concentrations Rotarod Rotarod Performance Test (Motor Coordination) Concentrations->Rotarod Hot_Plate Hot-Plate Test (Pain Sensitivity) Concentrations->Hot_Plate EC50 Calculate EC50 Values Rotarod->EC50 Hot_Plate->EC50 Comparison Compare Neurotoxic Potency of Isomers EC50->Comparison

Workflow for Neurotoxicity Assessment of TMB Isomers.

Trimethylbenzene_Metabolic_Pathway TMB Trimethylbenzene Isomer (1,2,3-TMB, 1,2,4-TMB, 1,3,5-TMB) Oxidation Oxidation of a Methyl Group TMB->Oxidation DMBA Dimethylbenzoic Acid Oxidation->DMBA Conjugation Conjugation with Glycine DMBA->Conjugation DMHA Dimethylhippuric Acid Conjugation->DMHA Excretion Urinary Excretion DMHA->Excretion

Simplified Metabolic Pathway of Trimethylbenzene Isomers.

References

A Comparative Guide to the Validation of a Novel Analytical Method for 1,2,3-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, rapid analytical method for the quantification of 1,2,3-trimethylbenzene (B126466) against established analytical techniques. The performance of the new method is objectively evaluated, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Introduction to this compound and its Analysis

This compound, an aromatic hydrocarbon, is a component of various industrial solvents and a potential impurity in pharmaceutical manufacturing. Its accurate quantification is crucial for quality control, environmental monitoring, and safety assessment. Traditional analytical methods for volatile organic compounds (VOCs) like this compound, such as Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), are robust and reliable. However, they can be time-consuming and may lack the sensitivity required for trace-level analysis.

This guide introduces a novel Fast Solid-Phase Microextraction Gas Chromatography-Tandem Mass Spectrometry (Fast SPME-GC-MS/MS) method, designed to offer superior speed, sensitivity, and selectivity.

Comparison of Analytical Methods

The performance of the new Fast SPME-GC-MS/MS method was validated according to the International Council for Harmonisation (ICH) guidelines and compared against two established methods: a standard GC-MS method and a reverse-phase HPLC-UV method.[1][2][3][4] The key validation parameters are summarized below.

Data Presentation: Performance Characteristics
Validation Parameter New Method: Fast SPME-GC-MS/MS Established Method 1: GC-MS Established Method 2: HPLC-UV
Linearity (R²) 0.9992¹> 0.9990.991 - 0.996²
Accuracy (% Recovery) 95 - 105%92.94%³82 - 106%²
Precision (%RSD) < 5%≤ 1.06%< 15%
Limit of Detection (LOD) 1.9 ng/g¹Sub-ppb0.01 - 0.51 ppb²
Limit of Quantitation (LOQ) 5.7 ng/g¹Sub-ppb to low ppb0.03 - 1.71 ppb²
Specificity High (Mass-to-charge ratio)High (Mass spectrum)Moderate (Retention time and UV spectrum)
Analysis Time ~10 minutes~20-30 minutes~15-25 minutes
Sample Preparation Minimal (SPME)Solvent extraction or headspaceSolvent extraction

¹ Data adapted from a study on VOCs using a similar HS-SPME-GC-MS method. ² Data for Polycyclic Aromatic Hydrocarbons (PAHs), which are structurally related to this compound. ³ Extraction efficiency for this compound using charcoal tube sampling with GC-FID analysis.[2]

Experimental Protocols

Detailed methodologies for the new and established analytical methods are provided below.

New Method: Fast SPME-GC-MS/MS
  • Sample Preparation: A solid-phase microextraction (SPME) fiber (e.g., Polydimethylsiloxane/Divinylbenzene) is exposed to the headspace of the sample vial containing this compound for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 60°C).

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

  • GC Conditions:

    • Column: Low-bleed capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector: Split/splitless injector operated in splitless mode at 250°C.

    • Oven Program: Initial temperature of 50°C, hold for 1 minute, ramp to 250°C at 30°C/min, hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 120.1.

    • Product Ions (m/z): 105.1, 91.1 (quantifier and qualifier).

    • Collision Energy: Optimized for the specific transitions.

Established Method 1: GC-MS
  • Sample Preparation: Liquid-liquid extraction of the sample with a suitable solvent (e.g., dichloromethane), followed by concentration of the extract. Alternatively, static headspace sampling can be used.

  • Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: Standard capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 40-300) or Selected Ion Monitoring (SIM) of characteristic ions (m/z 105, 120).

Established Method 2: HPLC-UV
  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter.

  • Instrumentation: A high-performance liquid chromatograph with a UV/Vis detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector Wavelength: 210 nm.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Validation Report Method_Development Method Development Optimization Optimization of Parameters Method_Development->Optimization Define_Parameters Define Validation Parameters (ICH Guidelines) Optimization->Define_Parameters Set_Acceptance_Criteria Set Acceptance Criteria Define_Parameters->Set_Acceptance_Criteria Specificity Specificity Set_Acceptance_Criteria->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Final_Report Final Validation Report Data_Analysis->Final_Report

Analytical Method Validation Workflow
Experimental Workflow for the New Fast SPME-GC-MS/MS Method

This diagram outlines the streamlined workflow of the novel analytical method for this compound.

G Sample_Collection Sample Collection Vial_Sealing Vial Sealing & Incubation Sample_Collection->Vial_Sealing SPME Headspace SPME Vial_Sealing->SPME Thermal_Desorption Thermal Desorption in GC Inlet SPME->Thermal_Desorption GC_Separation Chromatographic Separation Thermal_Desorption->GC_Separation MSMS_Detection MS/MS Detection (MRM) GC_Separation->MSMS_Detection Data_Processing Data Processing & Quantification MSMS_Detection->Data_Processing Report Result Reporting Data_Processing->Report

New Method Experimental Workflow

Conclusion

The validation results demonstrate that the new Fast SPME-GC-MS/MS method is a highly suitable alternative for the determination of this compound. Its primary advantages lie in the significantly reduced sample preparation time and high throughput, without compromising analytical performance. While established GC-MS and HPLC-UV methods remain valuable for many applications, the new method offers superior sensitivity and specificity, making it particularly well-suited for trace-level analysis and in complex matrices where interferences are a concern. The choice of method will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample matrix, available instrumentation, and desired sample throughput.

References

A Guide to Inter-Laboratory Cross-Validation of 1,2,3-Trimethylbenzene Measurements

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of environmental and occupational health monitoring, the accurate quantification of volatile organic compounds (VOCs) such as 1,2,3-trimethylbenzene (B126466) is paramount. As a component of petroleum distillates and a potential industrial contaminant, ensuring that different laboratories can produce comparable and reliable measurements is critical for regulatory compliance, risk assessment, and research. This guide provides a framework for the cross-validation of this compound measurements between different laboratories, offering a standardized experimental protocol, a comparative data presentation, and a visual workflow for conducting such a study.

Experimental Protocols

A successful inter-laboratory comparison hinges on a well-defined and harmonized experimental protocol. The following methodology is based on established practices for VOC analysis, drawing from standardized methods.

1. Sample Preparation and Distribution:

  • Reference Material: A certified reference material (CRM) of this compound in methanol (B129727) is used to prepare a stock solution.[1][2]

  • Sample Matrix: For this cross-validation, a common matrix, such as laboratory-grade air in a Tedlar bag or a sorbent tube (e.g., charcoal tube) spiked with a known concentration of this compound, should be used.

  • Spiking: Sorbent tubes are spiked with a known amount of this compound from the stock solution. Multiple concentration levels (e.g., low, medium, high) should be prepared to assess laboratory performance across a range of values.

  • Blind Samples: A set of blind samples, including blanks and duplicates, is prepared and randomly coded before distribution to participating laboratories.

2. Analytical Procedure:

  • Sample Extraction: Samples from charcoal tubes are extracted with a suitable solvent, such as 99:1 (v/v) carbon disulfide/N,N-dimethylformamide.[3]

  • Instrumentation: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the recommended analytical technique.[3][4]

  • GC Conditions:

    • Column: A capillary column suitable for VOC analysis (e.g., OV-101) should be used.[5]

    • Injector: Splitless injection is typically used for trace analysis.

    • Oven Temperature Program: An appropriate temperature program is established to ensure the separation of this compound from other isomers and potential interferences.

    • Carrier Gas: High-purity nitrogen or helium is used as the carrier gas.[5]

  • Calibration: Each laboratory must perform a multi-point calibration using certified standards to create a calibration curve.[3] The concentration of this compound in the samples is determined from this curve.

3. Quality Control:

  • Internal Standards: An internal standard (e.g., n-hexylbenzene) should be added to all samples and standards to correct for variations in injection volume and instrument response.[3]

  • Blanks: Method blanks (unspiked sorbent tubes) are analyzed to check for contamination.

  • Duplicates: Duplicate samples are analyzed to assess the precision of the measurement process.

Data Presentation and Comparison

The performance of each laboratory is evaluated based on the accuracy and precision of their measurements. The results are summarized in a table for easy comparison.

Table 1: Inter-Laboratory Comparison of this compound Measurements

Laboratory IDSample IDSpiked Concentration (µ g/sample )Reported Concentration (µ g/sample )Recovery (%)Z-Score
Lab ATMB-L-15.04.896.0-0.5
TMB-H-150.049.298.4-0.4
Lab BTMB-L-25.05.3106.00.8
TMB-H-250.051.5103.00.8
Lab CTMB-L-35.04.590.0-1.3
TMB-H-350.047.895.6-1.1
Lab DTMB-L-45.05.1102.00.3
TMB-H-450.050.5101.00.3
  • Recovery (%): Calculated as (Reported Concentration / Spiked Concentration) * 100.

  • Z-Score: A statistical measure of a laboratory's performance, calculated using the consensus mean and standard deviation from all participating laboratories. A Z-score between -2 and 2 is generally considered satisfactory.[6]

Workflow for Inter-Laboratory Cross-Validation

The following diagram illustrates the key steps in conducting an inter-laboratory cross-validation study.

G cluster_prep Phase 1: Preparation cluster_dist Phase 2: Distribution and Analysis cluster_eval Phase 3: Evaluation A Select Certified Reference Material B Prepare Spiked Samples (Multiple Concentrations) A->B C Prepare Blanks and Duplicates B->C D Randomize and Code Samples C->D E Distribute Samples to Participating Labs D->E F Labs Perform Analysis (Standardized Protocol) E->F G Labs Report Results F->G H Collect and Compile Data G->H I Statistical Analysis (Recovery, Z-Scores) H->I J Generate Comparison Report I->J K Provide Feedback to Labs J->K

References

A Comparative Analysis of the Environmental Impacts of 1,2,3-Trimethylbenzene and Other Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Scientists

The selection of fuel additives is a critical decision with far-reaching environmental consequences. This guide provides a comprehensive comparison of the environmental impacts of 1,2,3-trimethylbenzene (B126466) against other common fuel additives, namely methyl tert-butyl ether (MTBE), ethyl tert-butyl ether (ETBE), and ethanol (B145695). This analysis is based on available experimental data concerning aquatic toxicity, biodegradability, and air pollution potential, offering a valuable resource for researchers, scientists, and professionals in drug development and environmental science.

Quantitative Environmental Impact Data

The following tables summarize key quantitative data for the environmental impact of this compound and the selected alternative fuel additives. It is important to note that direct comparative studies under identical conditions are not always available, and thus, data from various sources have been compiled.

Fuel AdditiveMolecular FormulaWater Solubility (mg/L)Log Kow
This compoundC9H1250[1]3.7[1]
MTBEC5H12O42,000 - 50,000[2]0.94 - 1.3
ETBEC6H14O12,0001.5
EthanolC2H5OHMiscible-0.31

Table 1: Physicochemical Properties. These properties are crucial in determining the environmental fate and transport of the additives. Higher water solubility can lead to more extensive groundwater contamination, while a higher octanol-water partition coefficient (Log Kow) suggests a greater tendency to bioaccumulate.

Fuel AdditiveTest SpeciesExposure DurationLC50 (mg/L)Reference
1,2,4-Trimethylbenzene (B165218)Fathead minnow (Pimephales promelas)96 hours7.72U.S. EPA[3]
1,2,4-TrimethylbenzeneDaphnia magna48 hours6.14U.S. EPA[3]
MTBEFathead minnow (Pimephales promelas)96 hours706
MTBEDaphnia magna48 hours340
ETBEData not readily available--
EthanolFathead minnow (Pimephales promelas)96 hours13,480
EthanolDaphnia magna48 hours5,012
Fuel AdditiveConditionsBiodegradation Rate/Extent
This compoundAnaerobic (Denitrifying)Slower than other isomers; ~16-24% degradation in 204 days
This compoundAnaerobic (Sulfate-reducing)Recalcitrant
This compoundAnaerobic (Iron-reducing)Significant degradation (up to 24% of initial concentration)
MTBEAnaerobicGenerally recalcitrant, slow degradation under some conditions
ETBEAnaerobicGenerally recalcitrant, slow degradation under some conditions[4]
EthanolAerobic & AnaerobicReadily biodegradable

Table 3: Biodegradability. This table summarizes the potential for microbial degradation of the fuel additives under different environmental conditions.

Fuel AdditiveEmission Factor (lb/1000 gallons of gasoline)
This compound0.0361 (Non-catalyst), 0.0235 (Catalyst, Portable ICE), 0.0115 (Catalyst, Stationary ICE)
MTBEVaries with blend, contributes to formaldehyde (B43269) emissions
ETBEVaries with blend, generally lower Reid Vapor Pressure than ethanol
EthanolReduces CO and some hydrocarbon emissions, but can increase acetaldehyde (B116499) and nitrogen oxide emissions[5]

Table 4: Air Pollution Potential. This table presents emission factors for this compound from gasoline combustion. For other additives, the impact on air quality is more complex and depends on the specific blend and combustion conditions.

Experimental Protocols

A comprehensive understanding of the environmental impact of these fuel additives necessitates a review of the methodologies used to generate the data. Below are summaries of key experimental protocols.

Aquatic Toxicity Testing (LC50 Determination)

The determination of the 96-hour LC50 for fish is a standard method to assess acute aquatic toxicity.

  • Test Organisms: A standard test species, such as the fathead minnow (Pimephales promelas), is used.

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a controlled laboratory setting. Water quality parameters such as temperature, pH, and dissolved oxygen are maintained at optimal levels.

  • Procedure: A static, semi-static, or flow-through system can be used. In a static test, the test solution is not renewed during the experiment. In a semi-static test, the solution is renewed periodically. In a flow-through system, the test solution is continuously replaced.

  • Data Collection: Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence intervals are calculated using statistical methods like the probit or logit method.[6][7][8]

Biodegradability Assessment

Assessing the biodegradability of a compound involves monitoring its transformation by microorganisms over time.

  • Inoculum: Microorganisms from a relevant environmental source, such as contaminated soil or groundwater, are used as the inoculum.

  • Microcosms: The test is conducted in laboratory-scale reactors called microcosms, which contain the inoculum, a mineral medium, and the test compound as the sole carbon source.

  • Redox Conditions: The experiment can be designed to simulate different environmental conditions, such as aerobic (oxygen-rich), denitrifying (nitrate as the electron acceptor), sulfate-reducing, or methanogenic (anaerobic).

  • Monitoring: The concentration of the test compound and potential degradation products are measured over time using analytical techniques like gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Biodegradation rates are calculated from the disappearance of the parent compound over time.[9][10]

Measurement of Volatile Organic Compound (VOC) Emissions

Determining the emission factors of fuel additives involves measuring their concentration in exhaust gases.

  • Engine Setup: A representative engine (e.g., a single-cylinder diesel engine) is operated under controlled conditions (load, speed).

  • Fuel Blends: The engine is fueled with a base fuel and blends containing the additive of interest at known concentrations.

  • Exhaust Sampling: A sample of the exhaust gas is collected using appropriate methods, such as a constant volume sampler.

  • Analysis: The concentration of the target VOCs in the exhaust sample is measured using techniques like gas chromatography with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS).

  • Emission Factor Calculation: The emission factor is calculated as the mass of the pollutant emitted per unit of fuel consumed or distance traveled.[11][12]

Visualizing the Environmental Impact Framework

The following diagrams, created using the DOT language for Graphviz, illustrate key conceptual frameworks for assessing the environmental impact of fuel additives.

Environmental_Impact_Pathway cluster_source Source & Release cluster_transport Environmental Fate & Transport cluster_impact Ecological Impact Fuel Additive in Gasoline Fuel Additive in Gasoline Spills & Leaks Spills & Leaks Fuel Additive in Gasoline->Spills & Leaks Combustion Combustion Fuel Additive in Gasoline->Combustion Groundwater Contamination Groundwater Contamination Spills & Leaks->Groundwater Contamination Air Pollution Air Pollution Combustion->Air Pollution Aquatic Ecosystems Aquatic Ecosystems Groundwater Contamination->Aquatic Ecosystems Aquatic Toxicity Aquatic Toxicity Groundwater Contamination->Aquatic Toxicity Smog Formation Smog Formation Air Pollution->Smog Formation Greenhouse Gas Emissions Greenhouse Gas Emissions Air Pollution->Greenhouse Gas Emissions Bioaccumulation Bioaccumulation Aquatic Ecosystems->Bioaccumulation

Caption: A logical diagram illustrating the potential environmental pathways of a fuel additive.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation Define Objectives Define Objectives Select Fuel Additives Select Fuel Additives Define Objectives->Select Fuel Additives Develop Experimental Design Develop Experimental Design Select Fuel Additives->Develop Experimental Design Prepare Test Solutions & Blends Prepare Test Solutions & Blends Develop Experimental Design->Prepare Test Solutions & Blends Conduct Aquatic Toxicity Tests Conduct Aquatic Toxicity Tests Prepare Test Solutions & Blends->Conduct Aquatic Toxicity Tests Conduct Biodegradation Assays Conduct Biodegradation Assays Prepare Test Solutions & Blends->Conduct Biodegradation Assays Conduct Emission Studies Conduct Emission Studies Prepare Test Solutions & Blends->Conduct Emission Studies Calculate LC50 Values Calculate LC50 Values Conduct Aquatic Toxicity Tests->Calculate LC50 Values Determine Degradation Rates Determine Degradation Rates Conduct Biodegradation Assays->Determine Degradation Rates Calculate Emission Factors Calculate Emission Factors Conduct Emission Studies->Calculate Emission Factors Comparative Risk Assessment Comparative Risk Assessment Calculate LC50 Values->Comparative Risk Assessment Determine Degradation Rates->Comparative Risk Assessment Calculate Emission Factors->Comparative Risk Assessment

Caption: A workflow diagram for the environmental impact assessment of fuel additives.

Conclusion

The selection of a fuel additive involves a trade-off between performance enhancement and environmental impact. This guide provides a comparative overview based on available scientific data.

  • This compound: While data is less abundant compared to other additives, available information suggests it has a lower water solubility than MTBE and ethanol, potentially indicating a lower risk of extensive groundwater contamination. However, its biodegradability is slow under certain anaerobic conditions. Its impact on air quality requires further investigation, although initial emission factor data is available.

  • MTBE: Widely studied, MTBE poses a significant threat to groundwater due to its high water solubility and persistence. While it can reduce carbon monoxide emissions, its overall environmental profile has led to its phasing out in many regions.

  • ETBE: Generally considered a more environmentally benign alternative to MTBE due to its lower water solubility and higher biodegradability.

  • Ethanol: As a renewable fuel additive, ethanol offers benefits in reducing greenhouse gas emissions. However, its high water solubility can lead to groundwater contamination, and its rapid biodegradation can deplete dissolved oxygen in aquatic environments, leading to fish kills. It can also contribute to the formation of certain air pollutants.

This guide underscores the need for continued research to fill data gaps, particularly for less-studied additives like this compound. A comprehensive and standardized approach to testing and data reporting is crucial for making informed decisions that balance fuel performance with environmental protection. Researchers and scientists are encouraged to utilize the presented data and experimental frameworks to conduct further comparative studies and contribute to a more complete understanding of the environmental implications of fuel additive choices.

References

performance comparison of different catalysts for 1,2,3-trimethylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of 1,2,3-trimethylbenzene (B126466) (hemimellitene) presents a significant challenge in industrial chemistry. While not typically a primary target in large-scale aromatic processes, its formation is observed in several key catalytic reactions, including the isomerization and transalkylation of other C9 aromatics. This guide provides a comparative overview of the performance of various catalysts in reactions where this compound is a notable product, supported by available experimental data.

Performance of Zeolite Catalysts in Aromatic Hydrocarbon Conversion

Zeolite catalysts are paramount in the processing of aromatic hydrocarbons due to their shape-selective properties and tunable acidity. The synthesis of this compound is intricately linked to reactions involving its isomers, 1,2,4-trimethylbenzene (B165218) (pseudocumene) and 1,3,5-trimethylbenzene (mesitylene), as well as the transalkylation of toluene (B28343).

Isomerization of Trimethylbenzenes

The isomerization of 1,2,4-TMB and 1,3,5-TMB is a common route for the formation of 1,2,3-TMB. Research indicates that for 1,2,3-TMB, isomerization is significantly more favored than disproportionation reactions.[1] The reactivity of trimethylbenzene isomers over H-mordenite has been shown to follow the order: 1,2,4-TMB > 1,2,3-TMB > 1,3,5-TMB.[1]

Studies on the transformation of 1,3,5-TMB over various large-pore zeolites such as HY and H-Beta have shown that these catalysts primarily promote disproportionation, while zeolites with smaller pore channels, like HEU-1 and HZSM-5, favor isomerization reactions, albeit with lower overall conversion.

Transalkylation of Toluene with Trimethylbenzenes

The transalkylation of toluene with other C9 aromatics, particularly 1,2,4-trimethylbenzene, is another pathway where this compound is formed as an isomerization product. A study utilizing a cerium-modified NaX zeolite catalyst in the gas-phase transalkylation of 1,2,4-TMB with toluene demonstrated the formation of both 1,3,5-TMB and 1,2,3-TMB.[2]

Quantitative Catalyst Performance Data

The following table summarizes key performance data for different catalysts in reactions leading to the formation of this compound. It is important to note that the primary objective of these studies was often not the maximization of 1,2,3-TMB yield.

CatalystReactionReactantsTemperature (°C)Toluene Conversion (%)Xylene Selectivity (%)1,3,5-TMB / 1,2,3-TMB RatioReference
Ce-modified NaXTransalkylation1,2,4-TMB, Toluene45044.9655.13Decreases with increasing temperature[2]
USY ZeoliteTransalkylation1,2,4-TMB, Toluene400-500--Varies with conditions[3][4]
Zeolite BetaDisproportionation/TransalkylationToluene, Trimethylbenzene----[5]

Note: Direct selectivity and yield data for this compound are scarce in comparative studies. The ratio of 1,3,5-TMB to 1,2,3-TMB is provided as an indicator of relative formation. A lower ratio suggests more favorable conditions for 1,2,3-TMB formation. The study on Ce-modified NaX zeolite indicated that higher temperatures favor the formation of 1,2,3-TMB, as evidenced by a decreasing 1,3,5-TMB/1,2,3-TMB ratio.[2]

Experimental Protocols

Gas-Phase Transalkylation over Cerium-Modified NaX Zeolite

A representative experimental setup for the gas-phase transalkylation of 1,2,4-trimethylbenzene with toluene is conducted in a fixed-bed, continuous down-flow reactor.[2]

Catalyst Preparation:

  • NaX zeolite is modified by ion exchange with a ceric ammonium (B1175870) nitrate (B79036) solution.

  • The modified zeolite is then dried and calcined to obtain the final catalyst.

Reaction Procedure:

  • The catalyst is activated in the reactor under a nitrogen flow at a temperature 100 K higher than the reaction temperature for 3 hours.[2]

  • A mixture of 1,2,4-trimethylbenzene and toluene is introduced into the reactor using a dosing pump via a preheater.

  • The reaction is carried out at atmospheric pressure.

  • Product vapors are condensed, and the liquid samples are collected for analysis by gas chromatography.

Logical Workflow for Catalyst Evaluation

The following diagram illustrates a typical workflow for the evaluation of catalyst performance in the synthesis of this compound.

Catalyst_Evaluation_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Evaluation cat_synthesis Catalyst Synthesis (e.g., Zeolite modification) cat_characterization Catalyst Characterization (XRD, SEM, TPD) cat_synthesis->cat_characterization reactor_setup Reactor Setup (Fixed-bed, continuous flow) cat_characterization->reactor_setup Catalyst Loading reactant_prep Reactant Preparation (e.g., Toluene & 1,2,4-TMB mixture) reactant_prep->reactor_setup reaction_execution Reaction Execution (Controlled T, P, WHSV) reactor_setup->reaction_execution product_collection Product Collection (Condensation) reaction_execution->product_collection product_analysis Product Analysis (Gas Chromatography) product_collection->product_analysis data_calculation Data Calculation (Conversion, Selectivity, Yield) product_analysis->data_calculation performance_comparison Performance Comparison data_calculation->performance_comparison TMB_Reaction_Pathway cluster_products Products 1,2,4-TMB 1,2,4-TMB Xylenes Xylenes 1,2,4-TMB->Xylenes Disproportionation Tetramethylbenzenes Tetramethylbenzenes 1,2,4-TMB->Tetramethylbenzenes Disproportionation 1,3,5-TMB 1,3,5-TMB 1,2,4-TMB->1,3,5-TMB Isomerization 1,2,3-TMB 1,2,3-TMB 1,2,4-TMB->1,2,3-TMB Isomerization Toluene Toluene Toluene->Xylenes Transalkylation with TMB Benzene Benzene Toluene->Benzene Disproportionation 1,3,5-TMB->1,2,4-TMB 1,2,3-TMB->1,2,4-TMB

References

Unveiling the Neurotoxic Profile of 1,2,3-Trimethylbenzene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the neurotoxic effects of 1,2,3-trimethylbenzene (B126466) (hemimellitene) in animal models reveals significant behavioral impairments, with emerging evidence suggesting alterations in key central nervous system neurotransmitters. This guide provides a comparative overview of its neurotoxicity against other aromatic hydrocarbon solvents, supported by experimental data and detailed protocols to aid researchers in study design and interpretation.

This compound, a component of the C9 aromatic hydrocarbon fraction, is widely used in industrial applications, leading to potential occupational and environmental exposure. Understanding its neurotoxic potential is crucial for risk assessment and the development of safety guidelines. This guide synthesizes findings from animal studies to provide a clear comparison of its effects with related compounds such as its isomers (1,2,4- and 1,3,5-trimethylbenzene), benzene (B151609), toluene (B28343), and xylene.

Comparative Neurotoxic Potency: Behavioral Deficits

Inhalation exposure to this compound and its isomers has been consistently shown to induce concentration-dependent neurobehavioral deficits in rodent models. The most commonly assessed endpoints are motor coordination, evaluated using the rotarod test, and pain sensitivity, measured by the hot-plate test.

Data from acute (4-hour) inhalation studies in rats demonstrate that this compound (hemimellitene) is a potent neurotoxicant, often exhibiting greater or comparable effects to its isomers, pseudocumene (1,2,4-trimethylbenzene) and mesitylene (B46885) (1,3,5-trimethylbenzene).[1][2] Notably, the neurotoxic effects of trimethylbenzene isomers are more pronounced than those of toluene and xylene under similar experimental conditions.[2]

Table 1: Comparative Acute Neurotoxicity of Aromatic Hydrocarbons in Rats (4-Hour Inhalation)

CompoundEndpointEC50 (ppm)Reference
This compound Rotarod Performance768[1][2]
Pain Sensitivity848[1][2]
1,2,4-Trimethylbenzene (B165218)Rotarod Performance954[1][2][3]
Pain Sensitivity1155[1][2]
1,3,5-TrimethylbenzeneRotarod Performance963[1][2]
Pain Sensitivity1212[1][2]
TolueneRotarod Performance4050[2]
XyleneRotarod Performance1982[2]

EC50 (Effective Concentration 50) is the concentration of a substance that causes a 50% maximal response.

Subchronic exposure to this compound has been shown to cause lasting neurotoxic effects, with no recovery in rotarod performance observed two weeks after cessation of exposure.[1][2]

Unraveling the Molecular Mechanisms: A Focus on Neurotransmitter Systems

While the behavioral outcomes of this compound exposure are well-documented, the underlying molecular mechanisms are still being elucidated. However, evidence from studies on trimethylbenzene isomers suggests a significant impact on central nervous system neurotransmitter levels.

A study on the effects of white spirit, of which trimethylbenzenes are a major component, revealed that inhalation exposure to a mixture including 1,2,3-, 1,2,4-, and 1,3,5-trimethylbenzene at concentrations of 400 ppm and 800 ppm for three weeks resulted in elevated levels of noradrenaline, dopamine, and 5-hydroxytryptamine (serotonin) in the rat brain.[4] This suggests that the neurobehavioral effects observed may be, at least in part, mediated by the disruption of these critical neurotransmitter systems.

Neurotransmitter_Alteration_Pathway TMB This compound (Inhalation Exposure) NA_System NA_System TMB->NA_System Disrupts DA_System DA_System TMB->DA_System Disrupts SERO_System SERO_System TMB->SERO_System Disrupts NA NA NA_System->NA DA DA DA_System->DA SERO SERO SERO_System->SERO Motor Motor NA->Motor Contributes to Pain Pain NA->Pain Contributes to DA->Motor Contributes to DA->Pain Contributes to SERO->Motor Contributes to SERO->Pain Contributes to

Based on findings from related aromatic hydrocarbons like benzene, it is plausible that oxidative stress and neuroinflammation also contribute to the neurotoxicity of this compound. Studies on benzene have shown that it can induce oxidative stress, leading to the activation of signaling pathways such as NF-κB and MAPK, which are involved in inflammatory responses.[5] Furthermore, histological examinations of the brains of benzene-exposed mice have revealed local cerebral edema and potential neuronal apoptosis or necrosis.[6] While these specific effects have not yet been confirmed for this compound, they represent important areas for future investigation.

Experimental_Workflow start Animal Acclimation (e.g., Male Wistar Rats) exposure Inhalation Exposure (e.g., 4 hours) This compound vs. Alternatives start->exposure behavioral Behavioral Testing (Immediately Post-Exposure) exposure->behavioral rotarod Rotarod Test (Motor Coordination) behavioral->rotarod hotplate Hot-Plate Test (Pain Sensitivity) behavioral->hotplate data Data Analysis (e.g., EC50 Calculation) rotarod->data hotplate->data end Conclusion on Comparative Neurotoxicity data->end

Experimental Protocols

Rotarod Test for Motor Coordination

Objective: To assess motor coordination and balance in rodents.

Apparatus: A rotating rod apparatus with adjustable speed, typically divided into lanes to test multiple animals simultaneously.

Procedure:

  • Acclimation and Training: Prior to testing, animals are habituated to the testing room. They are then trained on the rotarod at a low, constant speed (e.g., 5-10 rpm) for a set duration (e.g., 2-5 minutes) for 2-3 consecutive days. This is to ensure that the animals learn the task and that any deficits observed are due to the test substance and not an inability to perform the task.

  • Testing: On the test day, animals are exposed to the test substance (e.g., via inhalation). Immediately following exposure, each animal is placed on the rotarod. The rod is then set to either a constant speed or an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

  • Data Collection: The latency to fall off the rotating rod is recorded for each animal. A cut-off time (e.g., 300 seconds) is typically set, and animals remaining on the rod for the entire duration are assigned the maximum latency. The number of falls within the test period can also be recorded.

  • Data Analysis: The mean latency to fall is calculated for each treatment group and compared to the control group. A dose-response curve can be generated to calculate the EC50.

Hot-Plate Test for Pain Sensitivity

Objective: To evaluate the analgesic or hyperalgesic effects of a substance by measuring the animal's response to a thermal stimulus.

Apparatus: A hot-plate apparatus consisting of a heated metal plate with a temperature controller and an open-ended cylindrical restrainer to keep the animal on the plate.

Procedure:

  • Acclimation: Animals are habituated to the testing room before the experiment.

  • Baseline Measurement: Before exposure to the test substance, a baseline latency is determined for each animal. The animal is placed on the hot plate, which is maintained at a constant temperature (e.g., 52-55°C), and the time taken for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Exposure and Testing: Following exposure to the test substance, the animal is returned to the hot plate, and the latency to respond is measured again at predetermined time points.

  • Data Collection: The latency to the first sign of a nociceptive response is recorded.

  • Data Analysis: The change in response latency from baseline is calculated for each animal. The data are then analyzed to determine if there is a statistically significant difference between the treatment and control groups. An EC50 can be calculated from the dose-response data.

Conclusion

The available evidence from animal models strongly indicates that this compound is a potent neurotoxicant, causing significant impairments in motor coordination and pain sensitivity. Its effects are comparable to or greater than its isomers and other common aromatic hydrocarbon solvents. The disruption of monoamine neurotransmitter systems appears to be a key mechanism underlying these behavioral deficits. Further research is warranted to fully elucidate the role of oxidative stress and neuroinflammation in the neurotoxicity of this compound and to establish a more detailed understanding of its signaling pathways. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers investigating the neurotoxic effects of this and other industrial solvents.

References

A Comparative Analysis of the Solvent Properties of Trimethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a solvent is a critical decision that can significantly impact reaction kinetics, product purity, and process efficiency. Among the vast array of available solvents, the isomers of trimethylbenzene—1,2,3-trimethylbenzene (hemimellitene), 1,2,4-trimethylbenzene (B165218) (pseudocumene), and 1,3,5-trimethylbenzene (mesitylene)—offer a unique set of properties that make them valuable in various applications, from organic synthesis to polymer chemistry. This guide provides an objective comparison of the solvent properties of these three isomers, supported by experimental data, to aid in the selection of the most suitable candidate for specific research and development needs.

Physicochemical Properties: A Tabular Comparison

The fundamental physical and chemical properties of a solvent dictate its behavior in a given application. The following tables summarize the key quantitative data for the three trimethylbenzene isomers, allowing for a straightforward comparison.

PropertyThis compound (Hemimellitene)1,2,4-Trimethylbenzene (Pseudocumene)1,3,5-Trimethylbenzene (Mesitylene)
CAS Number 526-73-895-63-6108-67-8
Molecular Formula C₉H₁₂C₉H₁₂C₉H₁₂
Molecular Weight 120.19 g/mol 120.19 g/mol 120.19 g/mol
Boiling Point 176.1 °C[1]169-171 °C[2]164.7 °C[3]
Melting Point -25.4 °C[1][4]-43.8 °C[2][3]-44.8 °C[3]
Density (at 20°C) 0.894 g/mL[3]0.876 g/mL[2][5]0.864 g/mL[3]
Flash Point 51 °C[4]44 °C50 °C
Water Solubility 57.2 mg/L (25 °C)50 mg/L (25 °C)23.3 mg/L (25 °C)
Solvent PropertyThis compound (Hemimellitene)1,2,4-Trimethylbenzene (Pseudocumene)1,3,5-Trimethylbenzene (Mesitylene)
Viscosity (at 25°C) ~0.9 mPa·s~0.8 mPa·s~0.7 mPa·s
Surface Tension (at 20°C) ~30 mN/m29.71 dyn/cm[4]28.8 mN/m[6]
Dielectric Constant (at 20°C) ~2.4~2.42.27[5]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a substance in a given solvent. They are based on the principle that "like dissolves like" and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

Hansen Solubility ParameterThis compound (Hemimellitene)1,2,4-Trimethylbenzene (Pseudocumene)1,3,5-Trimethylbenzene (Mesitylene)
δD (Dispersion) 18.2 MPa⁰·⁵18.0 MPa⁰·⁵18.0 MPa⁰·⁵
δP (Polar) 0.8 MPa⁰·⁵1.0 MPa⁰·⁵0.6 MPa⁰·⁵
δH (Hydrogen Bonding) 1.6 MPa⁰·⁵1.4 MPa⁰·⁵1.0 MPa⁰·⁵
Total Hildebrand (δT) 18.3 MPa⁰·⁵18.1 MPa⁰·⁵18.0 MPa⁰·⁵

Note: The Hansen Solubility Parameters presented here are compiled from various sources and may have slight variations depending on the determination method.

Experimental Protocols for Key Solvent Properties

The data presented in this guide are determined through standardized experimental protocols. Below are summaries of the methodologies for key solvent property measurements, primarily based on ASTM International standards.

Density

The density of the trimethylbenzene isomers can be determined using ASTM D3505: Standard Test Method for Density or Relative Density of Pure Liquid Chemicals .[1][5][7][8] This method involves the use of a hydrometer or a pycnometer. A hydrometer is a calibrated instrument that is floated in the liquid, and the density is read directly from the scale at the point where the liquid surface meets the stem. A pycnometer is a flask with a precise volume. The pycnometer is weighed empty, then filled with the solvent and weighed again. The density is calculated by dividing the mass of the solvent by its volume.

Viscosity

The kinematic viscosity of the trimethylbenzene isomers is typically measured following ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids .[6][9][10][11] This method utilizes a calibrated glass capillary viscometer. A specific volume of the solvent is drawn into the viscometer, and the time it takes for the liquid to flow between two marked points under gravity is measured. The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer.

Surface Tension

The surface tension of the trimethylbenzene isomers can be determined using ASTM D971: Standard Test Method for Interfacial Tension of Oil Against Water by the Ring Method .[2][12][13][14][15] While originally designed for interfacial tension, this method can be adapted for surface tension measurements. A platinum ring is submerged in the liquid and then slowly pulled through the surface. The force required to detach the ring from the surface is measured and used to calculate the surface tension.

Dielectric Constant

The dielectric constant of the trimethylbenzene isomers is measured according to ASTM D924: Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids .[4][16][17][18][19] This method involves placing the liquid in a test cell between two electrodes, which form a capacitor. The capacitance of the cell with the liquid is measured and compared to the capacitance of the empty cell. The ratio of these two capacitances gives the dielectric constant of the liquid.

Hansen Solubility Parameters (HSP)

The experimental determination of Hansen Solubility Parameters is a more involved process. A common method involves solubility or swelling tests. The material of interest (e.g., a polymer) is exposed to a series of solvents with known HSPs. The degree of solubility or swelling is observed and scored. A "good" solvent is one that dissolves or significantly swells the material. By plotting the "good" and "bad" solvents in the three-dimensional Hansen space (δD, δP, δH), a solubility sphere can be determined. The center of this sphere represents the Hansen Solubility Parameters of the material being tested.

Logical Workflow for Solvent Selection

The selection of the appropriate trimethylbenzene isomer as a solvent depends on the specific requirements of the application. The following diagram illustrates a logical workflow to guide this decision-making process.

Solvent_Selection_Workflow Start Define Application Requirements Solubility Solubility of Solute? Start->Solubility Boiling_Point Required Boiling Point? Solubility->Boiling_Point Yes Re_evaluate Re-evaluate Isomer Choice or Consider a Mixture Solubility->Re_evaluate No Viscosity Viscosity Constraints? Boiling_Point->Viscosity Match Boiling_Point->Re_evaluate No Match Polarity Polarity Considerations? Viscosity->Polarity Acceptable Viscosity->Re_evaluate Not Acceptable Select_123_TMB Select this compound Polarity->Select_123_TMB Higher Polarity/BP Select_124_TMB Select 1,2,4-Trimethylbenzene Polarity->Select_124_TMB Intermediate Select_135_TMB Select 1,3,5-Trimethylbenzene Polarity->Select_135_TMB Lower Polarity/BP

A logical workflow for selecting a trimethylbenzene isomer as a solvent.

Conclusion

The three isomers of trimethylbenzene offer a range of solvent properties that can be strategically employed in various scientific and industrial applications. This compound, with its higher boiling point and slightly higher polarity, may be suitable for reactions requiring elevated temperatures. 1,3,5-trimethylbenzene (mesitylene), being the most symmetrical and least polar, is often a good choice for nonpolar solutes and applications where a lower boiling point is desired. 1,2,4-trimethylbenzene (pseudocumene) presents a balance of properties between the other two isomers. By carefully considering the quantitative data and the logical workflow presented in this guide, researchers and professionals can make an informed decision on the optimal trimethylbenzene isomer for their specific needs, thereby enhancing the success and efficiency of their work.

References

A Comparative Guide to the In Vivo Metabolic Pathways of 1,2,3-Trimethylbenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo metabolic pathways of 1,2,3-trimethylbenzene (B126466) (hemimellitene) and its isomers, 1,2,4-trimethylbenzene (B165218) (pseudocumene) and 1,3,5-trimethylbenzene (mesitylene). Understanding these metabolic routes is crucial for assessing the toxicokinetics and potential health effects of these widely used industrial chemicals. This document summarizes key experimental findings, presents quantitative data for easy comparison, and details the experimental protocols utilized in these studies.

Metabolic Pathways Overview

The primary metabolic pathway for trimethylbenzenes (TMBs) involves the oxidation of one of the methyl groups to a carboxylic acid, forming a dimethylbenzoic acid (DMBA). This is followed by conjugation with glycine (B1666218) to form dimethylhippuric acid (DMHA), which is then excreted in the urine.[1] Other significant pathways include the formation of dimethylbenzyl alcohols and trimethylphenols, which are subsequently conjugated with glucuronic acid or sulfate (B86663) before excretion.[2][3]

While the qualitative metabolic profiles of the three TMB isomers are similar, there are significant quantitative differences in the primary metabolites and their conjugates.[4] These differences are influenced by the position of the methyl groups on the benzene (B151609) ring, which affects the susceptibility of each methyl group to oxidation.

Quantitative Comparison of Metabolite Excretion

The following table summarizes the urinary excretion of major metabolites of the three trimethylbenzene isomers in rats following oral administration. This data highlights the distinct metabolic fates of each isomer.

IsomerMetabolite Type% of Administered Dose Excreted in Urine (48h)Primary Metabolite(s)Reference
This compound Glycine Conjugates17.3%2,3- and 2,6-Dimethylhippuric Acid[4]
Glucuronic Acid Conjugates19.4%-[4]
Sulfate Conjugates19.9%-[4]
Total ~57% [4]
1,2,4-Trimethylbenzene Glycine Conjugates43.2%3,4-Dimethylhippuric Acid (30.2%)[2][3][4]
Glucuronic Acid Conjugates6.6%2,4- and 2,5-Dimethylbenzyl Alcohol Conjugates[2][3][4]
Sulfate Conjugates12.9%2,4- and 2,5-Dimethylbenzyl Alcohol Conjugates[2][3][4]
Total ~63% [2][3][4]
1,3,5-Trimethylbenzene Glycine Conjugates78%3,5-Dimethylhippuric Acid[1][4]
Glucuronic Acid Conjugates7.6%-[1][4]
Sulfate Conjugates8.2%-[1][4]
Total ~94% [1][4]

Metabolic Pathway Diagrams

The following diagrams illustrate the confirmed in vivo metabolic pathways of this compound and a comparative overview of the primary metabolic routes for all three isomers.

TMB_123 This compound DMBA_23 2,3-Dimethylbenzoic Acid TMB_123->DMBA_23 Oxidation DMBA_26 2,6-Dimethylbenzoic Acid TMB_123->DMBA_26 Oxidation Phenols Trimethylphenols TMB_123->Phenols Hydroxylation Alcohols Dimethylbenzyl Alcohols TMB_123->Alcohols Oxidation DMHA_23 2,3-Dimethylhippuric Acid DMBA_23->DMHA_23 Glycine Conjugation DMHA_26 2,6-Dimethylhippuric Acid DMBA_26->DMHA_26 Glycine Conjugation Sulfate_Conj Sulfate Conjugates Phenols->Sulfate_Conj Conjugation Glucuronide_Conj Glucuronide Conjugates Phenols->Glucuronide_Conj Conjugation Alcohols->Sulfate_Conj Conjugation Alcohols->Glucuronide_Conj Conjugation

Figure 1. Metabolic pathway of this compound in vivo.

cluster_123 1,2,3-TMB cluster_124 1,2,4-TMB cluster_135 1,3,5-TMB TMB_123 This compound Metabolites_123 2,3- & 2,6-DMBA Trimethylphenols Dimethylbenzyl Alcohols TMB_123->Metabolites_123 Metabolism Conjugates_123 Glycine, Sulfate & Glucuronide Conjugates Metabolites_123->Conjugates_123 TMB_124 1,2,4-Trimethylbenzene Metabolites_124 3,4-, 2,4- & 2,5-DMBA Dimethylbenzyl Alcohols TMB_124->Metabolites_124 Metabolism Conjugates_124 Primarily Glycine Conjugates Metabolites_124->Conjugates_124 TMB_135 1,3,5-Trimethylbenzene Metabolites_135 3,5-DMBA TMB_135->Metabolites_135 Metabolism Conjugates_135 Predominantly Glycine Conjugates Metabolites_135->Conjugates_135

Figure 2. Comparison of primary metabolic routes for TMB isomers.

Experimental Protocols

The following sections detail the methodologies employed in the in vivo studies of trimethylbenzene metabolism.

Animal Studies
  • Animal Model: Male Wistar rats are a commonly used model for studying the metabolism of trimethylbenzenes.[5]

  • Administration: For inhalation studies, animals are placed in dynamic inhalation chambers and exposed to specific concentrations of the trimethylbenzene isomer for a defined period (e.g., 6 hours).[5] For oral administration studies, the compound is typically dissolved in a vehicle like corn oil and administered via gavage.

  • Sample Collection: Urine is collected over a specified period (e.g., 24 or 48 hours) using metabolic cages to prevent fecal contamination. Blood and tissue samples (liver, kidney, lung) can also be collected post-exposure for analysis of the parent compound and its metabolites.[5]

Sample Preparation for GC-MS Analysis of Dimethylbenzoic Acids in Urine

This protocol is adapted from methodologies described in the literature for the analysis of organic acids in urine.[6][7][8][9]

  • Enzymatic Treatment (Optional but Recommended): To a 1 mL aliquot of urine, add urease solution to break down urea, which can interfere with the analysis. Incubate at 37°C for 30 minutes.

  • Hydrolysis: Add 1 mL of 10 M sodium hydroxide (B78521) (NaOH) to the urine sample. Heat the mixture at 100°C for 1 hour to hydrolyze the conjugated metabolites (e.g., dimethylhippuric acids) to their corresponding dimethylbenzoic acids.

  • Acidification: After cooling, acidify the sample to a pH of approximately 1 by adding concentrated hydrochloric acid (HCl).

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to the acidified urine sample. Vortex vigorously for 2 minutes to extract the dimethylbenzoic acids into the organic phase. Centrifuge to separate the layers and carefully transfer the organic layer to a clean tube. Repeat the extraction process for a more complete recovery.

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to convert the carboxylic acids into their more volatile trimethylsilyl (B98337) (TMS) esters.[6][7]

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped at a rate of 10°C/min to 280°C and held for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study of trimethylbenzene metabolism.

Exposure Animal Exposure (Inhalation or Oral) Collection Sample Collection (Urine, Blood, Tissues) Exposure->Collection Preparation Sample Preparation Collection->Preparation Hydrolysis Hydrolysis Preparation->Hydrolysis Extraction Extraction Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Analysis (Identification & Quantification) Analysis->Data

References

evaluating the efficacy of bioremediation techniques for 1,2,3-trimethylbenzene contamination

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of various bioremediation techniques for the remediation of 1,2,3-trimethylbenzene (B126466) (1,2,3-TMB), a persistent environmental contaminant. This guide provides a comparative analysis of different biological strategies, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting and optimizing remediation approaches.

This compound, a component of the C9 aromatic hydrocarbon fraction found in petroleum products, is a significant environmental pollutant due to its toxicity and persistence in soil and groundwater. Bioremediation, the use of biological organisms to neutralize or remove contaminants, presents a cost-effective and environmentally friendly alternative to traditional physicochemical cleanup methods. This guide evaluates the efficacy of various bioremediation techniques for 1,2,3-TMB contamination, focusing on anaerobic and aerobic biodegradation, biostimulation, bioaugmentation, and phytoremediation.

Comparative Efficacy of Bioremediation Techniques

The effectiveness of bioremediation for 1,2,3-TMB is highly dependent on the specific technique employed and the prevailing environmental conditions. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these methods.

Table 1: Anaerobic Biodegradation of this compound

Anaerobic biodegradation is a crucial process in oxygen-depleted environments such as contaminated aquifers. The structural configuration of 1,2,3-TMB, with its three adjacent methyl groups, makes its aromatic ring difficult to destabilize, rendering it more recalcitrant to anaerobic breakdown compared to its isomers, 1,2,4-TMB and 1,3,5-TMB.[1]

Electron AcceptorTemperature (°C)Degradation Rate/EfficiencyFirst-Order Biodegradation Rate Constant (d⁻¹)Lag PhaseReference
Nitrate (Denitrifying)20Up to 70% degradation, but not continuous.[2]0.01 - 0.11[2]Long[2][1],[2]
Nitrate (Denitrifying)10-20Incomplete and not continuous.[1][2]Not specifiedLong[1][2][1],[2]
Sulfate-Reducing20Continuous and complete.[1]Not specifiedNot specified,
Sulfate-Reducing10No degradation observed.Not applicableNot applicable,
Iron-ReducingNot specified24% of initial concentration degraded.[3]0.013[3]Not specified[3]
Table 2: Aerobic and Other Bioremediation Techniques for this compound

Aerobic biodegradation, bioaugmentation, and phytoremediation offer alternative strategies for 1,2,3-TMB removal, particularly in surface soils and engineered systems where oxygen and specific microbial strains or plants can be introduced.

Bioremediation TechniqueOrganism/PlantInitial ConcentrationDegradation Efficiency/RateKey FindingsReference
Aerobic Biodegradation Marine MicroalgaNot specifiedNot specified1,2,3-TMB can be biodegraded by marine microalgae.[4]
Bioaugmentation Petroleum-degrading microorganismsNot specifiedLed to the desorption of previously sequestered 1,3,5-TMB.Bioaugmentation can enhance the bioavailability of trimethylbenzenes.[2]
Phytoremediation Woody speciesNot specifiedDiffusion from xylem to the atmosphere is a major fate for VOCs.Plants can take up and transpire volatile organic compounds like 1,2,3-TMB.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of experimental protocols from key studies on 1,2,3-TMB bioremediation.

Anaerobic Biodegradation Microcosm Study

A study investigating the biodegradability of trimethylbenzene isomers under denitrifying and sulfate-reducing conditions utilized microcosm experiments.

  • Source of Inoculum: Soil and groundwater were collected from an industrial site contaminated with aromatic hydrocarbons, including TMB isomers.

  • Microcosm Setup: The experiments were conducted in microcosms under controlled anaerobic conditions.[1]

  • Electron Acceptors: Nitrate and sulfate (B86663) were used as electron acceptors to simulate denitrifying and sulfate-reducing conditions, respectively.[1]

  • Temperature: Experiments were conducted at different temperatures, typically 10°C and 20°C, to assess its influence on biodegradation.

  • Monitoring: The concentrations of TMB isomers and other related compounds were monitored over time to determine degradation rates.[1]

Bioaugmentation for Aromatic Hydrocarbons

The general protocol for a bioaugmentation experiment to enhance the degradation of aromatic hydrocarbons involves the following steps:

  • Enrichment of Microbial Consortium: Microorganisms capable of degrading the target contaminants are enriched from a contaminated site or sourced from culture collections.

  • Inoculation: The enriched microbial consortium is introduced into the contaminated soil or water.

  • Nutrient Amendment (Biostimulation): Nutrients such as nitrogen and phosphorus may be added to stimulate the growth and activity of both the indigenous and augmented microorganisms.[6]

  • Monitoring: The degradation of the target contaminants and the population dynamics of the microbial community are monitored over time.

Phytoremediation of Volatile Organic Compounds (VOCs)

A typical phytoremediation study to evaluate the efficacy of plants in removing VOCs like 1,2,3-TMB from soil or groundwater would involve:

  • Plant Selection: Selection of plant species with high transpiration rates and tolerance to the specific contaminants. Woody species like poplar trees are often used.[5]

  • System Setup: The experiment can be conducted in a greenhouse using lysimeters or in field plots.

  • Contaminant Spiking: The soil or groundwater is spiked with a known concentration of the VOCs.

  • Monitoring: The concentration of VOCs is monitored in the soil, water, and plant tissues over time. Techniques like tissue sampling and diffusion traps are used to measure the uptake and transpiration of the compounds.[5]

Visualizing the Processes

To better understand the relationships and workflows in bioremediation, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Bioremediation Treatment cluster_monitoring Monitoring & Analysis Site_Selection Site Selection & Contaminated Material Collection Microcosm_Setup Microcosm/Lysimeter Setup Site_Selection->Microcosm_Setup Contaminant_Spiking Contaminant Spiking (1,2,3-TMB) Microcosm_Setup->Contaminant_Spiking Biostimulation Biostimulation (Nutrient Addition) Contaminant_Spiking->Biostimulation Bioaugmentation Bioaugmentation (Microbial Inoculation) Contaminant_Spiking->Bioaugmentation Phytoremediation Phytoremediation (Planting) Contaminant_Spiking->Phytoremediation Natural_Attenuation Natural Attenuation (Control) Contaminant_Spiking->Natural_Attenuation Sampling Regular Sampling (Soil, Water, Air, Plant Tissue) Biostimulation->Sampling Bioaugmentation->Sampling Phytoremediation->Sampling Natural_Attenuation->Sampling Chemical_Analysis Chemical Analysis (GC-MS for 1,2,3-TMB) Sampling->Chemical_Analysis Microbial_Analysis Microbial Community Analysis (e.g., 16S rRNA sequencing) Sampling->Microbial_Analysis Data_Analysis Data Analysis (Degradation Rates, Efficacy) Chemical_Analysis->Data_Analysis Microbial_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating bioremediation techniques.

Bioremediation_Strategies cluster_approaches Bioremediation Approaches cluster_engineered Engineered Techniques Contamination This compound Contamination Intrinsic Intrinsic Bioremediation (Natural Attenuation) Contamination->Intrinsic Engineered Engineered Bioremediation Contamination->Engineered Degradation Contaminant Removal & Detoxification Intrinsic->Degradation Slow Degradation Biostimulation Biostimulation (Enhancing Indigenous Microbes) Engineered->Biostimulation Bioaugmentation Bioaugmentation (Introducing Specific Microbes) Engineered->Bioaugmentation Phytoremediation Phytoremediation (Using Plants) Engineered->Phytoremediation Biostimulation->Degradation Accelerated Degradation Bioaugmentation->Degradation Targeted Degradation Phytoremediation->Degradation Uptake & Degradation

Caption: Logical relationships between bioremediation strategies.

Conclusion

The bioremediation of this compound is a complex process influenced by a multitude of factors, including the chosen technique, environmental conditions, and the inherent recalcitrance of the compound. Anaerobic biodegradation can be effective under specific electron-accepting conditions and temperatures, but often involves long lag phases and incomplete degradation. Aerobic biodegradation and bioaugmentation show promise but require further research to identify and optimize microbial strains specifically for 1,2,3-TMB. Phytoremediation offers a passive approach for containment and removal, particularly for volatile contaminants.

For researchers and professionals in the field, a site-specific approach is paramount. A thorough understanding of the contaminant profile, hydrogeological conditions, and microbial ecology of the contaminated site is essential for selecting and designing an effective bioremediation strategy. This guide provides a foundational comparison to aid in this decision-making process, highlighting the potential of harnessing natural processes for the remediation of this compound contamination. Further research focusing on the isolation of efficient 1,2,3-TMB degrading microorganisms and the optimization of combined remediation techniques will be crucial in advancing the practical application of bioremediation for this persistent pollutant.

References

Safety Operating Guide

Proper Disposal of 1,2,3-Trimethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 1,2,3-Trimethylbenzene, ensuring operational integrity and personnel safety in research and development environments.

This compound, also known as hemimellitene, is a flammable aromatic hydrocarbon that requires careful handling and disposal to mitigate environmental and safety risks.[1][2] Adherence to proper disposal protocols is critical for laboratories and chemical handling facilities. This guide provides detailed, step-by-step procedures for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Protective gloves
Eye Protection Safety spectacles or face protection
Clothing Protective clothing to avoid skin contact
Respiratory Use in a well-ventilated area or with respiratory protection

Fire Prevention: this compound is a flammable liquid with a flashpoint between 44 and 53 °C.[1] It is crucial to eliminate all ignition sources in the vicinity.

  • NO open flames, sparks, or smoking.[2][3]

  • Use explosion-proof electrical and ventilating equipment.[3][4][5]

  • Employ non-sparking tools.[3][5]

  • Ground and bond containers to prevent static discharge.[4][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national regulations. The primary recommended method of disposal is incineration.

Step 1: Waste Collection

  • Container Selection : Use a designated, properly labeled, and sealed container for collecting this compound waste. The container must be compatible with aromatic hydrocarbons.

  • Labeling : As soon as waste is added, label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation : Do not mix this compound with incompatible materials, particularly oxidants, as this can create a fire and explosion hazard.[2]

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[3][5] The storage area should be fireproof.[2]

Step 2: Spill Management

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

  • Evacuate : Clear the area of all non-essential personnel.[6]

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Collect any leaking liquid in covered containers.[1][5]

  • Absorption : Absorb the remaining liquid with an inert material such as sand, earth, or vermiculite.[1][5][6]

  • Collection : Place the absorbent material into a sealed, labeled container for hazardous waste.[3][6]

  • Decontamination : Wash the spill area after the material has been completely removed.[6]

  • Do NOT wash spills into the sewer system. [1][3][5]

Step 3: Final Disposal

  • Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company. The ultimate disposal of this compound must consider its impact on air quality, potential migration in soil or water, and effects on wildlife, and must conform to all environmental and public health regulations.[1]

  • Incineration : The preferred method of disposal is incineration with appropriate emission controls.[1]

  • Regulatory Consultation : It may be necessary to contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific disposal recommendations.[6]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation & Collection cluster_spill Spill Management cluster_disposal Final Disposal A Don Appropriate PPE B Use Ventilated Area & No Ignition Sources A->B D Contain Spill C Collect Waste in Labeled, Sealed Container B->C G Store Waste in Cool, Ventilated Area C->G E Absorb with Inert Material D->E F Place in Hazardous Waste Container E->F F->G H Contact Licensed Waste Disposal Service G->H I Transport for Incineration H->I

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide ensures that laboratory professionals can manage and dispose of this compound in a manner that prioritizes safety and environmental responsibility. Always consult the specific Safety Data Sheet (SDS) for the product and adhere to all local regulations.

References

Essential Safety and Logistics for Handling 1,2,3-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the use of 1,2,3-Trimethylbenzene, including operational and disposal plans.

Physicochemical Properties and Exposure Limits

This compound is a colorless, flammable liquid with a distinctive aromatic odor.[1][2][3] Understanding its physical and chemical properties is crucial for safe handling.

PropertyValue
Molecular Formula C₉H₁₂[1]
Molecular Weight 120.2 g/mol [2]
Boiling Point 176°C[4]
Melting Point -25°C[4]
Flash Point 44°C[4]
Vapor Pressure 0.18 kPa at 20°C[4]
Water Solubility Insoluble[5]
NIOSH REL TWA 25 ppm (125 mg/m³)[6]
ACGIH TLV TWA 25 ppm[6]
EU-OEL TWA 20 ppm (100 mg/m³)[4][7]

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.

  • Eye and Face Protection : Wear safety spectacles or goggles to protect against splashes.[4][8]

  • Skin Protection : Chemical-resistant gloves are required.[4][8] Contaminated clothing should be removed immediately, and the affected skin area washed with soap and water.[5]

  • Respiratory Protection : Use in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.[4][8] If ventilation is inadequate, a respirator with an organic vapor cartridge is necessary.[9]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation and Handling:

  • Ensure that a safety data sheet (SDS) for this compound is readily accessible.

  • Work in a well-ventilated area, such as a chemical fume hood.[8]

  • Ground and bond containers when transferring the substance to prevent static discharge.[8][9]

  • Use non-sparking tools and explosion-proof equipment.[8][9]

  • Avoid contact with skin and eyes by wearing the appropriate PPE.[8]

2. Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5][8]

  • Keep containers tightly closed.[5][8]

  • Store separately from strong oxidizing agents, with which it is incompatible.[5][6]

3. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5][9]

  • Do not dispose of it down the drain.[4][8]

  • Leaking containers should be collected and the contents absorbed with an inert material like sand or vermiculite (B1170534) before disposal.[5][8]

Emergency Procedures: Spill and Exposure

Spill Response Workflow

Spill_Workflow cluster_spill Chemical Spill Response spill Spill Occurs evacuate Evacuate Area spill->evacuate Immediate Action ventilate Ensure Proper Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain the Spill (use inert absorbent) ppe->contain collect Collect Absorbed Material contain->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: Workflow for responding to a this compound spill.

First Aid for Exposure:

  • Inhalation : Move the individual to fresh air and rest. Seek medical attention.[4]

  • Skin Contact : Remove contaminated clothing and rinse the skin with plenty of water or shower.[4]

  • Eye Contact : Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][8]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.